molecular formula C8H8N2O2 B3079463 1-(Pyrazin-2-yl)butane-1,3-dione CAS No. 106971-51-1

1-(Pyrazin-2-yl)butane-1,3-dione

Cat. No.: B3079463
CAS No.: 106971-51-1
M. Wt: 164.16 g/mol
InChI Key: WKAGSOBNLONXEV-UHFFFAOYSA-N
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Description

1-(Pyrazin-2-yl)butane-1,3-dione (CAS 106971-51-1) is a chemical compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16 g/mol. This diketone derivative features a pyrazine heterocycle, a privileged structure in medicinal chemistry and material science known for its diverse biological activities and role in the development of novel therapeutic agents . The presence of the β-diketone moiety adjacent to the pyrazine ring makes this compound a valuable synthon for chemical synthesis. Its structure allows for complexation with metals and further functionalization, serving as a key precursor in heterocyclic chemistry. Researchers utilize such structures in the synthesis of more complex molecular systems, including pyridazinone dyes and other fused heterocycles, which are of significant interest for their spectroscopic properties and potential applications in bio-imaging and material science . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please note that this product is currently out of stock .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyrazin-2-ylbutane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-6(11)4-8(12)7-5-9-2-3-10-7/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAGSOBNLONXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of 1-(Pyrazin-2-yl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Pyrazin-2-yl)butane-1,3-dione (CAS: 106971-51-1) is a critical


-diketone intermediate featuring a pyrazine heteroaromatic ring conjugated to a 1,3-dicarbonyl system.[1] This compound serves as a versatile pharmacophore in medicinal chemistry, particularly in the development of HIV-1 integrase inhibitors and metalloenzyme modulators. Its structural duality—existing in equilibrium between keto and enol tautomers—enables it to function as a bidentate ligand (

-donor) for transition metals (e.g.,

,

,

), a property essential for fragment-based drug design (FBDD). This guide details the physicochemical properties, synthesis, and reactivity profile of this compound, providing a foundational reference for its application in coordination chemistry and heterocycle synthesis.

Chemical Identity & Physical Properties[2][3][4][5][6][7][8]

The following data consolidates predicted and experimental values for 1-(Pyrazin-2-yl)butane-1,3-dione.

PropertyValue / Description
IUPAC Name 1-(Pyrazin-2-yl)butane-1,3-dione
Common Name 2-Acetoacetylpyrazine
CAS Number 106971-51-1
Molecular Formula

Molecular Weight 164.16 g/mol
Appearance Yellow to orange crystalline solid
Melting Point 100–105 °C (Typical for analogous heteroaryl

-diketones)
pKa (Enol) ~8.0–8.5 (Predicted; acidic due to electron-withdrawing pyrazine)
Solubility Soluble in

, DMSO, MeOH; sparingly soluble in water
Tautomerism Exists predominantly as the cis-enol form in non-polar solvents

Molecular Architecture & Tautomerism

The reactivity of 1-(Pyrazin-2-yl)butane-1,3-dione is governed by its keto-enol tautomerism. Unlike simple aliphatic


-diketones, the electron-deficient pyrazine ring at the 

position significantly increases the acidity of the

-methylene protons (

).
Tautomeric Equilibrium

In solution, the compound exists in a dynamic equilibrium between the diketo form and the cis-enol form. The cis-enol tautomer is stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen, forming a pseudo-aromatic six-membered ring. This stabilization is further enhanced by conjugation with the pyrazine ring.

Metal Chelation Mechanism

The cis-enol form acts as a monoanionic bidentate ligand. Upon deprotonation, it forms stable neutral complexes with divalent metal ions (


), creating a six-membered chelate ring. This motif is structurally homologous to the active site binding pharmacophore of HIV-1 integrase inhibitors (e.g., Raltegravir), which sequester the essential 

cofactors in the viral enzyme's active site.

Tautomerism Diketo Diketo Form (Less Stable) Enol Cis-Enol Form (Stabilized by H-bond) Diketo->Enol Tautomerization (Solvent Dependent) Chelate Metal Complex (O,O-Bidentate Ligand) Enol->Chelate + M(II) / Base - H+

Figure 1: Keto-enol tautomerism leading to metal chelation. The enol form is the active ligand species.

Synthesis Protocol

The most robust method for synthesizing 1-(Pyrazin-2-yl)butane-1,3-dione is the Claisen Condensation of 2-acetylpyrazine with an acetate ester. This reaction requires a strong base to generate the enolate of the ketone, which then attacks the ester carbonyl.

Reagents & Materials[7][10][11][12][13]
  • Substrate: 2-Acetylpyrazine (1.0 eq)

  • Electrophile: Ethyl acetate (Excess, serves as solvent/reactant) or Diethyl carbonate (for carboxylate synthesis)

  • Base: Sodium ethoxide (

    
    ) or Sodium hydride (
    
    
    
    ) (1.2–1.5 eq)
  • Solvent: Anhydrous THF or Toluene (if not using neat ethyl acetate)

  • Quench: Acetic acid or dilute

    
    
    
Step-by-Step Methodology
  • Enolate Formation: Under an inert atmosphere (

    
    ), dissolve 2-acetylpyrazine in anhydrous THF. Cool to 0°C.
    
  • Base Addition: Slowly add sodium ethoxide (freshly prepared) or sodium hydride. Stir for 30 minutes to ensure complete deprotonation of the acetyl methyl group. The solution will typically darken (orange/red) due to the formation of the delocalized enolate anion.

  • Condensation: Add ethyl acetate dropwise to the enolate mixture. Allow the reaction to warm to room temperature and then reflux for 4–6 hours.

    • Note: The electron-withdrawing nature of the pyrazine ring makes the acetyl methyl protons more acidic, facilitating enolate formation compared to acetophenone.

  • Work-up: Cool the mixture. Acidify carefully with dilute

    
     to pH ~4–5 to protonate the enolate and precipitate the 
    
    
    
    -diketone.
  • Purification: Extract with dichloromethane (

    
    ). Wash with brine. Dry over 
    
    
    
    .[2] Recrystallize from ethanol/hexane or purify via silica gel column chromatography (Eluent: Hexane/EtOAc).

Synthesis Acetyl 2-Acetylpyrazine Enolate Pyrazinyl Enolate (Nucleophile) Acetyl->Enolate Deprotonation Base Base (NaOEt) Base->Enolate Ester Ethyl Acetate Adduct Tetrahedral Intermediate Ester->Adduct Enolate->Adduct Nucleophilic Attack Product 1-(Pyrazin-2-yl)butane-1,3-dione Adduct->Product Elimination of EtO- + Acid Workup

Figure 2: Claisen condensation pathway. Base-mediated enolization followed by acylation.

Reactivity Profile & Applications

Coordination Chemistry (Ligand Behavior)

1-(Pyrazin-2-yl)butane-1,3-dione is a "privileged ligand" in coordination chemistry.

  • Bidentate Mode: Coordinates through the two carbonyl oxygens (after deprotonation) to form neutral

    
     or 
    
    
    
    complexes.
  • Bridging Mode: The pyrazine nitrogens are Lewis basic and can coordinate to a second metal center, allowing the formation of Coordination Polymers or Metal-Organic Frameworks (MOFs) . This "ditopic" binding capability (O,O-site and N,N-site) distinguishes it from simple acetylacetone.

Heterocycle Synthesis

The 1,3-dicarbonyl moiety is a precursor for various heterocycles via condensation with binucleophiles:

  • Pyrazoles: Reaction with hydrazine (

    
    ) yields 3-(pyrazin-2-yl)-5-methylpyrazole.
    
  • Isoxazoles: Reaction with hydroxylamine (

    
    ) yields isoxazole derivatives.
    
  • Pyrimidines: Reaction with urea or amidines yields pyrimidine derivatives.

Drug Discovery (HIV-1 Integrase)

The


-diketo acid motif is the core pharmacophore for HIV-1 integrase strand transfer inhibitors (INSTIs).
  • Mechanism: The keto-enol oxygen atoms chelate the two

    
     ions in the integrase active site, blocking the enzyme's ability to process viral DNA.
    
  • Relevance: While 1-(Pyrazin-2-yl)butane-1,3-dione itself is a fragment, it serves as a scaffold for structure-activity relationship (SAR) studies to optimize metal binding and viral potency.

References

  • PubChem. 1-(Pyrazin-2-yl)butane-1,3-dione (Compound). National Library of Medicine. Available at: [Link]

  • ChemSrc. CAS 106971-51-1 Information. Available at: [Link]

  • S. T. Heller, S. R.[3] Natarajan. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General Synthesis of Pyrazoles. Organic Letters, 2006, 8, 2675-2678.[3] (Methodology reference for diketone reactivity).

  • P. C. Koneru et al. HIV-1 integrase tetramers are the antiviral target of pyridine-based allosteric integrase inhibitors. eLife, 2019. Available at: [Link] (Context for pyridine/pyrazine pharmacophores in HIV).

  • M. B. Hursthouse et al.Coordination chemistry of pyrazine derivatives. Journal of the Chemical Society, Dalton Transactions. (General reference for pyrazine ligand behavior).

Sources

Thermodynamic Stability of Pyrazinoylacetone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the thermodynamic stability profile of pyrazinoylacetone (1-(pyrazin-2-yl)butane-1,3-dione) and its derivatives. It synthesizes structural electronic effects, tautomeric equilibria, and metal chelation thermodynamics to provide a framework for their application in coordination chemistry and drug development.

Introduction: Structural & Electronic Framework

Pyrazinoylacetone (PZA) represents a specialized class of


-diketones where one of the terminal methyl groups of acetylacetone is replaced by a pyrazine ring. This modification introduces significant electronic perturbations due to the electron-deficient nature of the 1,4-diazine (pyrazine) system.
Core Chemical Identity
  • IUPAC Name: 1-(pyrazin-2-yl)butane-1,3-dione

  • Molecular Formula:

    
    
    
  • Key Feature: The molecule possesses two distinct binding domains: the

    
    -diketone enolate (O,O-donor) and the pyrazine nitrogen (N-donor), creating potential for multimodal coordination.
    
Electronic Influence of the Pyrazine Ring

Unlike the phenyl group in benzoylacetone, the pyrazine ring is strongly electron-withdrawing (


-acceptor and 

-acceptor). This lowers the electron density on the methine carbon (

-carbon) and the carbonyl oxygens.
  • Effect on Acidity: Increases the acidity of the methylene protons (lower

    
    ).
    
  • Effect on Enolization: Stabilizes the enol form through enhanced resonance delocalization, though the electron-withdrawing nature destabilizes the protonated carbonyl slightly.

Tautomeric Equilibria & Thermodynamics

The thermodynamic stability of PZA is governed by the equilibrium between its keto and enol forms. In


-diketones, the enol tautomer is stabilized by an intramolecular hydrogen bond (IMHB) and conjugation.
Tautomeric Transformation Pathway

The transition from the diketo form to the cis-enol form involves proton transfer and reorganization of the


-system.

Tautomerism cluster_0 Tautomeric Forms cluster_1 Driving Forces Keto Diketo Form (Less Stable in Non-polar Solvents) Enol Cis-Enol Form (Stabilized by IMHB) Keto->Enol K_T (Tautomerization) Resonance Resonance Stabilization (Conjugated System) Enol->Resonance HBond Intramolecular H-Bond (Chelate Ring Formation) Enol->HBond caption Figure 1: Keto-Enol Tautomerism of Pyrazinoylacetone. The cis-enol form is thermodynamically favored in the gas phase and non-polar solvents due to the formation of a 6-membered hydrogen-bonded ring.

Thermodynamic Constants

For PZA, the equilibrium constant


 is heavily solvent-dependent.
  • Non-polar solvents (

    
    , 
    
    
    
    ):
    
    
    . The enol form dominates (>90%) due to the stability of the neutral intramolecular hydrogen bond.
  • Polar solvents (

    
    , DMSO): 
    
    
    
    decreases. The solvent disrupts the intramolecular H-bond and stabilizes the dipolar diketo form via intermolecular H-bonding.

Comparative Stability Data (Estimated): | Compound | Substituent (R) | Enol % (


) | 

(Enolic OH) | | :--- | :--- | :--- | :--- | | Acetylacetone |

| ~80% | 9.0 | | Benzoylacetone |

| ~95% | 8.7 | | Pyrazinoylacetone |

| >95% | ~7.8 - 8.2 | | Thenoyltrifluoroacetone |

| ~100% | 6.3 |

Note: The electron-withdrawing pyrazine ring increases the acidity (lower


) compared to acetylacetone.

Acid-Base Dissociation & Metal Complexation

Acid Dissociation Constants ( )

PZA is a weak acid. The dissociation occurs at the enolic hydroxyl group.



  • 
     Value:  The expected 
    
    
    
    is approximately 7.8 – 8.2 .
  • Pyrazine Protonation: The pyrazine nitrogens are very weakly basic (

    
    ). In strongly acidic media (
    
    
    
    ), protonation occurs at the pyrazine N, leading to a cationic species
    
    
    .
Metal Chelation Thermodynamics

PZA forms stable neutral complexes with divalent metal ions (


) such as 

,

, and

. The stability is driven by the Chelate Effect .

Stability Constants (


): 
The stepwise formation constants are defined as:



Thermodynamic Trend (Irving-Williams Series): For PZA complexes, the stability order follows the standard sequence:



Typical Values (Aqueous Dioxane, 25°C):

  • Cu(II):

    
    
    
  • Ni(II):

    
    
    
  • Co(II):

    
    
    
Thermodynamic Parameters

The complexation is generally enthalpy-driven (


) due to strong M-O bond formation, with a favorable entropy contribution (

) arising from the displacement of water molecules (chelate effect).

MetalComplex cluster_thermo Thermodynamic Cycle Metal M(H2O)6 (2+) Complex M(PZA)2 + 6 H2O Metal->Complex Formation (Beta_2) Delta G < 0 Ligand 2 x PZA Enolate (L-) Entropy Entropy Driver (Delta S > 0): Release of 6 water molecules vs. binding of 2 chelates Complex->Entropy Enthalpy Enthalpy Driver (Delta H < 0): Strong M-O bond formation Resonance energy of chelate ring Complex->Enthalpy caption Figure 2: Thermodynamic drivers of Pyrazinoylacetone metal complexation. The reaction is driven by both enthalpy (bond strength) and entropy (solvent release).

Experimental Protocols for Stability Determination

To ensure scientific integrity, the following protocols are recommended for determining the precise thermodynamic constants of PZA derivatives.

Potentiometric Determination of and

Objective: Determine acid dissociation and metal stability constants. Method: Bjerrum-Calvin pH-titration technique.

Protocol:

  • Solution Preparation:

    • Ligand Solution: Dissolve

      
       M PZA in 50% (v/v) dioxane-water (to ensure solubility). Add 
      
      
      
      M
      
      
      to maintain constant ionic strength.
    • Metal Solution: Prepare

      
       M metal nitrate solution in the same solvent matrix.
      
    • Titrant: Carbonate-free

      
       M 
      
      
      
      (standardized).
  • Titration:

    • Calibrate the glass electrode using standard buffers prepared in the 50% dioxane-water medium.

    • Titrate the ligand solution alone (Acid curve).

    • Titrate the ligand + metal solution (Chelate curve).

    • Maintain temperature at

      
       using a thermostatic jacket.
      
  • Data Analysis:

    • Calculate

      
       (average number of protons attached to ligand) to find 
      
      
      
      .
    • Calculate

      
       (average number of ligands attached to metal) and 
      
      
      
      (free ligand exponent).
    • Plot

      
       vs. 
      
      
      
      . The values of
      
      
      at
      
      
      and
      
      
      correspond to
      
      
      and
      
      
      .
Spectrophotometric Determination of Keto-Enol Equilibrium

Objective: Quantify the tautomeric constant


.
Method:  UV-Vis Spectroscopy (Meyer’s method).

Protocol:

  • Solvent Selection: Prepare solutions of PZA in solvents of varying polarity (Cyclohexane, Acetonitrile, Methanol).

  • Measurement:

    • Scan the spectrum from 200 nm to 400 nm.

    • Identify the

      
       transition band of the enol form (typically ~310-330 nm for conjugated 
      
      
      
      -diketones).
    • The keto form typically absorbs at a lower wavelength (~270 nm) with lower intensity.

  • Quantification:

    • Use

      
      -NMR integration of the enolic -OH proton (broad singlet >12 ppm) vs. the keto methylene protons (singlet ~4.0 ppm) for absolute calibration if UV extinction coefficients are unknown.
      
    • Calculate

      
      .[1][2]
      

Applications in Drug Development & Extraction

The thermodynamic stability of PZA derivatives translates directly to their utility:

  • Metallodrugs: The high stability of PZA-Cu(II) complexes makes them candidates for anti-tubercular agents, leveraging the bioactivity of the pyrazine moiety (similar to Pyrazinamide).

  • Solvent Extraction: The lipophilicity of the neutral

    
     complexes allows for efficient extraction of transition metals from aqueous to organic phases. The lower 
    
    
    
    (compared to acetylacetone) allows extraction to occur at lower pH values, preventing metal hydrolysis.

References

  • Tautomerism of Heterocyclic Ketones: McCann, G. M., More O'Ferrall, R. A., & Walsh, S. M. (2002). Proton activating factors and keto–enol-zwitterion tautomerism of 2-, 3- and 4-phenylacetylpyridines.[1] Journal of the Chemical Society, Perkin Transactions 2, 1858-1865.

  • Beta-Diketone Coordination Chemistry: Starosta, R., & Puchalska, M. (2008). O,N-coordinated Ni(II) beta-diketonate derivatives: Synthesis, thermal properties, MOCVD applications. Journal of Molecular Structure.

  • Pyrazine Chemistry & Synthesis: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for Pyrazine electron-deficiency).
  • Stability Constants Determination: Irving, H., & Rossotti, H. S. (1954). The calculation of formation curves of metal complexes from pH-titration curves in mixed solvents. Journal of the Chemical Society, 2904-2910.

  • General Keto-Enol Tautomerism: Master Organic Chemistry. (2022).[3][4][5] Keto-Enol Tautomerism: Key Points.

Sources

An In-depth Technical Guide to the Electronic Absorption Spectra of 1-(Pyrazin-2-yl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the electronic absorption spectra of 1-(Pyrazin-2-yl)butane-1,3-dione, a molecule of significant interest in medicinal chemistry and materials science.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical insights and practical experimental guidance.

Introduction

1-(Pyrazin-2-yl)butane-1,3-dione belongs to a class of compounds that integrate the electron-deficient pyrazine ring with a β-dicarbonyl moiety. Pyrazine derivatives are known for their diverse biological activities and unique photophysical properties.[2][3][4] The β-dicarbonyl group introduces the fascinating phenomenon of keto-enol tautomerism, where the molecule exists as an equilibrium mixture of two distinct forms. The position of this equilibrium and the electronic properties of the molecule are highly sensitive to the surrounding environment, particularly the solvent.[5][6][7]

Understanding the electronic absorption spectra of this compound is paramount for several reasons. It provides fundamental information about the electronic transitions within the molecule, which is crucial for designing applications in areas like optical sensing and photopharmacology. Furthermore, the solvatochromic behavior of the compound, i.e., the change in its absorption spectrum with solvent polarity, can be leveraged to probe the microenvironment of biological systems or materials. This guide will delve into the theoretical underpinnings of the electronic spectra, provide a detailed experimental protocol for their measurement, and analyze the expected results.

The Crucial Role of Keto-Enol Tautomerism

A central aspect governing the electronic absorption spectrum of 1-(Pyrazin-2-yl)butane-1,3-dione is the keto-enol tautomerism of its butane-1,3-dione fragment.[8][9] The molecule can exist in a dynamic equilibrium between the diketo form and the enol form, as illustrated below.

G cluster_0 Keto-Enol Tautomerism Keto Diketone Equilibrium Enol Enol

Caption: Keto-enol tautomeric equilibrium in 1-(Pyrazin-2-yl)butane-1,3-dione.

The position of this equilibrium is significantly influenced by the solvent.[5][6][7] In non-polar solvents, the enol form is generally favored due to the formation of a stable intramolecular hydrogen bond. Conversely, polar protic solvents can disrupt this intramolecular hydrogen bond and stabilize the more polar diketo form. This shift in equilibrium has a profound impact on the UV-Vis absorption spectrum, as the keto and enol tautomers possess distinct electronic structures and, consequently, different absorption characteristics.

Electronic Transitions: A Tale of Two Chromophores

The electronic absorption spectrum of 1-(Pyrazin-2-yl)butane-1,3-dione is a composite of transitions originating from its two main chromophoric units: the pyrazine ring and the β-dicarbonyl system.

  • Pyrazine Moiety: The pyrazine ring exhibits characteristic electronic transitions. These include the low-intensity n→π* transitions, arising from the excitation of a non-bonding electron from a nitrogen atom to an antibonding π* orbital, and the more intense π→π* transitions.[10][11] These transitions are sensitive to solvent polarity and pH.[12]

  • β-Dicarbonyl Moiety: The electronic transitions in the butane-1,3-dione moiety are dependent on its tautomeric form. The diketo form typically shows a weak n→π* transition at longer wavelengths and a strong π→π* transition at shorter wavelengths. The enol form, with its extended conjugation, exhibits an intense π→π* transition at a longer wavelength compared to the diketo form.

The interplay of these transitions and the solvent-dependent keto-enol equilibrium dictates the overall appearance of the electronic absorption spectrum.

Experimental Protocol for Measuring Electronic Absorption Spectra

This section outlines a robust, self-validating protocol for the systematic investigation of the electronic absorption spectra of 1-(Pyrazin-2-yl)butane-1,3-dione in a range of solvents with varying polarities.

G cluster_workflow Experimental Workflow A Stock Solution Preparation C Serial Dilutions A->C B Solvent Selection (Varying Polarity) B->C E Spectral Acquisition (200-500 nm) C->E D Spectrophotometer Setup & Blanking D->E F Data Analysis (λmax, ε) E->F

Caption: Workflow for the acquisition of electronic absorption spectra.

1. Materials and Instrumentation:

  • Compound: 1-(Pyrazin-2-yl)butane-1,3-dione (purity >98%)

  • Solvents: A series of spectroscopic grade solvents with a wide range of polarities (e.g., n-hexane, cyclohexane, dichloromethane, acetonitrile, ethanol, water).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-500 nm. Quartz cuvettes with a 1 cm path length.

2. Stock Solution Preparation:

  • Accurately weigh a precise amount of 1-(Pyrazin-2-yl)butane-1,3-dione.

  • Dissolve the compound in a suitable solvent (e.g., acetonitrile) to prepare a concentrated stock solution (e.g., 1 x 10⁻³ M). Ensure complete dissolution.

3. Preparation of Working Solutions:

  • From the stock solution, prepare a series of dilutions in each of the selected solvents. The final concentrations should be in the range of 1 x 10⁻⁴ M to 1 x 10⁻⁵ M, ensuring that the absorbance maxima are within the linear range of the spectrophotometer (typically 0.1 - 1.0).

4. Spectral Measurement:

  • Set the spectrophotometer to scan from 500 nm to 200 nm.

  • Use the respective pure solvent as a blank to zero the absorbance.

  • Record the absorption spectrum for each working solution.

  • Perform at least three independent measurements for each solution to ensure reproducibility.

5. Data Analysis:

  • Identify the wavelength of maximum absorption (λmax) for each significant band in the spectra.

  • Calculate the molar absorption coefficient (ε) for each λmax using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (1 cm).

Analysis and Interpretation of Expected Spectral Data

Based on the known properties of pyrazine and β-dicarbonyl compounds, we can predict the salient features of the electronic absorption spectra of 1-(Pyrazin-2-yl)butane-1,3-dione in solvents of varying polarity. The following table summarizes the expected absorption maxima (λmax) and molar absorption coefficients (ε).

SolventPolarity (ET(30))Expected λmax (nm)Expected ε (L mol⁻¹ cm⁻¹)Predominant Tautomer
n-Hexane30.9~270, ~320~12000, ~8000Enol
Dichloromethane40.7~275, ~315~13000, ~7500Enol
Acetonitrile45.6~280, ~310~14000, ~6000Keto/Enol Mixture
Ethanol51.9~285, ~305 (shoulder)~15000, ~4000Keto
Water63.1~290~16000Keto

Discussion of Expected Results:

  • In Non-polar Solvents (e.g., n-Hexane): The spectrum is expected to be dominated by the enol form. Two main absorption bands are anticipated: a higher energy band around 270 nm corresponding to a π→π* transition within the pyrazine ring, and a lower energy band around 320 nm attributed to the π→π* transition of the conjugated enol system.

  • In Polar Aprotic Solvents (e.g., Acetonitrile): An increase in solvent polarity will likely cause a slight blue shift in the n→π* transitions (which may be masked by the more intense π→π* bands) and a red shift in the π→π* transitions. A mixture of keto and enol forms is expected, leading to a more complex spectrum with overlapping bands.

  • In Polar Protic Solvents (e.g., Ethanol, Water): In these solvents, the diketo form is expected to be the predominant species. The intense π→π* transition of the enol form will likely decrease in intensity, while the π→π* transition of the pyrazine ring, now influenced by the diketo substituent, will be the most prominent feature, showing a bathochromic (red) shift with increasing solvent polarity. The n→π* transition of the pyrazine may exhibit a hypsochromic (blue) shift.[10]

Solvatochromism and Intramolecular Charge Transfer

The observed shifts in the absorption maxima with solvent polarity (solvatochromism) can provide insights into the nature of the electronic transitions and the change in the dipole moment of the molecule upon excitation. For 1-(Pyrazin-2-yl)butane-1,3-dione, a positive solvatochromism (red shift with increasing polarity) for the π→π* transitions is generally expected, indicating that the excited state is more polar than the ground state. This is consistent with a degree of intramolecular charge transfer (ICT) from the butane-1,3-dione moiety to the electron-withdrawing pyrazine ring upon photoexcitation. The presence of nitrogen atoms with lone pairs in the pyrazine ring makes it an effective electron-accepting component in such π-conjugated systems.[13]

Conclusion

The electronic absorption spectrum of 1-(Pyrazin-2-yl)butane-1,3-dione is a rich source of information about its molecular structure and electronic properties. The interplay between the inherent spectral characteristics of the pyrazine and β-dicarbonyl moieties, coupled with the profound influence of the solvent on the keto-enol tautomeric equilibrium, results in a complex and informative spectroscopic signature. A systematic study of the solvatochromic behavior of this compound, following the protocol outlined in this guide, can provide valuable insights into its ground and excited state properties. This knowledge is essential for the rational design of novel molecules with tailored photophysical and biological activities for applications in drug development and materials science.

References

  • Burdett, J. L., & Rogers, M. T. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(6), 1516-1525. [Link]

  • Mouton, N., et al. (2010). Diaryldistyrylpyrazines: Solvatochromic and Acidochromic Fluorophores. Chemistry – A European Journal, 16(33), 10041-10051. [Link]

  • Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry. [Link]

  • Kubota, Y., et al. (2014). Solvatochromic Fluorescence Properties of Pyrazine–Boron Complex Bearing a β-Iminoenolate Ligand. The Journal of Physical Chemistry A, 118(39), 8947-8955. [Link]

  • Gholami, M. R., & Habibi, A. (2006). Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. ResearchGate. [Link]

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pKa values and acidity constants of pyrazine-1,3-diones

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the pKa Values and Acidity Constants of Pyrazine-1,3-diones

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of drug candidates. For researchers in medicinal chemistry and drug development, a thorough understanding of a molecule's ionization behavior is paramount for rational drug design. This technical guide provides a comprehensive exploration of the acidity of pyrazine-1,3-diones, a heterocyclic scaffold of growing interest. We delve into the theoretical underpinnings of their acidity, including tautomeric equilibria and substituent effects. This guide furnishes detailed, field-proven experimental protocols for pKa determination via potentiometric titration and UV-Vis spectrophotometry, explaining the causality behind methodological choices. Furthermore, we address computational approaches for pKa prediction and present comparative data from analogous heterocyclic systems to provide a robust framework for research and analysis.

Introduction: The Significance of pKa in Drug Development

Pyrazine-1,3-diones, also known as 2,5-dioxopiperazines or cyclic dipeptides, represent a privileged scaffold in medicinal chemistry, appearing in natural products and synthetic molecules with a wide array of biological activities. The ionization state of these molecules is a critical determinant of their behavior in a biological system. The acid dissociation constant, pKa, quantitatively describes the strength of an acid in solution.[1] This value dictates the degree of ionization at a given pH, which in turn governs essential ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]

For instance, the charge of a molecule influences its:

  • Solubility: Ionized species are generally more water-soluble.

  • Permeability: Neutral, uncharged molecules typically cross biological membranes, like the intestinal wall or the blood-brain barrier, more readily.

  • Target Binding: The specific protonation state can be crucial for interacting with the amino acid residues of a protein target.

Therefore, the ability to accurately determine or predict the pKa of pyrazine-1,3-dione derivatives is not merely an academic exercise but a critical step in optimizing a compound's potential as a therapeutic agent.

Theoretical Framework: Understanding the Acidity of Pyrazine-1,3-diones

The acidity of pyrazine-1,3-diones is primarily attributed to the protons on the nitrogen atoms of the heterocyclic ring. However, a complete understanding requires an appreciation of the tautomeric forms the molecule can adopt.

Tautomeric Equilibria

Pyrazine-1,3-dione exists in a dynamic equilibrium between its dione (lactam) form and its enol (lactim) forms. The dione form, possessing two amide-like N-H protons, is generally the most stable tautomer in aqueous solution. Deprotonation can occur from either a nitrogen atom in the dione form or an oxygen atom in the less prevalent enol form. The measured pKa reflects the equilibrium of all contributing species.

Fig. 1: Lactam-lactim tautomerism in pyrazine-1,3-dione.
Factors Influencing Acidity

The stability of the conjugate base formed upon deprotonation determines the acidity of the parent molecule. Any factor that stabilizes this anion will lower the pKa, making the compound more acidic.[3]

  • Inductive Effects: Electron-withdrawing groups (EWGs) attached to the pyrazine ring, such as halogens (e.g., -Cl) or nitro groups (-NO₂), pull electron density away from the ring through sigma bonds. This effect helps to disperse the negative charge of the conjugate base, thereby stabilizing it and increasing acidity (lowering pKa).[4] Conversely, electron-donating groups (EDGs) like alkyl groups (-CH₃) have the opposite effect, destabilizing the anion and decreasing acidity (raising pKa).

  • Resonance Effects: Substituents that can delocalize the negative charge of the conjugate base through resonance have a powerful acid-strengthening effect.[5] An EWG at the C-6 position, for example, can participate in resonance with the anionic form, spreading the charge over a larger area and significantly increasing stability. This effect is most pronounced for substituents at positions ortho and para (C-6 in this case) to the acidic proton.[5]

  • Solvent Effects: The polarity of the solvent plays a role in stabilizing the charged species. Polar solvents like water can solvate the conjugate base anion through hydrogen bonding, stabilizing it and favoring dissociation, which generally leads to a lower pKa compared to non-polar solvents.[6]

G cluster_0 Electron-Withdrawing Group (EWG) cluster_1 Electron-Donating Group (EDG) a Stabilizes Conjugate Base (Anion) b Increases Acidity (Lower pKa) a->b c Destabilizes Conjugate Base (Anion) d Decreases Acidity (Higher pKa) c->d caption Fig. 2: Influence of substituents on acidity.

Fig. 2: Influence of substituents on acidity.

Data & Analysis: Acidity of Pyrazine-1,3-diones

Uracil is a fundamental component of RNA and its physicochemical properties are well-characterized.[7][8] It serves as an excellent benchmark for understanding the acidity of diazine-dione systems. The primary pKa of uracil, corresponding to the deprotonation of the N1-H, is approximately 9.45.[7][8]

We can predict that the parent pyrazine-1,3-dione will be a stronger acid (i.e., have a lower pKa) than uracil. The reasoning is based on the inductive effect of the second nitrogen atom. In uracil, the second nitrogen is at position 3. In pyrazine-1,3-dione, it is at position 4. This 1,4-arrangement places the second electronegative nitrogen atom in a position where its electron-withdrawing inductive effect can more effectively stabilize the negative charge formed upon deprotonation of either N-H proton, making those protons more acidic.

The table below summarizes the pKa of uracil and provides predicted shifts for substituted pyrazine-1,3-diones based on established principles of substituent effects.

Compound/ScaffoldSubstituent (at C-6)Predicted Effect on AcidityPredicted pKa RangeRationale
Uracil (Analog) -HReference~9.45 [7][8]Benchmark acidity for a diazine-dione ring.
Pyrazine-1,3-dione -HMore Acidic< 9.45Increased inductive withdrawal from the second nitrogen at the 4-position stabilizes the conjugate base.
Pyrazine-1,3-dione-ClSignificantly More Acidic7.5 - 8.5Strong inductive electron withdrawal stabilizes the anion.[4]
Pyrazine-1,3-dione-NO₂Very Significantly More Acidic6.0 - 7.0Strong inductive and resonance effects provide substantial stabilization to the conjugate base.[5]
Pyrazine-1,3-dione-CH₃Less Acidic> 9.0Weak inductive electron-donating effect destabilizes the anion.

Methodologies for Experimental pKa Determination

Accurate experimental determination of pKa is the gold standard. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Protocol 1: Potentiometric Titration

This classic method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[9]

Causality and Self-Validation: This protocol is designed to be a self-validating system. Calibrating the pH meter with at least three standard buffers ensures the accuracy of the primary measurement. Maintaining a constant ionic strength with KCl minimizes variations in activity coefficients, ensuring that the measured potential change is due solely to the change in proton concentration.[10][11] Purging with nitrogen is critical to remove dissolved CO₂, which can form carbonic acid and interfere with the titration of weakly acidic or basic compounds.[9] The pKa is found at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal.[10]

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate a high-precision pH meter using standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).[10]

  • Sample Preparation:

    • Accurately weigh and dissolve the pyrazine-1,3-dione derivative in high-purity, CO₂-free water to a known concentration (typically 1-10 mM). If solubility is low, a co-solvent like methanol or DMSO may be used, but the resulting "apparent pKa" (pKa*) must be noted.

    • Add a background electrolyte (e.g., KCl to a final concentration of 0.15 M) to maintain constant ionic strength.[9]

  • Titration Setup:

    • Place a known volume (e.g., 20 mL) of the sample solution in a jacketed beaker to maintain a constant temperature.

    • Begin stirring the solution with a magnetic stir bar.

    • Immerse the calibrated pH electrode and a precision titrant delivery tube (burette or micro-pipette) into the solution.

    • Purge the solution with a gentle stream of nitrogen for 10-15 minutes before and during the titration to exclude atmospheric CO₂.[10][11]

  • Titration Procedure:

    • For an acidic compound, titrate with a standardized strong base (e.g., 0.1 M NaOH).

    • Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of titrant added (x-axis).

    • Determine the equivalence point from the steepest part of the curve (often by calculating the first derivative, dpH/dV).

    • The pKa is the pH value at the half-equivalence point (half the volume of titrant required to reach the equivalence point).[10]

G A Sample Preparation (Compound + KCl in H₂O) C Titration Setup (Stirring, N₂ purge, Temp. control) A->C B pH Meter Calibration (3-point standard buffers) B->C D Incremental Titration (Add standardized titrant) C->D E Record Data (pH vs. Volume) D->E F Plot Titration Curve E->F G Determine Equivalence Point (dpH/dV) F->G H Calculate pKa (pH at 1/2 equivalence volume) G->H caption Fig. 3: Workflow for pKa determination by potentiometry.

Fig. 3: Workflow for pKa determination by potentiometry.
Protocol 2: UV-Vis Spectrophotometry

This method is ideal for compounds possessing a chromophore near the ionizable center and requires significantly less material than potentiometry.[12] It relies on the principle that the protonated (acidic) and deprotonated (conjugate base) forms of a molecule have different electronic structures and, therefore, different UV-Vis absorbance spectra.

Causality and Self-Validation: The method's validity rests on the Beer-Lambert law and the observation of a systematic change in absorbance with pH.[13] The presence of a clean isosbestic point—a wavelength where the absorbance remains constant throughout the pH titration—is a strong indicator of a simple, two-species equilibrium (acid and conjugate base), validating the measurement.[14] Using a series of buffers with known pH values provides the independent variable against which the spectral changes are measured.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) with a constant ionic strength.

  • Sample Preparation: Prepare a concentrated stock solution of the pyrazine-1,3-dione derivative in a suitable solvent (e.g., DMSO or methanol).

  • Measurement:

    • In a series of cuvettes or a 96-well UV-transparent microplate, add a small, constant aliquot of the stock solution to each buffer solution.[12]

    • Record the full UV-Vis spectrum (e.g., 220-500 nm) for the compound in each buffer.

  • Data Analysis:

    • Identify one or more wavelengths where the absorbance changes significantly with pH.

    • Plot the absorbance at a chosen wavelength versus the pH of the buffer. The result will be a sigmoidal curve.[15]

    • The pKa is the pH at the inflection point of this sigmoid, which corresponds to the midpoint between the minimum and maximum absorbance.[16]

    • This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation.[17]

Conclusion

The acidity, quantified by the pKa, of pyrazine-1,3-diones is a critical parameter for any research program aimed at developing these scaffolds into viable drug candidates. While direct experimental data on the parent ring system is sparse, a robust understanding can be achieved through the analysis of analogous structures like uracil and the application of fundamental principles of physical organic chemistry. We predict that pyrazine-1,3-diones are more acidic than their pyrimidine-2,4-dione counterparts, and their acidity can be predictably modulated through the introduction of electron-withdrawing or -donating substituents. For definitive characterization, this guide provides detailed, validated protocols for pKa determination by potentiometric titration and UV-Vis spectrophotometry, empowering researchers to generate the high-quality data necessary for successful drug discovery and development.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Meite, F., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Journal of Solution Chemistry. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

  • Pengnuo. (n.d.). China Pyrimidine-2,4(1H,3H)-dione Manufacturer and Supplier. Retrieved from [Link]

  • Sultan, M., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

  • Goicoechea, H. C., & Olivieri, A. C. (2002). New chemometric strategies in the spectrophotometric determination of pKa. Talanta. Retrieved from [Link]

  • De Kloe, G., & Ram, H. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • Schwartz, L. M. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. Retrieved from [Link]

  • Dr. M.M. Husain. (2022, August 7). How to find Pka of compound using UV visible spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Zafar, S., et al. (2014). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Kufe, D. W., et al. (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. NCBI Bookshelf. Retrieved from [Link]

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  • Carbon, P. T. (2008, September 24). Acid dissociation constant. Retrieved from [Link]

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  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS, Organic Division. Retrieved from [Link]

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Solubility Profile and Tautomeric Behavior of 1-(Pyrazin-2-yl)butane-1,3-dione in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Pyrazin-2-yl)butane-1,3-dione (CAS: 106971-51-1) is a highly functionalized heterocyclic


-diketone characterized by a pyrazine ring conjugated to a 1,3-dione aliphatic chain[1]. In pharmaceutical development, compounds bearing this structural motif are critical intermediates and active pharmacophores, notably investigated as modulators for amyloid-beta in the treatment of Alzheimer's disease and other neurodegenerative disorders[2].

Understanding the solubility profile of 1-(Pyrazin-2-yl)butane-1,3-dione is not a simple matter of measuring dissolution; it requires an in-depth understanding of keto-enol tautomerism . Because the compound's structural state dynamically shifts based on the solvent environment, its lipophilicity, hydrogen-bonding capacity, and ultimate solubility are highly variable. This whitepaper provides a comprehensive analysis of the mechanistic determinants of its solubility, quantitative profiling in common organic solvents, and validated experimental protocols for empirical determination.

Mechanistic Determinants of Solubility (E-E-A-T)

Keto-Enol Tautomerism and Intramolecular Shielding

Like other


-diketones, 1-(Pyrazin-2-yl)butane-1,3-dione exists in a dynamic equilibrium between its diketo and enol forms[3]. The position of this equilibrium is the primary driver of its solubility profile:
  • The Enol Form: In non-polar or weakly polar aprotic solvents (e.g., hexane, dichloromethane), the enol tautomer is heavily favored[4]. The enolization allows for the formation of a highly stable, six-membered intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen[5]. This intramolecular bond effectively "shields" the polar functional groups from the surrounding environment, rendering the molecule highly lipophilic and soluble in non-polar media[6].

  • The Diketo Form: In polar protic solvents (e.g., ethanol, methanol, water), the solvent molecules actively compete for hydrogen bonding[3]. Protic solvents disrupt the intramolecular hydrogen bond of the enol form, stabilizing the highly polar diketo form via intermolecular hydrogen bonds[4].

The Pyrazine Ring Effect

What differentiates 1-(Pyrazin-2-yl)butane-1,3-dione from simple aliphatic


-diketones (like acetylacetone) is the electron-withdrawing pyrazine ring. The two basic nitrogen atoms in the pyrazine ring act as strong hydrogen-bond acceptors. In protic solvents, the solvation of these nitrogen atoms significantly enhances the overall solubility of the compound, altering its partition coefficient and driving the equilibrium further away from the shielded enol state[6]. Furthermore, the electron-withdrawing nature of the pyrazine ring increases the acidity of the 

-protons, which can influence the kinetics of tautomerization[3].

Tautomerism Keto Diketo Tautomer (Polar, Intermolecular H-bonds) Enol Enol Tautomer (Lipophilic, Intramolecular H-bond) Keto->Enol Equilibrium Shift Protic Polar Protic Solvents (e.g., Ethanol, MeOH) Protic->Keto Stabilizes via Solvent H-bonding NonPolar Non-Polar Solvents (e.g., Hexane, DCM) NonPolar->Enol Favors Intramolecular Shielding

Solvent-driven keto-enol equilibrium of 1-(Pyrazin-2-yl)butane-1,3-dione.

Quantitative Solubility Profile

The following table synthesizes the expected solubility behavior and tautomeric distribution of 1-(Pyrazin-2-yl)butane-1,3-dione across a spectrum of standard organic solvents. Note: As exact empirical saturation limits depend on temperature and purity, these values represent thermodynamic baseline estimates derived from structural analogs and computational solvent-interaction models.

SolventPolarity IndexDielectric Constant (

)
Predominant TautomerEstimated Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Dimethyl Sulfoxide (DMSO) 7.246.7Mixed (Keto/Enol)> 50.0Strong dipole-dipole interactions; acts as a potent H-bond acceptor for the enol proton[6].
N,N-Dimethylformamide (DMF) 6.436.7Mixed (Keto/Enol)> 40.0High dielectric stabilization of polar functional groups.
Ethanol (EtOH) 5.224.5Keto Favored15.0 - 25.0Intermolecular H-bonding with pyrazine nitrogens and carbonyl oxygens[3].
Dichloromethane (DCM) 3.19.1Enol Favored30.0 - 45.0Solvation of the lipophilic, intramolecularly shielded enol form[4].
Hexane 0.11.9Enol Exclusive< 5.0Weak dispersion forces; relies entirely on the lipophilicity of the closed enol ring[5].

Experimental Methodologies

To establish a self-validating system for determining the solubility and structural state of 1-(Pyrazin-2-yl)butane-1,3-dione, researchers must couple thermodynamic solubility assays with structural spectroscopy.

Protocol A: Thermodynamic Solubility Determination (Isothermal Shake-Flask)

This protocol ensures that true thermodynamic equilibrium is reached, preventing false readings from metastable supersaturation.

  • Solid Dispensing: Accurately weigh approximately 50 mg of 1-(Pyrazin-2-yl)butane-1,3-dione into a 2.0 mL amber glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., HPLC-grade Ethanol or DCM). Ensure an excess of solid remains to maintain a saturated state.

  • Equilibration: Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 800 rpm for 48 hours.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes at 25°C to pellet the undissolved solid.

  • Quantification: Carefully extract an aliquot of the clear supernatant. Dilute appropriately with the mobile phase and analyze via HPLC-UV (detection typically at 280-320 nm, depending on the

    
     transition of the conjugated system). Calculate concentration against a pre-established standard curve.
    
Protocol B: Tautomeric Ratio Quantification via H-NMR

Because the tautomeric state dictates solubility, quantifying the keto-enol ratio in different solvents is critical[3].

  • Sample Preparation: Dissolve 10-15 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl

    
     for non-polar mapping, DMSO-
    
    
    
    for polar aprotic mapping)[3].
  • Acquisition: Acquire a standard 1D

    
    H-NMR spectrum at 298 K.
    
  • Integration & Analysis:

    • Identify the keto form by integrating the signal of the methylene protons (-CH

      
      -) located between the two carbonyls (typically around 
      
      
      
      3.5 - 4.5 ppm).
    • Identify the enol form by integrating the methine proton (=CH-) of the enol double bond (typically around

      
       5.5 - 6.5 ppm) and the highly deshielded enolic hydroxyl proton (often > 
      
      
      
      14.0 ppm due to strong intramolecular H-bonding).
    • Calculate the ratio based on the relative integrals.

Workflow Step1 1. Solid Dispensing Add excess 1-(Pyrazin-2-yl)butane-1,3-dione to solvent Step2 2. Isothermal Equilibration Incubate at 25°C for 48h with continuous agitation Step1->Step2 Step3 3. Phase Separation Centrifuge at 10,000 x g to isolate saturated supernatant Step2->Step3 Step4 4. Quantitative Analysis HPLC-UV for solubility & 1H-NMR for tautomer ratio Step3->Step4

Shake-flask workflow for thermodynamic solubility and tautomeric analysis.

References

  • 106971-51-1_1-(Pyrazin-2-yl)butane-1,3-dione - CAS号查询 Source: ChemSrc URL:[Link]

  • Modulators for amyloid beta (WO2009103652A1)
  • Curcumin, an active component of turmeric: biological activities, nutritional aspects, immunological, bioavailability, and human health benefits - a comprehensive review Source: Frontiers in Nutrition URL:[Link]

  • Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods Source: Oriental Journal of Chemistry URL:[Link]

  • Tautomerism of β-Diketones and β-Thioxoketones Source: ResearchGate / Molecules URL:[Link]

Sources

Literature review of pyrazine-based beta-diketone ligands

Advanced Technical Guide: Pyrazine-Functionalized -Diketone Ligands

Structure-Property Relationships, Synthesis, and Lanthanide Coordination

Executive Summary

This technical guide provides a comprehensive analysis of pyrazine-functionalized


(1)(2)

Molecular Architecture & Design Principles

Electronic Tuning and Tautomerism

The integration of a pyrazine ring into the



  • Keto-Enol Equilibrium: In solution, these ligands exist predominantly in the cis-enol form, stabilized by an intramolecular hydrogen bond. This pre-organization is thermodynamically favorable for metal chelation.

  • Triplet State Modulation: The pyrazine moiety lowers the energy of the ligand's lowest triplet state (

    
    ). For lanthanide coordination, this is critical; the 
    
    
    level must be roughly 2,500–3,500 cm
    
    
    above the resonance level of the metal (e.g.,
    
    
    for Eu
    
    
    ) to prevent back-energy transfer while maximizing sensitization efficiency.
Coordination Modes

Pyrazine-based

Figure 1: Dual coordination pathways. Mode A represents standard chelation, while Mode B enables the formation of coordination polymers.

Synthetic Methodology: Claisen Condensation Protocol[1][2][3]

The synthesis of pyrazine-functionalized

1
Reagents & Equipment
  • Substrate A: 2-Acetylpyrazine (1.0 eq)

  • Substrate B: Ethyl trifluoroacetate (1.2 eq) - Excess drives equilibrium.

  • Base: Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH) (1.5 eq).

  • Solvent: Anhydrous THF or Diethyl Ether (must be dry to prevent ester hydrolysis).

  • Quenching: 1M HCl or 10% H

    
    SO
    
    
    .
Step-by-Step Protocol
  • Enolate Formation:

    • Suspend NaOEt (1.5 eq) in anhydrous THF at 0°C under inert atmosphere (N

      
       or Ar).
      
    • Add 2-acetylpyrazine (1.0 eq) dropwise.

    • Observation: The solution will darken (often orange/red) indicating enolate generation. Stir for 30 mins.

  • Acylation (C-C Bond Formation):

    • Add Ethyl trifluoroacetate (1.2 eq) dropwise to the enolate mixture.

    • Allow the reaction to warm to room temperature and reflux for 12–24 hours.

    • Mechanism:[2][3][4][5][6] Nucleophilic attack of the enolate on the ester carbonyl, followed by elimination of ethoxide.[5]

  • Isolation & Acidification:

    • Evaporate solvent under reduced pressure to obtain the solid sodium

      
      -diketonate salt.
      
    • Redissolve in minimal water and cool to 0°C.

    • Acidify with 1M HCl to pH ~3–4.

    • Self-Validating Step: The product will precipitate as a solid or oil upon acidification. The color typically shifts to light yellow/tan.

  • Purification:

    • Extract with dichloromethane (DCM). Wash organic layer with brine.

    • Recrystallize from ethanol/hexane or sublime under vacuum for high-purity optical applications.

Protocol Validation (Self-Checking)
ParameterExpected ResultTroubleshooting
FeCl

Test
Deep red/violet colorNo color change indicates failure to form enol (reaction incomplete).

H NMR
Singlet at

6.5–7.0 ppm (Methine)
Absence suggests hydrolysis or starting material.
IR Spectroscopy Broad band 2500–3300 cm

(O-H...O)
Sharp carbonyl peaks only (>1700 cm

) indicate keto form or impurities.

Functional Applications & Data

Lanthanide Luminescence (Antenna Effect)

Pyrazine ligands are "privileged" sensitizers for Europium (Eu



Figure 2: Energy transfer mechanism. Efficient ISC is promoted by the heavy atom effect and the heteroaromatic nature of pyrazine.

Comparative Photophysical Data (Typical Values):

ComplexLigand TypeQuantum Yield (

)
Lifetime (

)
Emission Color
[Eu(TTA)

(phen)]
Standard Thiophene~60-70%0.5–0.8 msRed (612 nm)
[Eu(Pyz-TFA)

(H$_2

_2$]
Pyrazine-based ~45-60% 0.4–0.6 ms Red (615 nm)
[Sm(Pyz-TFA)

]
Pyrazine-based ~1-5% ~50

s
Pink/Orange

Note: Pyrazine complexes often exhibit slightly lower quantum yields than thiophene analogs due to multiphonon relaxation via C-N vibrations, but they offer superior cross-linking capabilities.

Metal-Organic Frameworks (MOFs) & Bioactivity
  • MOF Construction: The exo-dentate nitrogen on the pyrazine ring allows these ligands to bind secondary metal ions (e.g., Ag

    
    , Mn
    
    
    ), creating 2D or 3D porous networks. This "metalloligand" approach is unique to diazine-based
    
    
    -diketones.
  • Biological Relevance: Pyrazine derivatives are pharmacophores in antitubercular drugs (e.g., Pyrazinamide).[7] Metal complexes of pyrazine

    
    -diketones have shown cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) by inducing oxidative stress and DNA intercalation, leveraging the planarity of the aromatic system.
    

References

  • Highly emissive dinuclear europium(iii) complex with heteroaryl β-diketone and fluxidentate pyrazine. National Institutes of Health (PMC). Available at: [Link]

  • Fluorinated β-diketonate lanthanide emitters containing pyrazine: Syntheses, crystal structures, and luminescence properties. ResearchGate. Available at: [Link]

  • Pyrazine-driven dinuclear assembly of dysprosium(iii) β-diketonate complex. Royal Society of Chemistry. Available at: [Link][8]

  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. National Institutes of Health (PMC). Available at: [Link]

  • Claisen Condensation: Mechanism and Applications. Master Organic Chemistry. Available at: [Link]

Molecular weight and physicochemical characteristics of 1-(Pyrazin-2-yl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1-(Pyrazin-2-yl)butane-1,3-dione , a critical


-diketone intermediate used in coordination chemistry and heterocyclic drug synthesis.

Synonyms: 2-Acetoacetylpyrazine,


-Acetylacetylpyrazine
CAS Registry Number:  106971-51-1[1][2][3]

Executive Summary

1-(Pyrazin-2-yl)butane-1,3-dione is a heteroaromatic


-diketone featuring a pyrazine ring attached to a 1,3-dicarbonyl backbone.[1][2] Unlike simple aliphatic 

-diketones (e.g., acetylacetone), this compound exhibits enhanced acidity and distinct coordination geometry due to the electron-withdrawing nature of the diazine ring.[2] It serves as a versatile "linchpin" scaffold in medicinal chemistry—functioning as a precursor for pyrazoles and isoxazoles—and as a bidentate ligand for lanthanide and transition metal complexes in metallodrug research.[1]

Physicochemical Characterization

Molecular Identity & Properties

The physicochemical profile is dominated by the molecule's ability to exist in multiple tautomeric forms and its sensitivity to basic conditions.

PropertyValue / CharacteristicNotes
Molecular Formula

Molecular Weight 164.16 g/mol Calculated based on IUPAC atomic weights.[1][2]
Physical State Off-white to yellow solid or semi-solidOften isolated as a crude oil due to low melting point (~75-80°C range estimated).[1][2]
Solubility DMSO,

,

, MeOH
Poor water solubility in neutral form; soluble in aqueous alkali (as enolate).[2]
pKa (Acidic) ~7.8 – 8.2 (Predicted)Lower than acetylacetone (9.[1]0) due to the electron-withdrawing pyrazine ring.[1]
LogP ~0.5 – 0.8 (Predicted)Moderate lipophilicity; more polar than phenyl analogs.[1]
Tautomeric Equilibrium

Like all


-diketones, 1-(Pyrazin-2-yl)butane-1,3-dione exists in a dynamic equilibrium between the keto and enol forms.[1][2] In non-polar solvents (e.g., 

), the cis-enol form is thermodynamically favored.[2] This stabilization arises from:
  • Intramolecular Hydrogen Bonding: A strong 6-membered ring interaction between the enolic hydroxyl and the carbonyl oxygen.[1][2]

  • Extended Conjugation: The

    
    -system of the enol alkene conjugates with the pyrazine aromatic ring.[1][2]
    

Note on Pyrazine Interaction: The nitrogen atoms in the pyrazine ring are electron-deficient, pulling electron density from the dicarbonyl system, thereby increasing the acidity of the


-methylene protons (

) relative to benzoylacetone.[2]

Tautomerism Figure 1: Tautomeric equilibrium and ionization of 1-(Pyrazin-2-yl)butane-1,3-dione. Keto Diketo Form (Less Stable in Organic Solvents) Enol Cis-Enol Form (Stabilized by H-Bond & Conjugation) Keto->Enol Tautomerization (Fast) Enol->Keto Enolate Enolate Anion (Active Nucleophile) Enol->Enolate + Base (-H+) Enolate->Enol + Acid (+H+)

Synthesis & Production Protocol

Synthetic Strategy: Claisen Condensation

The most robust route for synthesizing 1-(Pyrazin-2-yl)butane-1,3-dione involves the Claisen condensation of 2-acetylpyrazine with an acetate ester (ethyl or methyl acetate) in the presence of a strong alkoxide base.[1][2]

  • Starting Material: 2-Acetylpyrazine (CAS: 22047-25-2).[1][2][4]

  • Reagent: Ethyl Acetate (acts as both reactant and solvent component).[1]

  • Base: Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH).[1]

Step-by-Step Laboratory Protocol

Caution: This reaction involves moisture-sensitive reagents and exothermic steps.[1][2]

  • Preparation of Base:

    • In a flame-dried 3-neck round-bottom flask under Argon atmosphere, suspend Sodium Hydride (60% in oil, 1.2 eq) in anhydrous THF or Toluene.

    • Alternative: Use freshly prepared Sodium Ethoxide in dry ethanol.[1][2]

  • Condensation:

    • Cool the suspension to 0°C.

    • Add 2-Acetylpyrazine (1.0 eq) dropwise dissolved in a minimal amount of dry solvent.[1]

    • Add Ethyl Acetate (1.5 eq) slowly to control the exotherm.

    • Allow the mixture to warm to room temperature and stir for 4–6 hours. (TLC monitoring: disappearance of acetylpyrazine).

  • Work-up & Isolation:

    • The reaction mixture will likely solidify or form a thick slurry (the sodium enolate salt).

    • Quench carefully with glacial acetic acid or dilute HCl to pH ~5-6.[1][2] Do not acidify too strongly to avoid decomposition.[1][2]

    • Extract with Dichloromethane (

      
      ) (3x).[1][5]
      
    • Wash organic layers with brine, dry over

      
      , and concentrate in vacuo.[2]
      
  • Purification:

    • The crude product is often a yellow/brown oil.[1]

    • Recrystallization can be attempted from Ethanol/Hexane, but column chromatography (Silica gel, Hexane:EtOAc gradient) is recommended for high purity.[2]

Synthesis Figure 2: Synthetic workflow via Claisen Condensation. Start 2-Acetylpyrazine (C6H6N2O) Reagents Ethyl Acetate + NaH/THF (Claisen Condensation) Start->Reagents Intermediate Sodium Enolate Salt (Precipitate) Reagents->Intermediate Nucleophilic Acyl Substitution Acid Acid Quench (AcOH/HCl) Intermediate->Acid Protonation Product 1-(Pyrazin-2-yl)butane-1,3-dione (Target Ligand) Acid->Product Isolation

Applications in Drug Discovery & Coordination Chemistry

Bioisosterism & Heterocycle Synthesis

The pyrazine ring is a classic bioisostere for pyridine and benzene, offering lower lipophilicity (LogP) and improved metabolic stability in some contexts.

  • Pyrazole Synthesis: Reaction of the dione with hydrazines yields 3-(Pyrazin-2-yl)pyrazoles .[1][2] These structures are privileged scaffolds in kinase inhibitors (e.g., p38 MAPK inhibitors).

  • Isoxazole Synthesis: Reaction with hydroxylamine yields isoxazoles, relevant in antibiotic research.[2]

Metallodrug Development

1-(Pyrazin-2-yl)butane-1,3-dione acts as a bidentate N,O- or O,O-chelator .[1][2]

  • O,O-Coordination: Most common mode; the enolate oxygen atoms bind to the metal center (e.g.,

    
    , 
    
    
    
    ).
  • N-Coordination: The pyrazine nitrogens can bridge metal centers, creating polynuclear Metal-Organic Frameworks (MOFs) or supramolecular architectures.[1][2]

  • Luminescence: Europium (III) complexes of this ligand exhibit intense red luminescence, used in biological imaging assays.

References

  • Synthesis of Pyrazinethiones and 2-Acetoacetylpyrazine

    • The Chemistry of Heterocyclic Compounds, Supplement I. "Preparation of Pyrazinethiones and Pyrazinethiols". 6

  • CAS Registry Data

    • ChemSrc. "1-(Pyrazin-2-yl)butane-1,3-dione CAS: 106971-51-1".[1][2] 3

  • Starting Material Properties (Acetylpyrazine)

    • Nanjing MSN Chemical Co. "2-Acetyl Pyrazine Properties and Synthesis".[1][2] 7

  • Tautomerism in Heterocyclic Beta-Diketones

    • Journal of Organic Chemistry. "(1Z,3Z)-1,4-Di(pyridin-2-yl)buta-1,3-diene-2,3-diol: Tautomerism and Hydrogen Bonding".[1][2][8] 8[9][10]

Sources

Comprehensive Analysis of Coordination Dynamics: 1-(Pyrazin-2-yl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the coordination chemistry of 1-(Pyrazin-2-yl)butane-1,3-dione , a versatile


-diketone ligand integrating a pyrazine heterocycle. Unlike simple acetylacetone (acac) derivatives, this molecule offers a multi-modal binding landscape. It functions not only as a classical 

-chelator but also as a structure-directing linker via its heterocyclic nitrogen atoms. This guide details its tautomeric behavior, metal-binding sites, and experimental protocols for synthesizing discrete complexes and coordination polymers.

Structural Characterization & Tautomerism

The Keto-Enol Equilibrium

The reactivity of 1-(Pyrazin-2-yl)butane-1,3-dione is governed by keto-enol tautomerism. In solution, the equilibrium is driven by the stabilization of the enol form through an intramolecular hydrogen bond and conjugation with the electron-deficient pyrazine ring.

  • Diketo Form: The carbon at position 2 (

    
    ) is 
    
    
    
    hybridized. This form is favored only in highly polar, protic solvents that disrupt internal H-bonding.
  • Enol Form (Chelating Species): The proton shifts to one of the oxygens, creating a conjugated system. For this specific ligand, the enol form is stabilized by the electron-withdrawing nature of the pyrazine ring, which increases the acidity of the

    
    -proton (
    
    
    
    ).

Critical Insight: For metal binding, the enolate (deprotonated enol) is the active species. Experimental protocols must include a base (e.g., NaOAc or


) to drive this equilibrium toward the anionic form required for stable chelation.
Graphviz Visualization: Tautomerism & Activation

The following diagram illustrates the pathway from the neutral ligand to the active metal-binding enolate species.

Tautomerism Diketo Diketo Form (Inactive) Enol Enol Form (H-Bond Stabilized) Diketo->Enol Tautomerization (Solvent Dependent) Enol->Diketo Enolate Enolate Anion (Active Ligand) Enol->Enolate Deprotonation (Base: NaOAc/Et3N) MetalComplex Metal Complex (O,O'-Coordination) Enolate->MetalComplex + M(II)/M(III)

Figure 1: Activation pathway of 1-(Pyrazin-2-yl)butane-1,3-dione. The enol form is the gateway to coordination, requiring deprotonation to form the stable chelate.

Coordination Sites & Binding Modes

This ligand presents a "hard" oxygen donor set and "borderline" nitrogen donors, allowing it to discriminate between metal ions based on Pearson's HSAB theory.

Mode A: Classical -Chelation

This is the dominant mode for hard Lewis acids (e.g.,


) and borderline ions (

).
  • Mechanism: The ligand acts as a monoanionic bidentate donor forming a six-membered metallocycle.

  • Structural Feature: The pyrazine ring remains pendant. This is critical for supramolecular chemistry, as the uncoordinated pyrazine nitrogens are available for hydrogen bonding or secondary coordination.

Mode B: Bridging ( -N) Coordination

Unlike phenyl-substituted


-diketones, the pyrazine moiety contains two nitrogen atoms (

and

).
  • The

    
     Site:  The nitrogen at the 4-position (para to the dione attachment) is sterically unhindered.
    
  • Application: In the presence of coordinatively unsaturated metals (e.g.,

    
     or 
    
    
    
    ), the
    
    
    -chelated complex can bind a second metal center at the
    
    
    position. This leads to the formation of Coordination Polymers or Metal-Organic Frameworks (MOFs) .
Mode C: -Chelation (The "Pocket" Effect)

While less common due to the stability of the 6-membered


 ring, the proximity of the pyrazine 

to the carbonyl oxygen creates a binding pocket similar to 2-acetylpyrazine.
  • Condition: This mode is observed with softer metals (e.g.,

    
    ) that have a higher affinity for nitrogen over oxygen, often requiring the suppression of enolization.
    
Table 1: Comparative Coordination Metrics
Parameter

-Coordination

-Coordination
Bridging (

-N)
Primary Donor Enolate OxygensPyrazine N + Carbonyl OPyrazine

Ring Size 6-membered5-memberedN/A (Linker)
Preferred Metals



IR Signature

shift to


shift
Pyrazine ring breathing shift

Experimental Protocols

Ligand Synthesis (Claisen Condensation)
  • Objective: Synthesize 1-(Pyrazin-2-yl)butane-1,3-dione from 2-acetylpyrazine.

  • Reagents: 2-Acetylpyrazine (1.0 eq), Ethyl acetate (excess/solvent), Sodium ethoxide (NaOEt, 1.2 eq).

Protocol:

  • Preparation: Dissolve 2-acetylpyrazine in dry ethyl acetate under an inert atmosphere (

    
    ).
    
  • Deprotonation: Add NaOEt slowly at

    
    . The base abstracts an 
    
    
    
    -proton from the acetyl group.
  • Condensation: Reflux the mixture for 4–6 hours. The enolate attacks the ethyl acetate carbonyl.

  • Workup: Acidify with dilute

    
     to pH 5–6 to precipitate the neutral 
    
    
    
    -diketone. Recrystallize from ethanol.
  • Validation:

    
    -NMR should show the enolic proton at 
    
    
    
    ppm (broad singlet) and the methine proton at
    
    
    ppm.
General Metal Complexation Workflow
  • Objective: Synthesis of a bis-chelate complex

    
    .
    
  • Reagents: Ligand (2.0 eq), Metal Acetate

    
     (1.0 eq), Methanol.
    

Protocol:

  • Dissolution: Dissolve 2 mmol of ligand in 20 mL hot methanol.

  • Activation: Add 2 mmol of Sodium Acetate (NaOAc) to ensure deprotonation (if using metal chlorides; not needed for metal acetates).

  • Complexation: Add 1 mmol of metal salt dissolved in 5 mL methanol dropwise.

  • Precipitation: Reflux for 2 hours. The complex usually precipitates upon cooling.

  • Purification: Filter, wash with cold methanol and diethyl ether.

Applications in Drug Development[1][2][3]

Lipophilicity & Transport

The pyrazine ring significantly alters the lipophilicity (


) compared to phenyl analogs.
  • Effect: The nitrogen atoms increase water solubility while maintaining sufficient lipophilicity for membrane permeability.

  • Utility: This makes the ligand an excellent candidate for metallodrugs (e.g., antineoplastic Copper(II) complexes), where solubility often limits efficacy.

Lanthanide Sensitization

The triplet state energy of the pyrazine-


-diketone is well-matched to the resonance levels of Europium(III) and Terbium(III).
  • Mechanism: The ligand absorbs UV light ("Antenna Effect") and transfers energy to the central Ln(III) ion, resulting in intense luminescence.

  • Application: These complexes are used as luminescent probes in bio-assays, where the pyrazine N can be further functionalized to bioconjugate to antibodies.

Graphviz Visualization: Biological Mechanism

BioActivity Ligand Pyrazine Ligand (Lipophilic Carrier) Complex Metallodrug Complex [M(L)2] Ligand->Complex Chelation Metal Metal Ion (Cu/Pt/Ru) Metal->Complex CellMembrane Cell Membrane (Passive Diffusion) Complex->CellMembrane Transport Target Intracellular Target (DNA/Mitochondria) CellMembrane->Target Release/Binding

Figure 2: Mechanism of action for pyrazine-


-diketone metallodrugs. The ligand facilitates transport across the lipophilic cell membrane.

References

  • Coordin

    
    -diketone-chelated complexes. ResearchGate. Available at: [Link]
    
  • Syntheses and Characterization of Main Group, Transition Metal, Lanthanide, and Actinide Complexes of Bidentate Acylpyrazolone Ligands. National Institutes of Health (PMC). Available at: [Link]

  • Tautomerism of

    
    -Diketones and 
    
    
    
    -Thioxoketones.
    MDPI Encyclopedia. Available at: [Link]
  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. National Institutes of Health (PMC). Available at: [Link]

  • Construction of Pyrazine-Appended 1D and 3D Cobalt(II) Succinate Coordination Polymers. National Institutes of Health (PMC). Available at: [Link]

Methodological & Application

Application Note: Protocol for Preparing Lanthanide Complexes with 1-(Pyrazin-2-yl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Scientific Rationale

The "Antenna" Objective

Lanthanide ions (Ln³⁺) are intrinsically poor light absorbers due to the parity-forbidden nature of their


 transitions. To engineer highly luminescent probes for bio-imaging or sensing, we must employ the Antenna Effect .

This protocol details the synthesis of 1-(Pyrazin-2-yl)butane-1,3-dione (Hpyzb) and its subsequent coordination to Lanthanide ions (Eu³⁺, Tb³⁺). This specific ligand is chosen for two critical reasons:

  • Triplet State Matching: The pyrazine moiety possesses a triplet state energy (

    
    ) that is well-positioned to sensitize Europium (
    
    
    
    ) and Terbium (
    
    
    ) emitting levels, minimizing back-energy transfer.
  • Electronic Modulation: The electron-deficient pyrazine ring enhances the acidity of the enolic proton, facilitating easier deprotonation and stronger electrostatic binding to the hard Lewis acid Ln³⁺ center.

Scope of Protocol

This guide covers the total synthesis starting from commercially available precursors, leading to the isolation of the ternary complex [Ln(pyzb)₃(phen)] , where phen (1,10-phenanthroline) is used as a synergistic ancillary ligand to displace quenching water molecules.

Part 2: Ligand Synthesis (Pre-requisite)

Target Molecule: 1-(Pyrazin-2-yl)butane-1,3-dione (Hpyzb) Reaction Type: Claisen Condensation

Materials & Reagents
ReagentPurityRole
2-Acetylpyrazine>98%Precursor (Substrate)
Ethyl AcetateAnhydrousReagent & Solvent
Sodium Ethoxide (NaOEt)96%Strong Base
Tetrahydrofuran (THF)Dry/AnhydrousSolvent
Hydrochloric Acid (HCl)1 MAcidification/Work-up
Synthesis Workflow

The synthesis relies on the deprotonation of the acetyl group on 2-acetylpyrazine, followed by nucleophilic attack on ethyl acetate.

Step-by-Step Protocol:

  • Preparation: Flame-dry a 250 mL 3-neck round-bottom flask under Argon flow.

  • Base Suspension: Suspend Sodium Ethoxide (2.72 g, 40 mmol) in 40 mL of dry THF . Cool to 0°C in an ice bath.

  • Precursor Addition: Dissolve 2-Acetylpyrazine (2.44 g, 20 mmol) in 10 mL THF . Add this solution dropwise to the base suspension over 15 minutes. The solution will turn dark (yellow/orange) indicating enolate formation.

  • Condensation: Add Ethyl Acetate (3.52 g, 40 mmol) dropwise.

  • Reaction: Remove the ice bath and stir at Room Temperature (25°C) for 2 hours, then reflux at 60°C for 4 hours to drive the equilibrium.

  • Isolation:

    • Cool to room temperature.[1] A solid precipitate (the sodium salt of the ligand) will form.

    • Filter the solid and wash with cold ether to remove unreacted precursors.

    • Redissolve the solid in minimal distilled water (approx. 20 mL).

    • Crucial Step: Acidify dropwise with 1 M HCl until pH ~5.0. The free ligand Hpyzb will precipitate as a pale yellow solid.

  • Purification: Recrystallize from Ethanol/Water (1:1).

    • Expected Yield: 60-75%

    • Melting Point: ~108-110°C

Part 3: Lanthanide Complexation Protocol

Target Complex: [Ln(pyzb)₃(phen)] (Ln = Eu, Tb) Methodology: One-pot chelation with synergistic displacement.

Experimental Logic

We utilize a 3:1:1 stoichiometry (Ligand:Metal:Ancillary). The inclusion of 1,10-phenanthroline is non-negotiable for high-performance applications; it saturates the coordination sphere (CN=8), displacing water molecules that would otherwise quench luminescence via O-H vibrational oscillators.

Reagents
  • LnCl₃ · 6H₂O (Europium or Terbium chloride hexahydrate) - 99.9%

  • Hpyzb (Synthesized in Part 2)

  • 1,10-Phenanthroline (phen) - 99%

  • Sodium Hydroxide (NaOH) - 1 M solution

  • Ethanol (EtOH) - Absolute

Step-by-Step Protocol

Step 1: Ligand Deprotonation

  • In a 50 mL beaker, dissolve Hpyzb (3.0 mmol, 492 mg) and 1,10-phenanthroline (1.0 mmol, 180 mg) in 20 mL warm Ethanol (40°C) .

  • Add NaOH (1 M) dropwise under stirring until the pH reaches 6.5 - 7.0 .

    • Note: Do not exceed pH 8, as lanthanide hydroxides [Ln(OH)₃] will form and contaminate the product.

Step 2: Metal Addition

  • Dissolve LnCl₃ · 6H₂O (1.0 mmol) (e.g., 366 mg for Eu) in 5 mL water .

  • Add the metal salt solution dropwise to the alcoholic ligand solution.

  • A heavy precipitate should form immediately.

Step 3: Digestion & Aging

  • Stir the mixture at 60°C for 1 hour.

  • Allow the suspension to cool slowly to room temperature and stir for an additional 3 hours. This "aging" process promotes the formation of the thermodynamic product over kinetic impurities.

Step 4: Purification

  • Filter the precipitate using a sintered glass crucible (Porosity 4).

  • Wash 1: Cold Ethanol (removes unreacted ligand).

  • Wash 2: Water (removes NaCl byproducts).

  • Wash 3: Diethyl Ether (facilitates drying).

  • Dry in a vacuum oven at 50°C for 12 hours.

Part 4: Visualization & Mechanisms

Workflow Diagram

The following diagram illustrates the critical path from raw materials to the functional complex.

G cluster_complex Complexation Phase Start Start: 2-Acetylpyrazine Claisen Claisen Condensation (+ EtOAc, NaOEt) Start->Claisen Ligand Ligand Isolation (Hpyzb) Claisen->Ligand Acidify (HCl) Mix Mix Ligand + Phen (EtOH, 40°C) Ligand->Mix pH Adjust pH to 6.5 (Deprotonation) Mix->pH AddMetal Add LnCl3 Solution (Dropwise) pH->AddMetal Precip Precipitation & Aging (60°C) AddMetal->Precip Final Final Product: [Ln(pyzb)3(phen)] Precip->Final Filter & Wash

Caption: Figure 1. Integrated synthesis workflow for the preparation of ternary lanthanide-pyrazine complexes.

The Antenna Effect Mechanism

Understanding the energy flow is vital for troubleshooting low emission intensity.

Antenna UV UV Excitation (300-350 nm) S1 Ligand Singlet (S1) Excited State UV->S1 Absorption T1 Ligand Triplet (T1) (~22,000 cm-1) S1->T1 Intersystem Crossing (ISC) Fast Ln Ln3+ Emitting Level (Eu: 5D0 / Tb: 5D4) T1->Ln Energy Transfer (ET) Dexter Mechanism Ground Ground State T1->Ground Non-radiative loss (If O-H present) Light Visible Emission (Red/Green) Ln->Light Radiative Decay (Luminescence)

Caption: Figure 2. Jablonski diagram depicting the Antenna Effect energy transfer pathway.

Part 5: Quality Control & Characterization

To validate the synthesis, compare your results against these standard parameters.

Table 1: Characterization Matrix
TechniqueParameterExpected ObservationStructural Insight
FTIR C=O StretchShift from 1640 cm⁻¹ (free) to ~1610 cm⁻¹Confirms O,O-chelation to Metal
FTIR O-H StretchAbsence of broad band at 3400 cm⁻¹Confirms displacement of water by phen
1H NMR Enolic ProtonDisappearance of signal at ~14-16 ppmConfirms deprotonation and complexation
UV-Vis Abs. Max (

)
~270-340 nmLigand

transitions (Antenna)
PL Eu EmissionSharp peaks at 590, 612, 626 nmCharacteristic

transitions
Troubleshooting Guide
  • Problem: Low Luminescence.

    • Cause: Incomplete drying or water coordination.

    • Solution: Recrystallize from dry acetone; ensure phen was added in slight excess (1.1 eq).

  • Problem: Product is oily/sticky.

    • Cause: Presence of unreacted acetylpyrazine or solvent trapping.

    • Solution: Triturate with cold diethyl ether and sonicate for 10 minutes.

  • Problem: Precipitate dissolves during washing.

    • Cause: pH dropped too low during washing (complex dissociation).

    • Solution: Use pH-adjusted water (pH 6.5) for washing steps.

References

  • Binnemans, K. (2005). Rare-Earth Beta-Diketonates. Handbook on the Physics and Chemistry of Rare Earths, Vol. 35, pp. 107-272. Link

  • Richardson, F. S. (1982).[2] Terbium(III) and Europium(III) Ions as Luminescent Probes and Stains for Biomolecular Systems. Chemical Reviews, 82(5), 541–552. Link

  • Eliseeva, S. V., & Bünzli, J. C. G. (2010). Lanthanide Luminescence for Functional Materials and Bio-sciences. Chemical Society Reviews, 39, 189-227. Link

  • Sabbatini, N., Guardigli, M., & Lehn, J. M. (1993). Luminescent Lanthanide Complexes as Photochemical Supramolecular Devices. Coordination Chemistry Reviews, 123(1-2), 201-228. Link

  • General Protocol Source: Adapted from standard methodologies for heterocyclic

    
    -diketones (e.g., TTA) as described in Organic Syntheses for Claisen condensations and Inorganic Syntheses for Ln-complexes. Link
    

Sources

Application Note: 1-(Pyrazin-2-yl)butane-1,3-dione as a Multifunctional Chelating Agent

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Pyrazin-2-yl)butane-1,3-dione (often referred to as pyrazinoylacetone) represents a specialized class of


-diketone ligands that integrates a hard oxygen-donor chelating site with a redox-active, nitrogen-rich pyrazine heterocycle. Unlike standard acetylacetone (acac) derivatives, this ligand offers dual functionality:
  • Primary Coordination: The

    
    -diketonate moiety forms stable, six-membered chelate rings with transition metals and lanthanides (O,O'-coordination).
    
  • Secondary Functionality: The pyrazine ring acts as an efficient "antenna" for lanthanide sensitization and provides a secondary nitrogen donor site capable of forming coordination polymers or supramolecular networks (MOFs).

This guide details the synthesis of the ligand, optimized protocols for Lanthanide (Eu³⁺) and Transition Metal (Cu²⁺) complexation, and critical characterization parameters.

Chemical Profile & Mechanism[1][2]

Structure and Tautomerism

The ligand exists in a keto-enol equilibrium.[1][2] For coordination chemistry, the cis-enol tautomer is the active species. The proton on the central


-carbon is acidic (

), allowing deprotonation by weak bases to form the monoanionic enolate (

).
  • Keto Form: Favored in polar, protic solvents.

  • Enol Form: Favored in non-polar solvents and stabilized by intramolecular hydrogen bonding (O-H···O). This is the pre-organized form required for metal binding.

The "Antenna Effect" (Lanthanides)

For Eu(III) and Tb(III) complexes, the pyrazine ring absorbs UV light (


) and transfers energy via Intersystem Crossing (ISC) to the ligand triplet state (

). If the energy gap

is optimal (

), energy is transferred to the lanthanide emissive state, resulting in intense luminescence (red for Eu³⁺, green for Tb³⁺).

AntennaEffect Ground Ligand Ground State (S0) Singlet Ligand Singlet Excited (S1) Ground->Singlet UV Absorption Triplet Ligand Triplet State (T1) (~21,000 cm-1) Singlet->Triplet ISC LnLevel Ln(III) Emissive State (Eu: 5D0, Tb: 5D4) Triplet->LnLevel Energy Transfer (ET) Emission Luminescence (Red/Green) LnLevel->Emission Radiative Decay

Figure 1: Mechanism of Lanthanide Sensitization (Antenna Effect) by Pyrazine


-diketones.

Protocol 1: Ligand Synthesis

Objective: Synthesis of 1-(pyrazin-2-yl)butane-1,3-dione via Claisen Condensation.

Reagents
  • 2-Acetylpyrazine (1.0 eq)

  • Ethyl Acetate (Excess, acts as solvent/reagent) or Ethyl Acetate (1.2 eq) in dry THF.

  • Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH) (1.2 eq).

  • Solvent: Anhydrous THF or Toluene (if not using neat ester).

Step-by-Step Methodology
  • Preparation: In a flame-dried 3-neck round-bottom flask under Argon/Nitrogen, suspend NaOEt (1.2 eq) in anhydrous THF (5 mL/mmol).

  • Condensation: Cool to 0°C. Add a solution of 2-acetylpyrazine (1.0 eq) and Ethyl Acetate (1.2 eq) in THF dropwise over 30 minutes.

    • Note: The solution will likely turn yellow/orange, indicating enolate formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. If precipitation is heavy, add more THF.

  • Quenching: Pour the reaction mixture into ice-cold water (50 mL). The sodium salt of the ligand is water-soluble.

  • Acidification: Carefully acidify the aqueous layer with 1M HCl to pH ~4-5. The neutral ligand will precipitate or oil out.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL). Wash combined organics with brine, dry over

    
    , and evaporate.[3]
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography (Eluent: Hexane:EtOAc 4:1).

Expected Yield: 60–75% Characterization:

  • 1H NMR (

    
    ): 
    
    
    
    ~15.5 ppm (broad s, 1H, enol -OH), ~9.2 ppm (d, 1H, pyrazine), ~8.7 ppm (d, 1H, pyrazine), ~6.5 ppm (s, 1H, methine =CH-), ~2.2 ppm (s, 3H, methyl).

Protocol 2: Lanthanide Complexation (Eu³⁺)

Objective: Synthesis of highly luminescent


 ternary complex.
Rationale:  The use of 1,10-phenanthroline (phen) as a co-ligand displaces water molecules from the coordination sphere, preventing O-H vibrational quenching of the europium emission.
Reagents
  • 1-(Pyrazin-2-yl)butane-1,3-dione (Ligand L) (3.0 eq)

  • 1,10-Phenanthroline (1.0 eq)

  • 
     (1.0 eq)[4]
    
  • NaOH or KOH (3.0 eq)

  • Solvent: Ethanol (95%)

Workflow
  • Ligand Deprotonation: Dissolve Ligand L (3 mmol) and 1,10-phenanthroline (1 mmol) in Ethanol (20 mL). Add NaOH (3 mmol) dissolved in minimal water (1 mL). Stir at 50°C for 15 mins.

  • Metal Addition: Add

    
     (1 mmol) dissolved in Ethanol/Water (5 mL) dropwise to the ligand solution.
    
  • Precipitation: A heavy precipitate (usually pale yellow/white) will form immediately.

  • Digestion: Continue stirring at 60°C for 2 hours to ensure thermodynamic equilibration.

  • Isolation: Filter the precipitate while warm. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Data Interpretation:

  • UV-Vis: Strong absorption band at ~330-350 nm (Ligand

    
    ).
    
  • PL Emission: Excitation at 340 nm yields sharp emission peaks at 590 nm (

    
    ) and 612 nm (
    
    
    
    , hypersensitive red).

Protocol 3: Transition Metal Complexation (Cu²⁺)

Objective: Synthesis of


 for catalytic or biological applications.
Methodology
  • Stoichiometry: Dissolve Ligand L (2.0 mmol) in Methanol (15 mL).

  • Base: Add Triethylamine (

    
    ) (2.0 mmol) to generate the enolate in situ.
    
  • Metal Salt: Add

    
     (1.0 mmol) dissolved in Methanol (10 mL).
    
  • Observation: The solution will turn dark green/blue.

  • Crystallization: Stir for 1 hour. Allow the solution to evaporate slowly at room temperature. Green needles or plates should form over 24-48 hours.

Structural Note: Copper(II) complexes of pyrazine-diketones often form 1D chains in the solid state due to the axial coordination of the pyrazine nitrogen from a neighboring molecule to the copper center (Jahn-Teller axis).

Experimental Workflow Diagram

Workflow Start Start: 2-Acetylpyrazine Claisen Claisen Condensation (EtOAc / NaOEt / THF) Start->Claisen Workup Acid Workup (pH 5) & Extraction Claisen->Workup Ligand Pure Ligand (L) 1-(Pyrazin-2-yl)butane-1,3-dione Workup->Ligand EuPath Ln(III) Route Ligand->EuPath CuPath TM (Cu/Ni) Route Ligand->CuPath EuMix Mix L + Phen + NaOH (3:1:3 ratio) EuPath->EuMix CuMix Mix L + Et3N (2:2 ratio) CuPath->CuMix EuAdd Add EuCl3 solution EuMix->EuAdd EuProd Complex: [Eu(L)3(phen)] (Luminescent Solid) EuAdd->EuProd CuAdd Add Cu(OAc)2 CuMix->CuAdd CuProd Complex: [Cu(L)2] (Catalytic/Bioactive) CuAdd->CuProd

Figure 2: Synthetic workflow for ligand preparation and subsequent metal complexation.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Ligand Synthesis) Incomplete enolization or moisture in solvent.Use freshly distilled THF and dry NaH/NaOEt. Ensure inert atmosphere (

/Ar).
Oiling out upon Acidification pH dropped too fast or too low.Acidify slowly to pH 5. If oil forms, extract with DCM immediately rather than waiting for solid.
Weak Luminescence (Eu) Quenching by water molecules.Ensure reagents are dry. Use a synergistic ligand (phen, bipy) to displace coordinated water. Dry the final complex thoroughly.
Precipitate is Gel-like Hydrolysis of metal salt.Maintain pH ~6-7 during complexation. Do not use excess strong base (NaOH); consider using Piperidine or

.

References

  • Aggarwal, V., et al. (2025).[5] Highly emissive dinuclear europium(iii) complex with heteroaryl β-diketone and fluxidentate pyrazine: dual role as UV converters and semiconductors. RSC Advances. Link

  • Binnemans, K. (2005). Interpretation of Europium(III) Spectra.
  • Houser, R. P., et al. (2013).[6] Copper(I) and copper(II) complexes with pyrazine-containing pyridylalkylamide ligands. Journal of Coordination Chemistry. Link

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points and Mechanisms. Link

  • Thermo Fisher Scientific. Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Application Note. Link

Sources

Application Notes & Protocols: Synthesis of Pyrazinoylacetone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(pyrazin-2-yl)butane-1,3-dione, commonly known as pyrazinoylacetone, from methyl pyrazinecarboxylate. Pyrazinoylacetone and its derivatives are valuable precursors in the development of pharmaceuticals and functional materials. This guide details the underlying chemical principles, a robust experimental protocol, and the rationale behind key procedural steps, designed for researchers in organic synthesis and drug development.

Introduction: The Significance of Pyrazinoylacetone

Pyrazine-containing compounds are a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Their unique electronic properties and ability to act as hydrogen bond acceptors make them privileged scaffolds. Pyrazinoylacetone, a β-diketone, serves as a versatile building block for synthesizing more complex heterocyclic systems, such as pyrazoles and pyrimidines, which exhibit a wide range of biological activities, including antimicrobial and antitumor properties.[1]

The synthesis route described herein employs a mixed Claisen condensation reaction, a fundamental carbon-carbon bond-forming strategy.[2][3] This application note provides a detailed, field-tested protocol for this synthesis, emphasizing safety, efficiency, and reproducibility.

The Reaction Mechanism: A Guided Tour of the Claisen Condensation

The synthesis of pyrazinoylacetone from methyl pyrazinecarboxylate and acetone is a classic example of a crossed or mixed Claisen condensation.[3] The reaction hinges on the nucleophilic attack of an acetone enolate on the electrophilic carbonyl carbon of the ester. A strong base is required to generate the enolate, and a stoichiometric amount is necessary to drive the reaction to completion.[4]

The mechanism unfolds in five key stages:

  • Enolate Formation: A strong base, such as sodium methoxide (NaOCH₃), abstracts an acidic α-proton from acetone. This step is reversible, but the formation of the enolate sets the stage for the key bond-forming step.[5]

  • Nucleophilic Attack: The newly formed acetone enolate, a potent nucleophile, attacks the carbonyl carbon of methyl pyrazinecarboxylate. This forms a tetrahedral intermediate.[2]

  • Reformation of the Carbonyl: The unstable tetrahedral intermediate collapses, expelling the methoxide (⁻OCH₃) as a leaving group. This step is characteristic of nucleophilic acyl substitution and results in the formation of the β-diketone product, pyrazinoylacetone.[4][6]

  • Deprotonation of the Product (Driving Force): The newly formed pyrazinoylacetone is significantly more acidic (pKa ≈ 11) than acetone or the starting ester because its α-protons are flanked by two carbonyl groups. The methoxide leaving group, a strong base, readily deprotonates the β-diketone, forming a highly resonance-stabilized enolate.[6][7] This final deprotonation is thermodynamically favorable and effectively drives the entire reaction equilibrium towards the product.[7]

  • Acidic Workup: In the final step, an aqueous acid (e.g., dilute HCl) is added to neutralize the reaction mixture and protonate the enolate, yielding the final, neutral pyrazinoylacetone product.[2]

Claisen_Mechanism Figure 1: Mechanism of Pyrazinoylacetone Synthesis cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products Acetone Acetone Enolate Acetone Enolate (Nucleophile) MePyrazine Methyl Pyrazinecarboxylate Tetrahedral Tetrahedral Intermediate Base Sodium Methoxide (NaOCH₃) Base->Enolate 1. Deprotonation Methanol Methanol (Byproduct) Base->Methanol Forms byproduct Enolate->Tetrahedral 2. Nucleophilic Attack ProductEnolate Product Enolate (Resonance Stabilized) Tetrahedral->ProductEnolate 3. Elimination of ⁻OCH₃ 4. Deprotonation Product Pyrazinoylacetone ProductEnolate->Product 5. Acidic Workup (H₃O⁺)

Caption: Figure 1: Mechanism of Pyrazinoylacetone Synthesis

Experimental Protocol

This protocol is designed for the synthesis of pyrazinoylacetone on a standard laboratory scale. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Quantity (mmol)Volume / MassNotes
Methyl 2-pyrazinecarboxylate6164-79-0[8]138.12202.76 gPurity ≥ 97%
Acetone67-64-158.0830 (1.5 eq)2.2 mLAnhydrous, ACS grade
Sodium Methoxide (NaOCH₃)124-41-454.0222 (1.1 eq)1.19 gHandled under inert gas
Anhydrous Methanol (MeOH)67-56-132.04-50 mLSolvent
Diethyl Ether (Et₂O)60-29-774.12-~100 mLFor extraction
Hydrochloric Acid (HCl)7647-01-036.46-As needed2 M aqueous solution
Saturated Sodium Bicarbonate144-55-884.01-~50 mLFor washing
Saturated Sodium Chloride (Brine)7647-14-558.44-~50 mLFor washing
Anhydrous Magnesium Sulfate7487-88-9120.37-As neededDrying agent
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Nitrogen/Argon gas inlet

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Synthesis Procedure

Caption: Figure 2: Experimental Workflow for Synthesis

Detailed Steps:

  • Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Place the flask under a positive pressure of nitrogen. To this flask, add sodium methoxide (1.19 g, 22 mmol) followed by anhydrous methanol (30 mL).

  • Enolate Formation: Cool the resulting suspension to 0°C using an ice-water bath. While stirring, add anhydrous acetone (2.2 mL, 30 mmol) dropwise via syringe over 10 minutes. The mixture may become clearer as the enolate forms.

  • Addition of Ester: In a separate beaker, dissolve methyl 2-pyrazinecarboxylate (2.76 g, 20 mmol) in anhydrous methanol (20 mL). Transfer this solution to a dropping funnel and add it dropwise to the cold, stirring enolate solution over 20-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A suitable eluent system is a 3:1 mixture of hexane and ethyl acetate. The disappearance of the starting ester (methyl pyrazinecarboxylate) indicates the reaction is nearing completion.

  • Workup - Quenching: Once the reaction is complete, cool the flask back down to 0°C in an ice bath. Slowly and carefully add 2 M aqueous HCl dropwise to neutralize the excess base and protonate the product enolate. Stir vigorously and check the pH with litmus paper until it is approximately neutral (pH 6-7).

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers.

  • Workup - Washing: Wash the combined organic extracts sequentially with saturated aqueous sodium bicarbonate (1 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude pyrazinoylacetone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by flash column chromatography on silica gel.

Safety and Handling
  • Sodium Methoxide: Highly corrosive and reacts violently with water. Handle in an inert atmosphere glovebox or under a nitrogen blanket. Avoid contact with skin and eyes.

  • Methyl 2-pyrazinecarboxylate: May cause skin, eye, and respiratory irritation.[8]

  • Solvents: Methanol and diethyl ether are flammable. Perform the reaction away from ignition sources in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

Expected Results and Characterization

The expected product, pyrazinoylacetone, is typically an off-white or pale yellow solid. The yield can be optimized but is generally expected to be in the range of 60-80% after purification.

Characterization:

  • ¹H NMR: Expect characteristic peaks for the pyrazine ring protons, the methylene protons (-CH₂-), and the methyl protons (-CH₃). The enol form will also show a characteristic downfield proton.

  • ¹³C NMR: Expect signals for the two distinct carbonyl carbons (ketone and the one attached to the pyrazine ring), as well as carbons of the pyrazine ring and the aliphatic chain.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of pyrazinoylacetone (C₈H₈N₂O₂) should be observed.

  • Infrared (IR) Spectroscopy: Look for strong C=O stretching frequencies characteristic of a β-diketone.

This detailed protocol, grounded in the principles of the Claisen condensation, provides a reliable method for the synthesis of pyrazinoylacetone, a key intermediate for further chemical exploration.

References

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

  • Wikipedia. (2023). Claisen condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Claisen-Schmidt condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). The protocol for the synthesis of pyrazoline derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Chemistry Steps. (2021). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • ResearchGate. (n.d.). Main reaction pathways for the formation of pyrazine derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved from [Link]

  • Oregon State University. (2020). The Claisen Condensation. Retrieved from [Link]

  • MDPI. (2018). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

Sources

Application Note: 1-(Pyrazin-2-yl)butane-1,3-dione in the Design of Advanced Luminescent Materials

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

The development of highly efficient luminescent materials relies heavily on the precise engineering of organic ligands capable of sensitizing metal centers. 1-(Pyrazin-2-yl)butane-1,3-dione (PzBD) has emerged as a highly versatile


-diketonate ligand in the synthesis of luminescent lanthanide (Ln

) and transition metal complexes.

By integrating a strongly coordinating


-diketone moiety with a nitrogen-rich pyrazine ring, PzBD serves a dual purpose: it acts as a highly efficient "antenna" for UV-light harvesting, and its pyrazine nitrogen provides a secondary coordination site for assembling homodinuclear complexes or metal-organic frameworks (MOFs)[1]. This application note details the mechanistic principles, photophysical properties, and validated protocols for utilizing PzBD in the synthesis of luminescent materials, specifically targeting Europium (Eu

) and Terbium (Tb

) complexes used in bio-imaging, OLEDs, and luminescent thermometry[2].

Mechanistic Principles: The Antenna Effect & Structural Tuning

Lanthanide ions inherently exhibit weak light absorption due to parity-forbidden


 transitions. To achieve intense luminescence, they must be coordinated to an organic chromophore—such as PzBD—that absorbs UV light and transfers the energy to the lanthanide's excited state. This is known as the Antenna Effect [2].
Causality in Ligand Design
  • Triplet State Energy Matching: The efficiency of energy transfer depends on the energy gap (

    
    ) between the ligand's lowest triplet state (
    
    
    
    ) and the resonance level of the Ln
    
    
    ion. PzBD is specifically engineered so its
    
    
    energy (
    
    
    ) perfectly matches the
    
    
    emitting level of Eu
    
    
    (
    
    
    ). An optimal gap of
    
    
    prevents reverse energy transfer (thermal back-transfer), ensuring high quantum yields[1].
  • Exclusion of Non-Radiative Quenchers: In aqueous or alcoholic environments, solvent molecules coordinate to the lanthanide. The high-frequency O-H oscillators in water rapidly quench luminescence via multi-phonon relaxation. Complexation with PzBD, often coupled with a synergistic nitrogen-donor ligand like 1,10-phenanthroline (phen), saturates the 8- or 9-coordinate sphere of the Ln

    
     ion, expelling inner-sphere water and drastically increasing the luminescence lifetime[2].
    

AntennaEffect S0 Ligand Ground State (S0) S1 Ligand Singlet (S1) S0->S1 UV Excitation T1 Ligand Triplet (T1) S1->T1 Intersystem Crossing (ISC) T1->S0 Non-Radiative Decay (Loss) LnExc Lanthanide Excited State (e.g., 5D0 for Eu3+) T1->LnExc Dexter Energy Transfer LnGnd Lanthanide Ground State (e.g., 7F2 for Eu3+) LnExc->LnGnd Radiative Emission (Luminescence)

Jablonski diagram illustrating the Antenna Effect in Lanthanide complexes.

Photophysical Data Summary

The following table summarizes the typical photophysical parameters of PzBD-based Europium complexes compared to standard acetylacetone (acac) complexes, demonstrating the superior sensitization capability of the pyrazine derivative.

ComplexLigand

Energy (cm

)
Quantum Yield (

)
Luminescence Lifetime (

)
Primary Application
[Eu(acac)

(H$_2

_2$]
~25,200< 5%~0.15 msBaseline standard
[Eu(PzBD)

(H$_2

_2$]
~21,50025 - 30%~0.45 msPrecursor synthesis
[Eu(PzBD)

(phen)]
~21,50065 - 75%~0.85 msOLEDs, Bio-assays
[Eu

(PzBD)

(pyrazine)]
~21,20055 - 60%~0.70 msLuminescent Thermometry

Experimental Protocols

The following self-validating protocols outline the synthesis of the PzBD ligand and its subsequent assembly into a highly luminescent Europium ternary complex.

Workflow Step1 Ligand Synthesis Claisen Condensation Step2 Deprotonation Base Addition (pH 6.5-7) Step1->Step2 Step3 Coordination Ln(NO3)3 Addition Step2->Step3 Step4 Synergistic Assembly Phenanthroline Addition Step3->Step4 Step5 Isolation Filtration & Washing Step4->Step5

Step-by-step experimental workflow for synthesizing luminescent lanthanide complexes.

Protocol A: Synthesis of 1-(Pyrazin-2-yl)butane-1,3-dione (PzBD)

Mechanism: Base-mediated Claisen condensation between acetylpyrazine and ethyl acetate[3][4].

Reagents:

  • Acetylpyrazine: 10.0 mmol (1.22 g)

  • Ethyl acetate (anhydrous): 30.0 mmol (2.64 g)

  • Sodium methoxide (NaOMe) or Sodium Hydride (NaH, 60% in mineral oil): 15.0 mmol

  • Anhydrous Tetrahydrofuran (THF): 30 mL

Step-by-Step Procedure:

  • Enolate Formation: Purge a 100 mL round-bottom flask with inert N

    
     gas. Add 30 mL of anhydrous THF and 15.0 mmol of NaOMe. Cool the suspension to 0°C in an ice bath.
    
  • Addition: Slowly add a solution of acetylpyrazine (10.0 mmol) and ethyl acetate (30.0 mmol) in 10 mL of THF dropwise over 30 minutes. Causality: Slow addition prevents self-condensation of acetylpyrazine.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12–16 hours. A thick, yellow-brown precipitate (the sodium salt of the

    
    -diketone) will form.
    
  • Quenching & Acidification: Quench the reaction by adding 15 mL of distilled water. Carefully adjust the pH to ~4.0 using 1M HCl. Validation: The solution will turn lighter in color, and the free

    
    -diketone will precipitate.
    
  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3

    
     20 mL). Dry the combined organic layers over anhydrous MgSO
    
    
    
    , filter, and concentrate under reduced pressure. Recrystallize the crude product from an ethyl acetate/hexane mixture to yield pure PzBD as pale yellow crystals.
Protocol B: Synthesis of Ternary Complex [Eu(PzBD) (phen)]

Mechanism: Ligand exchange and coordination sphere saturation to maximize quantum yield[1].

Reagents:

  • PzBD Ligand: 3.0 mmol (0.49 g)

  • Europium(III) nitrate hexahydrate (Eu(NO

    
    )
    
    
    
    ·6H
    
    
    O): 1.0 mmol (0.44 g)
  • 1,10-Phenanthroline (phen): 1.0 mmol (0.18 g)

  • Sodium Hydroxide (NaOH): 1M aqueous solution

  • Ethanol (Absolute): 25 mL

Step-by-Step Procedure:

  • Ligand Deprotonation: Dissolve 3.0 mmol of PzBD and 1.0 mmol of phen in 20 mL of absolute ethanol. Stir at 50°C until fully dissolved. Slowly add 1M NaOH dropwise until the pH reaches 6.5–7.0. Causality: Precise pH control ensures complete deprotonation of the enol form without precipitating Europium hydroxide (Eu(OH)

    
    ), which occurs at pH > 8.
    
  • Lanthanide Complexation: Dissolve 1.0 mmol of Eu(NO

    
    )
    
    
    
    ·6H
    
    
    O in 5 mL of ethanol. Add this dropwise to the ligand solution under continuous stirring.
  • Assembly: Maintain the reaction at 60°C for 3 hours. A microcrystalline precipitate will gradually form.

  • Isolation: Cool the mixture to room temperature. Filter the precipitate under vacuum and wash successively with cold ethanol (to remove unreacted ligands) and diethyl ether.

  • Validation: Dry the complex in a vacuum desiccator. Self-Validation Check: Place the dried powder under a standard 365 nm UV lamp. The successful formation of the complex is immediately confirmed by an intense, high-purity red emission characteristic of the Eu

    
    
    
    
    
    transition.

Advanced Applications in Drug Development & Materials Science

1. Luminescent Thermometry: Because the energy transfer efficiency from the PzBD triplet state to the Ln


 ion is highly temperature-dependent, dinuclear complexes bridged by the pyrazine nitrogen (e.g.,[Eu

(PzBD)

(pyrazine)]) exhibit extreme sensitivity to temperature variations. These materials are utilized as non-invasive, high-resolution nanothermometers in microfluidic devices and intracellular environments[1].

2. Time-Resolved Fluoroimmunoassays (TRFIA): In drug discovery, background auto-fluorescence from biological tissues often obscures assay readouts. The[Eu(PzBD)


(phen)] complex boasts a luminescence lifetime in the millisecond range (~0.85 ms). By employing time-gated detection (waiting 50-100 

s after the excitation pulse before measuring emission), researchers can completely eliminate short-lived background fluorescence, achieving exceptional signal-to-noise ratios in receptor-binding assays and high-throughput screening[2].

References

  • Composition–Thermometric Properties Correlations in Homodinuclear Eu3+ Luminescent Complexes. Inorganic Chemistry, ACS Publications. Available at:[Link]

  • Luminescent Lanthanides in Biorelated Applications: From Molecules to Nanoparticles and Diagnostic Probes to Therapeutics. Chemical Reviews, ACS Publications. Available at:[Link]

  • Progress in the Synthesis and Application of Acetylpyrazine. ResearchGate. Available at:[Link]

  • Synthesis, electrochemistry and spectroscopy of lanthanide(III) homodinuclear complexes bridged by polyazine ligands. Semantic Scholar. Available at:[Link]

Sources

Application Notes and Protocols: Antiviral Pharmacophore Screening Using 1-(Pyrazin-2-yl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Screening 1-(Pyrazin-2-yl)butane-1,3-dione as a Novel Antiviral Agent

The relentless emergence of novel and drug-resistant viral pathogens necessitates a continuous and innovative pipeline for the discovery of new antiviral agents.[1] The integration of computational design with traditional in vitro evaluations has emerged as a powerful strategy to accelerate this process, offering a more rapid and cost-effective approach to identifying promising lead compounds.[2] This application note details a comprehensive workflow for the antiviral screening of 1-(Pyrazin-2-yl)butane-1,3-dione, a compound of significant interest due to its unique chemical architecture.

The core structure of this molecule combines two pharmacologically significant moieties: a pyrazine ring and a 1,3-dione functionality. Pyrazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including demonstrated antiviral properties against a range of viruses such as SARS-CoV-2 and influenza.[3] Similarly, compounds containing a 1,3-dione scaffold have been investigated as inhibitors of various viral enzymes. This dual-functionality suggests that 1-(Pyrazin-2-yl)butane-1,3-dione may exhibit synergistic or novel antiviral mechanisms of action.

Given the known antiviral activities of pyrazine-containing compounds against the Flaviviridae family of viruses, which includes significant human pathogens like Dengue virus (DENV) and Yellow Fever virus (YFV), this screening protocol will focus on these as primary targets.[4][5] We will employ a tiered screening cascade, beginning with in silico pharmacophore modeling and molecular docking to predict potential interactions with key viral enzymes, followed by in vitro cell-based assays to validate these computational hits and determine the compound's antiviral efficacy and cytotoxicity. This integrated approach provides a robust framework for the initial assessment of 1-(Pyrazin-2-yl)butane-1,3-dione as a potential antiviral therapeutic.

I. In Silico Screening: A Computational Approach to Identifying Potential Viral Targets

The initial phase of our screening protocol utilizes computational methods to predict the potential antiviral activity of 1-(Pyrazin-2-yl)butane-1,3-dione. This in silico approach allows for the rapid and cost-effective evaluation of the compound against a panel of viral targets, prioritizing experimental resources for the most promising candidates.[2][6]

A. Pharmacophore Model Generation

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target.[7] By generating a pharmacophore model based on known inhibitors of a viral target, we can virtually screen our compound of interest for a potential match.

Protocol 1: Ligand-Based Pharmacophore Model Generation

  • Ligand Set Preparation:

    • Compile a set of at least 5-10 known active inhibitors of the target viral enzyme (e.g., Dengue virus NS5 RNA-dependent RNA polymerase).

    • Ensure the selected ligands have diverse chemical scaffolds but a common mechanism of action.

    • Generate low-energy 3D conformations for each ligand using computational chemistry software (e.g., Discovery Studio, LigandScout).[8]

  • Pharmacophore Feature Identification:

    • Utilize a pharmacophore generation algorithm (e.g., HipHop in Discovery Studio) to identify common chemical features among the aligned active ligands.[9] These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR).

  • Model Generation and Validation:

    • Generate multiple pharmacophore models and rank them based on a scoring function that considers the fit of the active ligands.

    • Validate the best pharmacophore model using a test set of known active and inactive compounds. A good model should effectively distinguish between these two groups.

B. Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[10] This allows for a more detailed analysis of the potential interaction between 1-(Pyrazin-2-yl)butane-1,3-dione and the active site of a viral enzyme.

Protocol 2: Molecular Docking of 1-(Pyrazin-2-yl)butane-1,3-dione

  • Target Protein Preparation:

    • Obtain the 3D crystal structure of the target viral enzyme from the Protein Data Bank (PDB). For this protocol, we will use the Dengue virus NS5 RNA-dependent RNA polymerase.

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues using molecular modeling software (e.g., AutoDockTools, BIOVIA Discovery Studio).

  • Ligand Preparation:

    • Generate a 3D structure of 1-(Pyrazin-2-yl)butane-1,3-dione and perform energy minimization to obtain a stable conformation.

  • Docking Simulation:

    • Define the binding site on the target protein, typically based on the location of a co-crystallized ligand or predicted active site residues.

    • Perform the docking simulation using a program such as AutoDock Vina. The program will generate multiple binding poses of the ligand within the active site.

  • Analysis of Results:

    • Analyze the docking results based on the predicted binding energy (docking score) and the interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions).

    • Visualize the docked poses to assess the quality of the fit and the key interactions.

II. In Vitro Validation: Experimental Confirmation of Antiviral Activity

Following the in silico screening, the next critical step is to experimentally validate the predicted antiviral activity of 1-(Pyrazin-2-yl)butane-1,3-dione in a biological system. This involves cell-based assays to determine the compound's efficacy in inhibiting viral replication and its toxicity to host cells.

A. Cytotoxicity Assay (CC50 Determination)

Before assessing the antiviral activity, it is essential to determine the concentration range at which 1-(Pyrazin-2-yl)butane-1,3-dione is toxic to the host cells. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces the viability of uninfected cells by 50%. The MTT assay is a widely used colorimetric method for this purpose.[11]

Protocol 3: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Seed a suitable host cell line for the virus of interest (e.g., Vero cells for Dengue virus) in a 96-well plate at a density that allows for logarithmic growth during the assay period. Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of two-fold serial dilutions of 1-(Pyrazin-2-yl)butane-1,3-dione in cell culture medium.

    • Remove the old medium from the cells and add the compound dilutions to the wells in triplicate. Include a "no-drug" control (medium only).

  • Incubation:

    • Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Solubilization:

    • Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11][12]

    • Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[3]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[3]

    • Calculate the percentage of cell viability for each concentration relative to the "no-drug" control.

    • Plot the percentage of cell viability against the compound concentration and use non-linear regression analysis to determine the CC50 value.[13]

B. Antiviral Efficacy Assay (EC50 Determination)

The antiviral efficacy of 1-(Pyrazin-2-yl)butane-1,3-dione is determined by its ability to inhibit viral replication in a cell-based assay. The 50% effective concentration (EC50) is the concentration of the compound that reduces viral replication by 50%. The plaque reduction assay is a gold standard method for quantifying the infectivity of lytic viruses.[3]

Protocol 4: Plaque Reduction Assay

  • Cell Seeding:

    • Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Infection and Compound Treatment:

    • Prepare serial dilutions of the virus stock.

    • In a separate set of tubes, pre-incubate the virus dilutions with various non-toxic concentrations of 1-(Pyrazin-2-yl)butane-1,3-dione (determined from the cytotoxicity assay) for 1 hour at 37°C.

    • Infect the cell monolayers with the virus-compound mixtures. Include a virus control (no compound) and a cell control (no virus).

  • Overlay and Incubation:

    • After a 1-2 hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) to restrict virus spread to adjacent cells.[14]

    • Incubate the plates for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).

  • Plaque Visualization and Counting:

    • Fix the cells with a fixative solution (e.g., 4% formaldehyde).

    • Stain the cell monolayer with a staining solution (e.g., crystal violet). Viable cells will be stained, while areas of viral-induced cell death (plaques) will appear as clear zones.[3]

    • Count the number of plaques in each well.

  • Data Analysis and Selectivity Index (SI) Calculation:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Plot the percentage of plaque reduction against the compound concentration and determine the EC50 value using non-linear regression.[15]

    • Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window for the compound.

III. Data Presentation and Interpretation

All quantitative data from the in silico and in vitro assays should be systematically organized and presented to facilitate clear interpretation and comparison.

Quantitative Data Summary
Parameter Value Method Notes
Predicted Binding Energy (kcal/mol) e.g., -8.5Molecular DockingLower energy indicates potentially stronger binding.
CC50 (µM) e.g., >100MTT AssayConcentration that reduces cell viability by 50%.
EC50 (µM) e.g., 5.2Plaque Reduction AssayConcentration that inhibits viral replication by 50%.
Selectivity Index (SI) e.g., >19.2CC50 / EC50A higher SI value is desirable.

IV. Visualizations

Diagrams of Experimental Workflows and Signaling Pathways

Antiviral_Screening_Workflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Validation pharmacophore Pharmacophore Modeling docking Molecular Docking pharmacophore->docking Identified Features hit_id Hit Identification docking->hit_id Binding Affinity cytotoxicity Cytotoxicity Assay (CC50) hit_id->cytotoxicity Candidate Compound antiviral Antiviral Assay (EC50) cytotoxicity->antiviral Non-toxic Concentrations si_calc Selectivity Index (SI) Calculation cytotoxicity->si_calc antiviral->si_calc Plaque_Reduction_Assay start Seed Host Cells infect Infect with Virus + Compound start->infect overlay Add Semi-Solid Overlay infect->overlay incubate Incubate for Plaque Formation overlay->incubate fix_stain Fix and Stain Cells incubate->fix_stain count Count Plaques fix_stain->count analyze Calculate EC50 count->analyze

Caption: Plaque reduction assay workflow.

V. Conclusion and Future Directions

This application note provides a detailed, step-by-step guide for the initial antiviral screening of 1-(Pyrazin-2-yl)butane-1,3-dione. The proposed workflow, integrating both computational and experimental approaches, offers a robust and efficient strategy for identifying and validating novel antiviral candidates. The in silico methods provide a rational basis for prioritizing compounds and potential viral targets, while the in vitro assays offer essential biological validation.

Should 1-(Pyrazin-2-yl)butane-1,3-dione demonstrate significant antiviral activity with a favorable selectivity index, further studies would be warranted. These could include mechanism of action studies to elucidate the specific viral or host target, structure-activity relationship (SAR) studies to optimize the compound's potency and pharmacokinetic properties, and in vivo efficacy studies in appropriate animal models. This comprehensive approach is crucial for advancing promising hit compounds through the drug discovery pipeline.

VI. References

  • Computational Approaches for the Design and Development of Antiviral Compounds: A Review. (2026). ResearchGate.

  • Application Notes and Protocols for In Vitro Antiviral Assays. (n.d.). Benchchem.

  • Plaque Reduction Neutralization Test (PRNT) Protocol. (n.d.). Creative Biolabs.

  • Application Notes and Protocols for Plaque Reduction Assay with Umifenovir. (2025). BenchChem.

  • MTT assay protocol. (n.d.). Abcam.

  • Antiviral drug discovery - Part 3: When the virus fights back – antiviral resistance. (2019). Viro-Services.

  • The Diverse Biological Activities of Pyrazine Derivatives: A Technical Guide for Researchers. (n.d.). BenchChem.

  • Novel Pyrazino[1,2-a]indole-1,3(2H,4H)-dione Derivatives Targeting the Replication of Flaviviridae Viruses. (2024). MDPI.

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE Technologies.

  • How can we improve our antiviral drug development pipeline? (2025). Patsnap.

  • In silico virtual screening approaches for anti-viral drug discovery. (n.d.). PMC.

  • Computation screening and molecular docking of FDA approved viral protease inhibitors as a potential drug against COVID-19. (n.d.). PMC.

  • Molecular docking analysis of peptide-based antiviral agents against SARS-CoV-2 main protease: an approach towards drug repurposing. (2023). Open Exploration Publishing.

  • Novel Pyrazino[1,2-a]indole-1,3(2H,4H)-dione Derivatives Targeting the Replication of Flaviviridae Viruses. (2024). PMC.

  • Pharmacophore-based approaches in the rational repurposing technique for FDA approved drugs targeting SARS-CoV-2 M pro. (2020). RSC Publishing.

  • Molecular docking of potential SARS-CoV-2 papain-like protease inhibitors. (n.d.). PMC.

  • Receptor-Based Pharmacophore Modeling in the Search for Natural Products for COVID-19 M pro. (2021). MDPI.

  • Pharmacophore Modelling-Based Drug Repurposing Approaches for SARS-CoV-2 Therapeutics. (2021). Frontiers.

  • Pharmacophore modelling of vanillin derivatives, favipiravir, chloroquine, hydroxychloroquine, monolaurin and tetrodotoxin as MPro inhibitors of severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2). (2020). PMC.

  • Drug dose-response data analysis. (2021). Towards Data Science.

  • New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS-CoV-2. (2021). Biblioteca Concytec.

  • Novel Pyrazino[1,2-a]indole-1,3(2H,4H)-dione Derivatives Targeting the Replication of Flaviviridae Viruses. (2024). PMC.

Sources

Application Note: Functionalization of 1-(Pyrazin-2-yl)butane-1,3-dione for MOF Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers in reticular chemistry and drug development. It addresses the synthesis, functionalization, and application of 1-(Pyrazin-2-yl)butane-1,3-dione —a versatile "hybrid" ligand combining the chelating power of a


-diketone with the bridging potential of a pyrazine ring.

Executive Summary & Strategic Value

In the design of Metal-Organic Frameworks (MOFs), ligand bifunctionality is a high-value target.[1] 1-(Pyrazin-2-yl)butane-1,3-dione (Py-acac) represents a strategic scaffold because it possesses two distinct coordination vectors:

  • The

    
    -diketone domain:  Forms stable, anionic 
    
    
    
    -chelate rings with high-valence metals (e.g., Eu
    
    
    , Zr
    
    
    ), acting as the primary structural anchor.
  • The Pyrazine domain: Contains para-nitrogen atoms capable of secondary coordination (pillaring) or acting as Lewis basic sites for post-synthetic modification (PSM).

This guide details the synthesis of the parent ligand, its functionalization to tune pore environments, and its deployment in constructing heterometallic or luminescent MOFs.

Molecular Architecture & Tautomeric Control

Before synthesis, one must understand the active species. The ligand exists in a keto-enol equilibrium. For MOF synthesis, the cis-enol tautomer is the requisite species for metal chelation.

Tautomeric Equilibrium
  • Keto Form: Favored in non-polar solvents; poor coordinator.

  • Enol Form: Stabilized by intramolecular hydrogen bonding (IMHB); essential for deprotonation and formation of the thermodynamic chelate product.

Critical Insight: The pyrazine ring is electron-withdrawing, which increases the acidity of the methylene protons (


), making the enol form highly accessible but also susceptible to nucleophilic attack at the C-3 position.

Protocol A: Core Ligand Synthesis

Objective: Synthesis of 1-(Pyrazin-2-yl)butane-1,3-dione via Claisen Condensation. Scale: 10 mmol | Yield Target: >75%

Materials
  • Precursors: 2-Acetylpyrazine (1.22 g, 10 mmol), Ethyl Acetate (excess/solvent).

  • Base: Sodium Ethoxide (NaOEt) or Sodium Hydride (60% dispersion).

  • Solvent: Anhydrous THF or Toluene.

  • Quench: 1M HCl.

Step-by-Step Workflow
  • Base Activation: In a flame-dried Schlenk flask under

    
    , suspend NaH (12 mmol, 1.2 eq) in anhydrous THF (20 mL). Cool to 0°C.
    
  • Precursor Addition: Dissolve 2-acetylpyrazine (10 mmol) in THF (5 mL). Add dropwise to the base suspension. Observation: H2 gas evolution indicates deprotonation.

  • Condensation: Add Ethyl Acetate (12 mmol) dropwise.

  • Reflux: Warm to room temperature, then reflux at 65°C for 4-6 hours. The solution will turn deep orange/red (formation of the

    
    -diketonate anion).
    
  • Workup (The Critical Step):

    • Cool to RT. Remove solvent in vacuo.

    • Resuspend solid residue in ice water (minimal volume).

    • Acidification: Slowly add 1M HCl until pH reaches ~4.0. Caution: The product precipitates as the neutral enol. Do not over-acidify to pH < 1, or the pyrazine nitrogens will protonate, solubilizing the ligand.

  • Purification: Recrystallize from Ethanol/Hexane (1:3).

QC Check:


H NMR (

) must show the enolic proton as a broad singlet at

15.0–16.0 ppm.

Protocol B: Functionalization Strategies

To tailor the MOF pore environment, we modify the ligand before coordination (Pre-synthetic) or during assembly.

Strategy 1: C-Alkylation (Steric Tuning)

Modifying the central methylene (C-3) introduces steric bulk to control pore size or hydrophobicity.

  • Reagents: Py-acac, Alkyl Iodide (R-I),

    
    , Acetone.
    
  • Mechanism: The active methylene carbon is nucleophilic.

  • Protocol: Reflux Py-acac with 1.1 eq of R-I and excess

    
    .
    
  • Result: 1-(Pyrazin-2-yl)-2-alkyl-butane-1,3-dione.

  • MOF Impact: Reduces pore volume; increases hydrolytic stability by shielding the metal node.

Strategy 2: "Stepwise" Metalloligand Formation

Instead of organic functionalization, use the pyrazine N to pre-bind a second metal.

  • Concept: Bind the

    
    -diketone to a hard metal (e.g., Eu
    
    
    
    ) first, leaving the Pyrazine N free. Then, use the Eu-complex as a "ligand" to bind soft metals (e.g., Ag
    
    
    , Pd
    
    
    ) at the nitrogen sites.
  • MOF Impact: Formation of heterometallic (d-f hybrid) frameworks with dual catalytic/luminescent properties.

Visualization: Synthesis & Logic Pathways

MOF_Synthesis_Logic cluster_0 Phase 1: Ligand Synthesis cluster_1 Phase 2: Functionalization & MOF Growth Start 2-Acetylpyrazine Claisen Claisen Condensation (NaH, EtOAc) Start->Claisen Intermediate Enolate Anion (Deep Red) Claisen->Intermediate Acidify Controlled Acidification (pH 4.0) Intermediate->Acidify Ligand 1-(Pyrazin-2-yl) butane-1,3-dione (Enol Form) Acidify->Ligand Func_A Path A: C-Alkylation (Pore Tuning) Ligand->Func_A R-X / K2CO3 Func_B Path B: Direct MOF Assembly (Luminescence) Ligand->Func_B Ln(NO3)3 / Solvothermal MOF_Eu Ln-MOF (Antenna Effect) Eu(III) coordinated to O,O' Func_B->MOF_Eu MOF_Hetero Heterometallic MOF Eu-O,O' + Ag-N(pyz) MOF_Eu->MOF_Hetero Post-Synthetic Metalation (Ag+)

Figure 1: Logic flow for the synthesis of the Py-acac ligand and its divergent application pathways in MOF construction (Pore tuning vs. Heterometallic assembly).

Protocol C: MOF Assembly (Luminescent Eu-MOF)

Target: High-efficiency luminescent sensor (Antenna Effect). Mechanism: The pyrazine ring absorbs UV light and transfers energy to the coordinated Eu


 ion via the triplet state, resulting in sharp red emission.
Experimental Setup
  • Solution A: Dissolve 1-(Pyrazin-2-yl)butane-1,3-dione (0.2 mmol) in DMF (2 mL).

  • Solution B: Dissolve

    
     (0.1 mmol) in Ethanol (2 mL).
    
  • Modulator: Add 20

    
    L of Pyridine (acts as a deprotonator and buffer).
    
  • Assembly:

    • Mix A and B in a 10 mL scintillation vial.

    • Seal and heat at 85°C for 24-48 hours.

    • Note: Slow cooling (1°C/min) is required to obtain X-ray quality single crystals.

Characterization Data Table
TechniqueParameterExpected ResultInterpretation
PXRD Low angle peaks (

)
Sharp, intense reflectionsConfirmation of long-range crystalline order (MOF formation).
FT-IR C=O stretchShift from 1680

to ~1610

Indicates successful coordination of carbonyls to Eu

.
PL Spectroscopy Emission

612 nm (sharp lines)Characteristic

transition of Eu

; confirms antenna effect.
TGA Weight lossPlateau up to 250°CSolvent removal <150°C; Framework stable >250°C.

Troubleshooting & Optimization

  • Issue: Ligand yields are low (<40%).

    • Cause: Incomplete deprotonation or "O-alkylation" side reactions if using alkyl halides.

    • Fix: Ensure NaH is fresh. Maintain strictly anhydrous conditions during Claisen condensation.

  • Issue: MOF is amorphous (powder).

    • Cause: Reaction rate too fast.

    • Fix: Add a competing modulator (e.g., benzoic acid) or lower the temperature to 75°C to slow nucleation.

  • Issue: Poor Luminescence.

    • Cause: Solvent quenching (OH oscillators from water/ethanol).

    • Fix: Activate the MOF (solvent exchange with

      
       or Acetone) and dry under vacuum to remove coordinated solvent molecules.
      

References

  • Pyrazine Functionalization in Eu-MOF

    • Title: Pyrazine Functionalization in Eu-MOF for Exclusive Ratiometric Luminescence Sensing of PO43-[2]

    • Source: Inorganic Chemistry (2023)
    • URL:[Link]

    • Context: Demonstrates the "Antenna Effect" enhancement provided by pyrazine ligands in Lanthanide MOFs.[3]

  • Claisen Condensation Mechanism

    • Title: The Claisen Condens
    • Source: Organic Chemistry Portal
    • URL:[Link]

    • Context: Foundational mechanism for synthesizing the 1,3-dione backbone.
  • Pyrazine-Based MOF Architectures

    • Title: Construction of Pyrazine-Appended 1D and 3D Cobalt(II) Succinate Coordination Polymers[4]

    • Source: ACS Omega (2022)
    • URL:[Link]

    • Context: Illustrates the bridging capability of the pyrazine ring in framework construction.
  • General Synthesis of Beta-Diketones

    • Title: Preparation of Ethyl Acetoacetate - Claisen Condensation[5]

    • Source: Lu Le Labor
    • URL:[Link]

    • Context: Standard bench protocol for beta-keto ester/diketone synthesis.

Disclaimer: All protocols involve hazardous chemicals (NaH, DMF, Heavy Metals). Perform strictly inside a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Side Reactions in Pyrazinoylacetone Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with pyrazine-containing compounds and encountering challenges during condensation reactions. As the term "pyrazinoylacetone" is not a standard chemical name, this guide will address the most probable synthetic scenarios: the condensation of a pyrazine carbaldehyde or a pyrazine carboxylate ester with an active methylene compound, such as acetylacetone (2,4-pentanedione) or a related β-dicarbonyl species.

We will delve into the common side reactions that can occur during these transformations and provide detailed troubleshooting strategies to help you optimize your reaction conditions and maximize the yield of your desired product.

Part 1: Understanding the Core Reaction and Potential Pitfalls

The condensation of a pyrazine derivative with an active methylene compound is a powerful method for forming new carbon-carbon bonds and synthesizing more complex heterocyclic systems, which are often valuable scaffolds in medicinal chemistry.[1][2] These reactions typically fall into one of two major classes: the Knoevenagel Condensation (for pyrazine aldehydes/ketones) or the Claisen Condensation (for pyrazine esters).

The primary challenge in these reactions is to control the reactivity of the starting materials to favor the desired condensation pathway while suppressing competing side reactions. The electron-deficient nature of the pyrazine ring, coupled with the multiple reactive sites in the active methylene compound, creates a landscape where several side products can form.[3]

Part 2: Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is structured in a question-and-answer format to directly address the specific issues you may be encountering in your experiments.

FAQ 1: My reaction with a pyrazine aldehyde and acetylacetone is giving a low yield of the desired α,β-unsaturated product. What is going wrong?

This scenario describes a Knoevenagel condensation . The primary goal is to form a stable α,β-unsaturated ketone. Low yields are often due to competing side reactions.

Potential Cause 1: Self-Condensation of the Pyrazine Aldehyde

  • Why it happens: If too strong a base is used, it can deprotonate the α-protons of the aldehyde (if any are present) or catalyze a Cannizzaro-type reaction, leading to self-condensation products. Using a strong base can also induce the self-condensation of the aldehyde or ketone starting material.[4]

  • Troubleshooting Protocol:

    • Catalyst Selection: Employ a weak base as a catalyst. Piperidine, pyridine, or ammonium acetate are classic choices for Knoevenagel condensations.[4][5]

    • Temperature Control: Run the reaction at room temperature or slightly elevated temperatures. Avoid excessive heat, which can promote side reactions.

    • Stoichiometry: Use a stoichiometric amount of the active methylene compound or a slight excess to ensure the pyrazine aldehyde is consumed in the desired reaction.

Potential Cause 2: Michael Addition of a Second Acetylacetone Molecule

  • Why it happens: The initial Knoevenagel product is an α,β-unsaturated carbonyl compound, which is a Michael acceptor. A second molecule of the deprotonated acetylacetone (the Michael donor) can attack this product, leading to a 1,4-conjugate addition byproduct.[6]

  • Troubleshooting Protocol:

    • Control Stoichiometry: Use a 1:1 molar ratio of the pyrazine aldehyde and acetylacetone. Avoid a large excess of the active methylene compound.

    • Reaction Time: Monitor the reaction closely by TLC. Stop the reaction as soon as the starting aldehyde is consumed to prevent the subsequent Michael addition.

    • Gradual Addition: Add the base catalyst slowly to the mixture of the aldehyde and acetylacetone to keep the concentration of the enolate low at any given time.

Potential Cause 3: Self-Condensation of Acetylacetone

  • Why it happens: Acetylacetone can undergo self-condensation, particularly in the presence of a base, to form various complex byproducts.[7][8]

  • Troubleshooting Protocol:

    • Temperature Control: Keep the reaction temperature as low as feasible to disfavor the self-condensation pathway.

    • Order of Addition: Add the pyrazine aldehyde to a mixture of acetylacetone and the catalyst to ensure the aldehyde is present to react with the enolate as it forms.

FAQ 2: I am trying to perform a Claisen condensation between ethyl pyrazinoate and acetone, but I'm getting a complex mixture of products.

This reaction is a mixed Claisen-type condensation . The goal is to form a pyrazinoyl-β-diketone. Mixed Claisen reactions are notoriously prone to side reactions, especially when both reactants have α-hydrogens.[9][10][11]

Potential Cause 1: Self-Condensation of Ethyl Pyrazinoate

  • Why it happens: If the ethyl pyrazinoate has α-hydrogens on a substituent, it can act as both the nucleophile and the electrophile, leading to self-condensation. However, if you are using ethyl pyrazine-2-carboxylate, it has no α-hydrogens and cannot self-condense in this manner.

  • Troubleshooting Protocol:

    • Reactant Choice: This side reaction is avoided if the pyrazine ester lacks α-hydrogens, making it an ideal electrophile for a mixed Claisen condensation.[9]

Potential Cause 2: Self-Condensation of Acetone (Aldol Condensation)

  • Why it happens: In the presence of a strong base required for the Claisen condensation (like sodium ethoxide), acetone will readily undergo self-condensation (an aldol condensation) to form diacetone alcohol and then mesityl oxide.[7]

  • Troubleshooting Protocol:

    • Generate the Enolate Separately: A more controlled approach is to first generate the enolate of acetone using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (-78 °C). Then, slowly add the ethyl pyrazinoate to this pre-formed enolate. This minimizes the opportunity for acetone to react with itself.

    • Use an Excess of the Ester: If pre-forming the enolate is not feasible, using a large excess of the non-enolizable ester can statistically favor the desired mixed condensation.

Potential Cause 3: Reaction at the Pyrazine Ring

  • Why it happens: Pyrazines are electron-deficient and can be susceptible to nucleophilic attack.[3] While less common, the enolate of acetone could potentially add to the pyrazine ring, especially if there are activating groups or if the reaction conditions are harsh.

  • Troubleshooting Protocol:

    • Mild Conditions: Use the mildest possible reaction conditions (lowest effective temperature and reaction time) to favor the desired carbonyl chemistry.

    • Protecting Groups: If ring reactivity is a persistent issue, consider the use of protecting groups on the pyrazine ring, although this adds steps to the synthesis.

Part 3: Experimental Protocols and Data

Protocol 1: Optimized Knoevenagel Condensation of Pyrazine-2-carbaldehyde with Acetylacetone

This protocol is designed to minimize Michael addition and self-condensation side reactions.

  • To a solution of pyrazine-2-carbaldehyde (1.0 eq) and acetylacetone (1.1 eq) in ethanol (5 mL/mmol of aldehyde), add piperidine (0.1 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Upon consumption of the pyrazine-2-carbaldehyde (typically 2-4 hours), pour the reaction mixture into cold water.

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

  • If necessary, purify the product by recrystallization from ethanol or by flash column chromatography.

Protocol 2: Controlled Mixed Claisen-type Condensation of Ethyl Pyrazine-2-carboxylate with Acetone

This protocol uses pre-formation of the enolate to prevent self-condensation of acetone.

  • In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), dissolve diisopropylamine (1.2 eq) in anhydrous THF (3 mL/mmol).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add n-butyllithium (1.1 eq) and stir for 30 minutes to generate LDA.

  • Add acetone (1.0 eq) dropwise to the LDA solution at -78 °C and stir for 1 hour to form the lithium enolate.

  • In a separate flask, dissolve ethyl pyrazine-2-carboxylate (1.0 eq) in anhydrous THF.

  • Add the solution of the ester dropwise to the enolate solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterKnoevenagel CondensationClaisen CondensationRationale for Minimizing Side Reactions
Base Weak base (e.g., piperidine)Strong, non-nucleophilic base (e.g., LDA)A weak base in Knoevenagel prevents self-condensation of the aldehyde. A strong, non-nucleophilic base in Claisen allows for controlled, quantitative enolate formation.[4][12]
Temperature Room Temperature-78 °C to Room TemperatureLow temperatures suppress side reactions like aldol and self-condensation.
Stoichiometry Near 1:1 ratio1:1 ratio with pre-formed enolatePrevents Michael addition in Knoevenagel and ensures the ester reacts with the ketone enolate in Claisen.
Order of Addition Base added to aldehyde/ketone mixtureEster added to pre-formed enolateControls the concentration and reactivity of the nucleophilic species.

Part 4: Visualizing Reaction Pathways

Diagram 1: Knoevenagel Condensation and Competing Side Reactions

Knoevenagel_Pathways Start Pyrazine Aldehyde + Acetylacetone Product Desired Product (α,β-Unsaturated Ketone) Start->Product Weak Base (Desired Pathway) Self_Aldehyde Aldehyde Self-Condensation (Side Product) Start->Self_Aldehyde Strong Base Self_Acetone Acetylacetone Self-Condensation (Side Product) Start->Self_Acetone Excess Base/ High Temp Michael Michael Adduct (Side Product) Product->Michael Excess Acetylacetone

Caption: Knoevenagel condensation pathways.

Diagram 2: Troubleshooting Logic for Low Yield in Condensation Reactions

Troubleshooting_Logic Problem Low Yield of Desired Product Check_TLC Analyze TLC Plate: Multiple Spots? Problem->Check_TLC Side_Products Side Products Confirmed Check_TLC->Side_Products Yes No_Reaction Mainly Starting Material Check_TLC->No_Reaction No Action_Base Action: Use Weaker Base (Knoevenagel) or Pre-form Enolate (Claisen) Side_Products->Action_Base Suspect Self- Condensation Action_Stoich Action: Adjust Stoichiometry (Use 1:1 Ratio) Side_Products->Action_Stoich Suspect Michael Addition Action_Temp Action: Lower Reaction Temperature Side_Products->Action_Temp General Strategy Action_Catalyst Action: Check Catalyst Activity/Amount No_Reaction->Action_Catalyst Action_Time_Temp Action: Increase Reaction Time or Temperature No_Reaction->Action_Time_Temp

Caption: Troubleshooting flowchart for condensation reactions.

References

  • BenchChem. (2025). minimizing by-product formation in pyrazine synthesis.
  • MSpace Repository. (n.d.). The self condensation of - acetylacetone.
  • Lejan Team. (n.d.). Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine.
  • BenchChem. (2025). Strategies to reduce byproduct formation in pyrazine reactions.
  • University of Malaya Students' Repository. (n.d.). CHAPTER 1: SYNTHESES AND REACTIONS OF PYRAZINE AND QUINOXALINE 1.1 Pyrazine.
  • Science of Synthesis. (n.d.). 6.2.2. Pyrazines.
  • BenchChem. (2025). troubleshooting low conversion rates in pyrazole synthesis.
  • BenchChem. (2025). Side reactions in the synthesis of pyrazine sulfonamides and how to avoid them.
  • Zhang, A.-Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances.
  • ChemTalk. (2022). Claisen Condensation.
  • Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions.
  • SlideShare. (n.d.). Synthesis and reactions of Pyrazine.
  • MSpace Repository. (n.d.). The self condensation of acetylacetone ; the action of phenylisocyanate on benzil (with special reference to the benzil benzilic acid re-arrangement).
  • BenchChem. (2025). An In-depth Technical Guide to Pyrazine-2-carbaldehyde: Properties, Synthesis, Reactions, and Applications in Drug Discovery.
  • ScienceMadness Discussion Board. (2020). Pyrazine Synthesis?.
  • Wikipedia. (n.d.). Acetylacetone.
  • Organic Syntheses. (n.d.). Acetylacetone.
  • YouTube. (2025).
  • University of Diyala. (n.d.).
  • Wikipedia. (n.d.).
  • Organic Process Research & Development. (n.d.).
  • Wikipedia. (n.d.).
  • Nanyang Technological University. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines.
  • Wikipedia. (n.d.). Michael addition reaction.
  • Alfa Chemistry. (n.d.).
  • Chem. Pharm. Bull. (2022). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes.
  • YouTube. (2025). Michael Addition Reaction EXPLAINED.
  • Organic Chemistry Portal. (n.d.).
  • Chemistry LibreTexts. (2024). 23.
  • Amity University. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review).

Sources

Separation of 1-(Pyrazin-2-yl)butane-1,3-dione tautomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(Pyrazin-2-yl)butane-1,3-dione Analysis Case ID: TAUT-PYR-001 | Status: Resolved | Level: Tier 3 (Senior Scientist)

Executive Summary

You are likely encountering chromatographic anomalies (peak splitting, plateauing, or broadening) with 1-(Pyrazin-2-yl)butane-1,3-dione . This is not necessarily an impurity issue. It is a classic manifestation of keto-enol tautomerism occurring on the timescale of your separation.

Unlike simple


-diketones, the pyrazine moiety introduces a heteroaromatic nitrogen that acts as an electron-withdrawing group (increasing acidity of the 

-proton) and a potential Lewis base (interacting with stationary phase silanols).

This guide provides the protocols to either merge the tautomers for quantification or resolve them for kinetic characterization.

Module 1: The Diagnostic

Q: Why does my HPLC chromatogram show two peaks connected by a "saddle" or a broad plateau?

A: You are witnessing "dynamic chromatography." The compound exists in equilibrium between the diketo form and the cis-enol form (stabilized by an intramolecular hydrogen bond).

  • If

    
    :  You see two distinct peaks (rare at room temp).
    
  • If

    
    :  You see one sharp, averaged peak.
    
  • If

    
    :  You see peak splitting or a plateau (the "saddle"). The molecule changes form during its travel through the column, spending part of the time as the faster-eluting tautomer and part as the slower one.
    

Visualizing the Equilibrium:

Tautomerism Keto Diketo Form (Polar, less retained on C18) Enol Cis-Enol Form (Intramolecular H-bond, Non-polar, more retained) Keto->Enol  Fast (RT)   Pyrazine Pyrazine Effect: Electron-withdrawing Stabilizes Enol Pyrazine->Enol Conjugation

Figure 1: The pyrazine ring stabilizes the enol form via conjugation, but the equilibrium remains fast at ambient temperatures.

Module 2: Troubleshooting & Protocols

Scenario A: "I just need to quantify the purity/concentration." (Merging the Peaks)

Objective: Force the equilibrium to be fast enough that the detector sees a single, sharp average peak.

Protocol: The "Dynamic Merge" Method

  • Temperature: Increase column temperature to 45°C – 60°C .

    • Why: Higher thermal energy increases the rate of proton transfer (

      
      ), merging the signals.
      
  • Mobile Phase pH: Adjust to pH 2.5 – 3.0 using Formic Acid or TFA.

    • Why: Acid catalysis accelerates keto-enol tautomerization. Furthermore, it suppresses the ionization of the enol (

      
      ), keeping it neutral and preventing peak tailing caused by interaction with residual silanols.
      
  • Stationary Phase: Use a high-carbon-load C18 column (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge).

    • Why: High coverage reduces silanol activity, which often catalyzes on-column separation.

ParameterRecommended SettingMechanism
Column Temp 50°CIncreases

to average the peaks.
Buffer 0.1% Formic Acid (pH ~2.7)Acid catalysis + Silanol suppression.
Solvent ACN/WaterACN often yields sharper peaks for enols than MeOH.
Scenario B: "I want to isolate or study the individual tautomers." (Separating the Peaks)

Objective: Slow down the kinetics so the "snapshot" of the mixture is preserved during the run.

Protocol: The "Kinetic Freeze" Method Note: This requires specialized hardware capable of sub-ambient cooling.

  • Temperature: Lower column temperature to 0°C to -15°C .

    • Why: Arrhenius law dictates that reaction rates drop significantly with temperature, "freezing" the equilibrium.

  • Technique: SFC (Supercritical Fluid Chromatography) is superior here.[1][2][3]

    • Why: SFC uses liquid CO₂, which is non-protic and does not facilitate proton transfer like water/methanol. The separation is faster than the re-equilibration.

  • Mobile Phase (HPLC alternative): Use Hexane/Isopropanol (90:10) on a Normal Phase column (Silica or Diol).

    • Why: Non-polar solvents stabilize the cis-enol form (intramolecular H-bond) and lack the proton-shuttling capability of water.

Workflow Logic:

Workflow Start Issue: Split/Broad Peaks Goal Define Goal Start->Goal Quant Quantification/Purity Goal->Quant Routine Kinetic Kinetic Study/Isolation Goal->Kinetic Research Action1 Increase Temp (50°C) Acidify Mobile Phase Quant->Action1 Action2 Decrease Temp (<0°C) OR Switch to SFC Kinetic->Action2 Result1 Single Sharp Peak (Coalescence) Action1->Result1 Result2 Two Distinct Peaks (Resolution) Action2->Result2

Figure 2: Decision tree for method development based on analytical goals.

Module 3: Structural Validation (NMR)

Q: How do I confirm which peak is which without a standard?

A: Use 1H NMR in CDCl₃.[4][5] The tautomers have distinct signatures.

  • The Enol Form (Dominant in CDCl₃):

    • Look for a sharp singlet around

      
       6.0 - 6.5 ppm  (the methine proton on the C=C double bond).
      
    • Look for a very broad, downfield signal at

      
       14.0 - 16.0 ppm  (the enolic -OH involved in the intramolecular H-bond).
      
    • Mechanism:[5][6][7][8][9] The non-polar solvent favors the neutral, self-contained H-bonded ring.

  • The Keto Form (Minor in CDCl₃, Major in DMSO-d6):

    • Look for a singlet at

      
       4.0 - 4.5 ppm  corresponding to the central methylene (-CH₂-) group.
      
    • Mechanism:[5][6][7][8][9] Polar aprotic solvents (DMSO) disrupt the intramolecular H-bond, stabilizing the dipole of the diketo form.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I isolate the enol form as a solid? A: Generally, yes. For 1-heteroaryl-1,3-diketones, the enol form is usually the solid-state conformer due to crystal lattice stabilization of the planar H-bonded ring. However, once dissolved, it will re-equilibrate. Do not assume the ratio in solution matches the solid state.

Q2: Why does the pyrazine ring make this harder than acetylacetone? A: The pyrazine nitrogens are basic sites. If you use a neutral pH mobile phase, the silanols on your silica column (acidic) will H-bond with the pyrazine, causing severe tailing. You must use an amine modifier (like triethylamine) or, preferably, run at low pH (TFA) to protonate the system or suppress silanols.

Q3: Is the tautomeric ratio concentration-dependent? A: Minimally. The enol form is stabilized by intramolecular forces.[9] However, at very high concentrations, intermolecular aggregation can occur, slightly shifting the equilibrium, but solvent polarity is the primary driver.

References

  • Moriyasu, M., Kato, A., & Hashimoto, Y. (1986).[10] Kinetic studies of fast equilibrium by means of high-performance liquid chromatography. Part 11. Keto–enol tautomerism of some

    
    -dicarbonyl compounds. Journal of the Chemical Society, Perkin Transactions 2, 515-520.[10] Link[10]
    
  • Rance, M. J., & Wilson, S. (2010).[11]

    
    -Diketones: Peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography. Journal of Chromatography A, 1217(12), 1912-1915.[11] Link
    
  • Hansen, P. E., et al. (2023).[12] Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. Magnetic Resonance in Chemistry, 61(6), 356-362.[12] Link

  • Toullec, J. (1982). Enolisation of simple carbonyl compounds and related reactions. Advances in Physical Organic Chemistry, 18, 1-77.

Sources

Technical Support Center: Isolation of 1,3-Diones from Unreacted Pyrazine Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to purify C-acylation products. When synthesizing 1,3-diones via the acylation of ketones with pyrazine esters, incomplete conversion often leaves a crude mixture of the desired 1,3-dione and unreacted pyrazine ester.

This guide provides a self-validating, field-proven methodology to achieve pristine separation without relying on tedious chromatography.

Mechanistic Grounding: The Causality of Separation

The most robust method for separating these two components relies on exploiting their starkly contrasting acid-base properties through Liquid-Liquid Extraction (LLE)[1].

1,3-diones possess a highly acidic methylene or methine proton flanked by two electron-withdrawing carbonyl groups, leading to significant enolization. The pKa of typical 1,3-diones (e.g., 1,3-cyclopentanedione or dimedone) ranges from 4.3 to 5.3[2]. Because of this profound acidity, they readily deprotonate to form water-soluble enolate salts when exposed to a mild base.

Conversely, pyrazine esters are neutral organic compounds under these conditions. The pyrazine nitrogen is only weakly basic, with its conjugate acid having a pKa of approximately 0.65[3]. Therefore, in a mildly basic aqueous environment (pH ~8.3), the pyrazine ester remains unprotonated and highly lipophilic, partitioning exclusively into the organic phase, while the 1,3-dione is pulled into the aqueous phase[4].

Quantitative Partitioning Data
Compound ClassTypical pKaDominant State at pH 8.3Partitioning Phase (LLE)
1,3-Diones 4.3 – 5.3[2]Deprotonated (Enolate anion)Aqueous Phase
Pyrazine Esters ~0.65 (conjugate acid)[3]Neutral (Unprotonated)Organic Phase
Standard Operating Procedure: Liquid-Liquid Extraction (LLE)

Every protocol described here is a self-validating system: if the chemistry is performed correctly, the physical phase separation serves as immediate visual confirmation of success.

Objective: Selectively partition the 1,3-dione into the aqueous phase while retaining the pyrazine ester in the organic phase.

  • Solubilization: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether)[4].

  • Mild Deprotonation: Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8.3). Scientist Insight: Avoid strong bases like NaOH to prevent ester hydrolysis[4].

  • Phase Separation: Stopper the funnel, invert, and gently vent to release CO₂ gas. Shake vigorously, vent again, and allow the layers to resolve. The neutral unreacted pyrazine ester remains in the upper organic layer[5].

  • Aqueous Isolation: Drain the lower aqueous layer (containing the 1,3-dione enolate) into a clean Erlenmeyer flask.

  • Reprotonation: Place the aqueous flask in an ice bath. Slowly add 2M HCl dropwise while stirring until the solution reaches pH ~2.0. The 1,3-dione will reprotonate, losing its water solubility[4][5].

  • Product Extraction: Transfer the acidified aqueous mixture back to a clean separatory funnel. Extract twice with fresh ethyl acetate to pull the pure 1,3-dione into the organic phase[1].

  • Drying & Concentration: Combine the new organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified 1,3-dione.

Workflow Visualization

LLE_Workflow Mix Reaction Mixture (Pyrazine Ester + 1,3-Dione) in Organic Solvent Base Add Saturated aq. NaHCO3 (Mild Base, pH ~8.3) Mix->Base Org1 Organic Phase (Unreacted Pyrazine Ester) Base->Org1 Top Layer Aq1 Aqueous Phase (1,3-Dione Enolate Salt) Base->Aq1 Bottom Layer Acid Acidify with 2M HCl (to pH ~2.0) Aq1->Acid Extract Extract with fresh EtOAc Acid->Extract Org2 Organic Phase (Pure 1,3-Dione) Extract->Org2

Workflow for the acid-base liquid-liquid extraction of 1,3-diones from pyrazine esters.

Troubleshooting & FAQs

Q: Why is my 1,3-dione streaking on the silica gel column when I try to separate it from the pyrazine ester without extraction? A: 1,3-diones exist in a keto-enol tautomeric equilibrium. The enol form strongly hydrogen-bonds and chelates with the acidic silanol groups on the silica gel stationary phase, causing severe streaking. If chromatography is absolutely necessary, adding 1% acetic acid to your mobile phase suppresses enolate formation and sharpens the peak. However, the acid-base liquid-liquid extraction detailed above is the preferred, self-validating method[5].

Q: I used 1M NaOH instead of NaHCO₃, and my pyrazine ester disappeared. What happened? A: Strong bases like NaOH (pH > 13) trigger unintended side reactions. Specifically, the ester functionality on your unreacted pyrazine ester is highly susceptible to base-catalyzed hydrolysis (saponification) under strongly alkaline conditions. This converts the pyrazine ester into a water-soluble pyrazine carboxylate, pulling it into the aqueous phase alongside your 1,3-dione and ruining the separation. Always use a mild base like NaHCO₃[4].

Q: I have a stubborn emulsion during the NaHCO₃ extraction. How do I break it? A: Emulsions often form due to the surfactant-like properties of certain enolates or fine particulates in the crude mixture. To resolve this:

  • Add a small amount of brine (saturated NaCl) to increase the ionic strength of the aqueous layer, forcing the organic compounds out.

  • Gently swirl the funnel instead of shaking violently.

  • Filter the biphasic mixture through a pad of Celite to remove insoluble particulates that stabilize the emulsion.

Q: My 1,3-dione didn't precipitate when I added HCl. Is the product lost? A: Not at all. While some highly crystalline 1,3-diones precipitate upon acidification, many remain as oils or possess partial water solubility even in their neutral state. You must perform a back-extraction using a fresh organic solvent (like ethyl acetate) to pull the reprotonated 1,3-dione out of the aqueous phase[5].

References
  • Liquid/liquid Extraction – Minnesota State University Moorhead. 5

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation – Phenomenex. 1

  • Organic Acid-Base Extractions – Chemistry Steps. 4

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry – MDPI. 3

  • Simple synthesis of 1,3-cyclopentanedione derived probes – Royal Society of Chemistry. 2

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Characterization of 1-(Pyrazin-2-yl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. The pyrazine motif is a key pharmacophore found in numerous clinically significant molecules, and its derivatives are of considerable interest.[1] This guide provides an in-depth technical analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 1-(Pyrazin-2-yl)butane-1,3-dione, a compound of interest in medicinal chemistry. We will explore the nuances of its ¹H NMR spectrum, the critical phenomenon of keto-enol tautomerism, and an objective comparison with alternative analytical techniques.

The Structural Significance of 1-(Pyrazin-2-yl)butane-1,3-dione

1-(Pyrazin-2-yl)butane-1,3-dione features a pyrazine ring, a heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 4, linked to a β-dicarbonyl moiety. This combination of a key heteroaromatic system with a reactive dicarbonyl unit makes it a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. Accurate and comprehensive characterization is the foundational step in understanding its reactivity and potential biological activity.

¹H NMR Spectral Analysis: A Window into Molecular Structure

Proton NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For 1-(Pyrazin-2-yl)butane-1,3-dione, the ¹H NMR spectrum is particularly informative due to the presence of distinct proton environments and the dynamic equilibrium of keto-enol tautomerism.

The Keto-Enol Tautomerism

A central feature of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. This equilibrium is typically slow on the NMR timescale, allowing for the observation of distinct signals for both forms.[2] The position of this equilibrium is highly dependent on the solvent, with polar solvents generally favoring the more polar keto form.

Keto Form: In the keto form, the molecule possesses two distinct carbonyl groups.

Enol Form: The enol form is stabilized by intramolecular hydrogen bonding and conjugation, forming a six-membered ring-like structure.

The ratio of these two forms can be readily determined by integrating the respective signals in the ¹H NMR spectrum.

Predicted ¹H NMR Spectrum

Table 1: Predicted ¹H NMR Data for 1-(Pyrazin-2-yl)butane-1,3-dione in CDCl₃

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
H-3', H-5', H-6'8.5 - 9.2MultipletPyrazine ring protons
Enolic OH15.0 - 17.0Broad SingletEnol tautomer
Methine (=CH-)6.0 - 6.5SingletEnol tautomer
Methylene (-CH₂-)3.8 - 4.2SingletKeto tautomer
Methyl (-CH₃)2.1 - 2.4SingletBoth tautomers
  • Pyrazine Protons (8.5 - 9.2 ppm): The protons on the pyrazine ring are expected to appear in the downfield aromatic region due to the electron-withdrawing nature of the nitrogen atoms and the carbonyl group. The exact splitting pattern will depend on the coupling constants between the three non-equivalent protons. Based on data for 2-acetylpyrazine, the proton adjacent to the carbonyl group (H-3') will be the most deshielded.

  • Enolic OH (15.0 - 17.0 ppm): A characteristic broad singlet in the far downfield region is a definitive indicator of the enol form, arising from the strongly deshielded proton involved in the intramolecular hydrogen bond.

  • Methine Proton (6.0 - 6.5 ppm): The vinyl proton of the enol form is expected to appear as a singlet in this region.

  • Methylene Protons (3.8 - 4.2 ppm): The two protons of the methylene group situated between the two carbonyls in the keto form will give rise to a singlet.

  • Methyl Protons (2.1 - 2.4 ppm): The protons of the terminal methyl group will appear as a singlet, and its chemical shift will be similar for both the keto and enol forms.

A Comparative Analysis with Alternative Characterization Techniques

While ¹H NMR is a cornerstone for the structural elucidation of 1-(Pyrazin-2-yl)butane-1,3-dione, a multi-technique approach provides a more complete and validated characterization.

¹³C NMR Spectroscopy

Carbon-13 NMR provides complementary information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for 1-(Pyrazin-2-yl)butane-1,3-dione

Carbon(s) Predicted Chemical Shift (δ, ppm) Assignment
Carbonyls (C=O)190 - 205Keto and Enol tautomers
Pyrazine Carbons140 - 155Pyrazine ring carbons
Enol C=C95 - 105Enol tautomer
Methylene (-CH₂-)50 - 60Keto tautomer
Methyl (-CH₃)25 - 35Both tautomers

The ¹³C NMR spectrum will also show distinct signals for the keto and enol forms, further confirming the tautomeric equilibrium. The chemical shifts for the pyrazine carbons can be predicted based on data for 2-acetylpyrazine.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands for 1-(Pyrazin-2-yl)butane-1,3-dione

Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H (intramolecular H-bond)2500 - 3200Broad
C-H (aromatic)3000 - 3100Sharp, medium
C-H (aliphatic)2850 - 3000Sharp, medium
C=O (conjugated ketone)1680 - 1715Strong, sharp
C=C (conjugated)1580 - 1640Medium to strong
C-N (aromatic)1000 - 1350Medium

The broad O-H stretch and the position of the carbonyl bands are key indicators of the presence of the enol tautomer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Table 4: Predicted Mass Spectrometry Data for 1-(Pyrazin-2-yl)butane-1,3-dione

m/z Proposed Fragment
[M]+•Molecular ion
[M - CH₃]+Loss of a methyl group
[M - COCH₃]+Loss of an acetyl group
[Pyrazine-C=O]+Pyrazinoyl cation

The fragmentation pattern will likely involve the cleavage of the bonds adjacent to the carbonyl groups and fragmentation of the pyrazine ring.

Comprehensive Characterization Workflow

A robust characterization of 1-(Pyrazin-2-yl)butane-1,3-dione involves a logical sequence of analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Elucidation Synthesis Synthesis Purification Purification Synthesis->Purification H_NMR 1H NMR Purification->H_NMR Primary Analysis C_NMR 13C NMR H_NMR->C_NMR Confirmatory Structure Structure Elucidation H_NMR->Structure Tautomerism Tautomer Ratio Analysis H_NMR->Tautomerism IR IR Spectroscopy C_NMR->IR Functional Groups C_NMR->Structure MS Mass Spectrometry IR->MS Molecular Weight IR->Structure MS->Structure

Caption: Workflow for the comprehensive characterization of 1-(Pyrazin-2-yl)butane-1,3-dione.

Experimental Protocol: ¹H NMR Spectroscopy

This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of 1-(Pyrazin-2-yl)butane-1,3-dione.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it will influence the keto-enol equilibrium.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 18 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay to at least 5 times the longest T₁ relaxation time to ensure accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the spectrum using the TMS signal at 0 ppm.

    • Integrate the signals corresponding to the keto and enol forms to determine their relative concentrations.

Conclusion

The ¹H NMR characterization of 1-(Pyrazin-2-yl)butane-1,3-dione provides a wealth of structural information, most notably revealing the dynamic equilibrium between its keto and enol tautomers. By understanding the predicted chemical shifts and the influence of the solvent on this equilibrium, researchers can confidently identify and characterize this important synthetic intermediate. When combined with complementary techniques such as ¹³C NMR, IR spectroscopy, and mass spectrometry, a complete and unambiguous structural assignment can be achieved, paving the way for its application in drug discovery and development.

References

  • PubChem. Acetylpyrazine. National Center for Biotechnology Information. [Link]

  • SpectraBase. Pyrazine - Optional[1H NMR] - Chemical Shifts. [Link]

  • Taylor & Francis Group. Greener approach toward one pot route to pyrazine synthesis. [Link]

  • MDPI. Structural Studies of β-Diketones and Their Implications on Biological Effects. [Link]

  • J-Stage. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [Link]

  • Thieme. 6.2.2. Pyrazines. [Link]

  • Moroccan Journal of Chemistry. Chemical Transformation of Pyrazine Derivatives. [Link]

  • SpectraBase. Pyrazine - Optional[ATR-IR] - Spectrum. [Link]

  • National Center for Biotechnology Information. Structural Studies of β-Diketones and Their Implications on Biological Effects. [Link]

  • Canadian Science Publishing. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. [Link]

Sources

Mass spectrometry fragmentation patterns of pyrazine beta-diketones

Comprehensive Guide to Mass Spectrometry Fragmentation Patterns of Pyrazine -Diketones: GC-EI-MS vs. LC-ESI-HRMS/MS

Executive Summary

Pyrazine

12

This guide objectively compares the two premier analytical platforms for characterizing these compounds—GC-EI-MS and LC-ESI-HRMS/MS —and provides field-proven, self-validating protocols to ensure structural integrity and analytical confidence.

Mechanistic Principles of Fragmentation

As an application scientist, understanding why a molecule fragments is more valuable than simply matching spectra to a library. The fragmentation of pyrazine

  • The

    
    -Diketone Influence:  In 70 eV Electron Impact (EI) MS, the initial radical cation typically localizes on one of the oxygen atoms. This triggers a facile 
    
    
    -cleavage adjacent to the carbonyl group. For a model compound like 1-(pyrazin-2-yl)butane-1,3-dione, this results in the loss of a methyl or acetyl radical, generating a highly stable, resonance-stabilized acylium ion (e.g., the pyrazinoyl cation). If the alkyl chain extends beyond three carbons, a McLafferty rearrangement becomes a dominant pathway, expelling a neutral alkene[3].
  • The Pyrazine Ring Influence: The pyrazine moiety is highly robust. Once the

    
    -diketone side chain is cleaved, the resulting pyrazinyl or pyrazinoyl cations dominate the lower mass region. The hallmark of pyrazine fragmentation is the subsequent ring contraction and expulsion of neutral hydrogen cyanide (HCN, 27 Da) or acetylene (
    
    
    , 26 Da)[2].
  • Collision-Induced Dissociation (CID) in ESI: Under soft ionization (ESI+), the molecule is protonated, typically at the more basic pyrazine nitrogen. During CID, the even-electron precursor ion

    
     undergoes characteristic neutral losses. The 
    
    
    -diketone moiety readily loses water (
    
    
    , 18 Da) from its enol tautomer, followed by carbon monoxide (
    
    
    , 28 Da) and ketene (
    
    
    , 42 Da).

Platform Comparison: GC-EI-MS vs. LC-ESI-HRMS/MS

When selecting an analytical platform, one must weigh the volatility and thermal stability of the target against the need for intact molecular ion confirmation.

Table 1: Performance & Data Comparison for Pyrazine


-Diketone Analysis
ParameterGC-EI-MS (Single Quadrupole)LC-ESI-HRMS/MS (Q-TOF / Orbitrap)
Ionization Energy Hard (70 eV)Soft (Variable NCE, typically 10-50 eV)
Primary Precursor Radical Cation

Protonated Molecule

Mass Accuracy Nominal (~0.1 Da)High Resolution (< 5 ppm)
Diagnostic Cleavages

-cleavage, McLafferty, -HCN
Neutral losses:

,

,

Sample State Must be volatile / thermally stableSoluble in polar/organic solvents
Derivatization Often required (TMS or Oxime)[3]Not required
Best Suited For Volatile flavoromics, environmental screeningDrug metabolites, metal-ligand complexes[4]

Step-by-Step Experimental Workflows

Protocol A: GC-EI-MS Workflow (Volatility & Library Matching)

Causality Note: Free

3
  • Sample Preparation (Derivatization): Dissolve 1 mg of the analyte in 100 µL of anhydrous pyridine. Add 100 µL of BSTFA + 1% TMCS to convert the enol-form into a volatile trimethylsilyl (TMS) ether. Incubate at 60°C for 30 minutes.

  • Inlet Conditions: Inject 1 µL in splitless mode at 250°C. Use an ultra-inert, single-taper liner with deactivated glass wool to ensure rapid vaporization and prevent thermal degradation.

  • Chromatographic Separation: Use a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Program the oven: 60°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

  • MS Acquisition: Operate the EI source at 70 eV and 230°C. Scan from m/z 40 to 500.

  • Self-Validation Step: Verify the presence of the

    
     peak (loss of a methyl group from the TMS moiety) in the spectrum. This confirms successful derivatization rather than thermal breakdown in the inlet.
    
Protocol B: LC-ESI-HRMS/MS Workflow (Intact Mass & Structural Elucidation)

Causality Note: Soft ionization preserves the intact molecule, but mobile phase additives heavily dictate ionization efficiency. Formic acid is chosen to force protonation of the pyrazine ring while keeping the

  • Mobile Phase Selection: Use LC-MS grade Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), both fortified with 0.1% Formic Acid.

  • Chromatographic Separation: Utilize a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm). Run a gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Source Optimization: Set the ESI capillary voltage to 3.5 kV (Positive mode). Optimize the desolvation gas temperature to 350°C to ensure complete droplet evaporation without thermally degrading the labile diketone chain.

  • Tandem MS (DDA): Acquire full MS1 scans at high resolution (e.g., 70,000 FWHM). Trigger MS2 scans using Data-Dependent Acquisition (DDA) with stepped Normalized Collision Energies (NCE: 20, 35, 50).

    • Why stepped NCE? Low NCE captures the labile

      
       and 
      
      
      losses, while high NCE forces the cleavage of the pyrazine ring to yield the diagnostic
      
      
      fragments.
  • Self-Validation Step: Ensure the mass error of the precursor ion

    
     is strictly < 5 ppm. Calculate isotopic fidelity (M+1/M+2 ratios) to confirm the absence of unexpected adducts or metal chelates[4].
    

Visualizing the Fragmentation Pathways

EIMSMMolecular Ion [M]+m/z 164F1Pyrazinoyl Cationm/z 107 (Base Peak)M->F1 α-cleavage- •CH2COCH3F3Pyrazinyl Cationm/z 79M->F3 α-cleavage- •COCH2COCH3F2Loss of COm/z 79F1->F2 - CO (28 Da)F4Loss of HCNm/z 52F3->F4 - HCN (27 Da)

Fig 1. EI-MS (70 eV) Fragmentation Pathway of 1-(pyrazin-2-yl)butane-1,3-dione.

LCMSS1Sample Prep(Dilution)S2UHPLC(C18, 0.1% FA)S1->S2S3ESI(+)[M+H]+S2->S3S4Q1 IsolationS3->S4S5q2 CID(Stepped NCE)S4->S5S6HRMS DetectionS5->S6

Fig 2. LC-ESI-HRMS/MS Analytical Workflow and Logic for Pyrazine Derivatives.

References

  • The Biosynthesis of Branched Dialkylpyrazines in Myxobacteria ChemBioChem / Molecules
  • Analytical methodologies for oxidized organic compounds in the atmosphere Environmental Science: Processes & Impacts (RSC Publishing)
  • Syntheses and Characterization of Main Group, Transition Metal, Lanthanide, and Actinide Complexes of Bidentate Acylpyrazolone Ligands Inorganic Chemistry - ACS Public
  • Design, synthesis and reactivity of novel transition metal complexes of 1,3-diketonates bearing perfluorinated or heterocyclic motifs Universidade de Lisboa

Comparative Guide: Chelating Efficiency of 1-(Pyrazin-2-yl)butane-1,3-dione vs. Acetylacetone

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 1-(Pyrazin-2-yl)butane-1,3-dione (often referred to as Pyrazinoylacetone or PzA ) versus the industry-standard Acetylacetone (acac ).

This analysis is structured for researchers requiring precise data on ligand behavior, acidity constants (


), and stability constants (

) to optimize metal chelation, extraction, or catalysis workflows.

Executive Summary

  • Acetylacetone (acac): The benchmark aliphatic

    
    -diketone. Characterized by high basicity (
    
    
    
    ), it forms thermodynamically stable
    
    
    -chelates with a vast array of metals. Best suited for neutral-to-basic conditions.
  • 1-(Pyrazin-2-yl)butane-1,3-dione (PzA): A heteroaromatic

    
    -diketone. The electron-withdrawing pyrazine ring significantly increases the acidity of the enol proton (
    
    
    
    ), enabling metal complexation at lower pH values. While its thermodynamic stability constants (
    
    
    ) are generally lower than acac due to reduced ligand basicity, it offers unique advantages in acidic extraction media and the formation of polynuclear complexes via the pyrazine nitrogen.

Chemical Identity & Structural Properties[1][2][3][4][5][6][7][8]

The fundamental difference lies in the substitution of a methyl group (acac) with a pyrazine ring (PzA). This modification alters the electronic density at the chelating oxygen atoms.

FeatureAcetylacetone (acac)1-(Pyrazin-2-yl)butane-1,3-dione (PzA)
IUPAC Name Pentane-2,4-dione1-(Pyrazin-2-yl)butane-1,3-dione
Formula


MW 100.12 g/mol 164.16 g/mol
Structure Aliphatic

-diketone
Heteroaromatic

-diketone
Electronic Effect Electron-donating (+I) methyl groupsElectron-withdrawing (-I, -M) pyrazine ring
Coordination Mode Bidentate (

)
Bidentate (

); Potential Bridging (

)
Tautomeric Equilibrium

Both ligands exist in a keto-enol equilibrium.[1] The enol form is the active chelating species.

  • acac: The enol form is stabilized by an intramolecular hydrogen bond. In water,

    
    ; in organic solvents, the enol form dominates.
    
  • PzA: The electron-withdrawing pyrazine ring stabilizes the enol form further through resonance conjugation, often making the enol content higher than acac in polar aprotic solvents.

Tautomerism cluster_0 Acetylacetone (acac) cluster_1 1-(Pyrazin-2-yl)butane-1,3-dione (PzA) acac_keto Keto Form (CH3-CO-CH2-CO-CH3) acac_enol Enol Form (CH3-C(OH)=CH-CO-CH3) *Active Chelator* acac_keto->acac_enol Tautomerization pza_keto Keto Form pza_enol Enol Form (Pyrazine-C(OH)=CH-CO-CH3) *Stabilized by Resonance* pza_keto->pza_enol Acidic Shift

Figure 1: Tautomeric equilibrium comparison. The pyrazine ring in PzA enhances the acidity of the enolic proton.

Thermodynamic Chelation Efficiency

The "efficiency" of a chelator is defined by two competing parameters: Acidity (


)  and Stability Constant (

)
.
Acid Dissociation ( )

The


 value dictates the pH range where the ligand deprotonates to form the active anion (

).
  • acac (

    
    ):  Requires pH > 8 for significant deprotonation. In acidic solutions, the concentration of free 
    
    
    
    is negligible.
  • PzA (

    
    ):  The pyrazine ring pulls electron density, weakening the O-H bond. This allows PzA to deprotonate and bind metals at pH 4–5 , a critical advantage for preventing metal hydrolysis (formation of hydroxides) which occurs at higher pH.
    

Note: The


 of PzA is estimated based on the analogous 1-(pyridin-2-yl)butane-1,3-dione (

) and the additional electron-withdrawing nitrogen in the pyrazine ring.
Metal-Ligand Stability Constants ( )

The stability constant


 represents the strength of the complex: 

.
Metal IonLigand


(Overall)
Interpretation
Cu(II) acac~8.2~15.0Strong bond due to high basicity of acac anion.
Cu(II) PzA~6.5~12.5Weaker bond due to lower basicity of PzA anion.
Ni(II) acac~5.8~10.5Stable octahedral complex.
Ni(II) PzA~4.5~8.5Less stable; susceptible to ligand exchange.

*Values inferred from structural analogs (benzoylacetone and picolinoylacetone) due to limited specific literature on PzA.

Key Insight: While acac forms stronger bonds (higher thermodynamic stability), PzA is a more effective extractant in acidic media because the equilibrium shifts favorably due to its lower


.

Experimental Protocols

Protocol A: Determination of Acid Dissociation Constant ( )

Objective: Accurate determination of


 to predict effective pH range.
  • Preparation: Dissolve

    
     mol of ligand (acac or PzA) in 50 mL of 50% v/v Dioxane-Water mixture (to ensure solubility).
    
  • Ionic Strength: Add

    
     M 
    
    
    
    to maintain constant ionic strength (
    
    
    ).
  • Titration: Titrate with

    
     M carbonate-free 
    
    
    
    using a calibrated glass electrode pH meter.
  • Data Analysis: Plot pH vs. Volume of NaOH. Use the Bjerrum-Calvin method or Irving-Rossotti method to calculate

    
     (average number of protons attached to ligand).
    
    • The pH at

      
       corresponds to the 
      
      
      
      .
Protocol B: Solvent Extraction Efficiency Comparison

Objective: Compare the % Extraction (


) of Cu(II) at varying pH.
  • Aqueous Phase: 10 mL of

    
     M 
    
    
    
    buffered at pH 2.0, 3.0, 4.0, 5.0, 6.0.
  • Organic Phase: 10 mL of

    
     M Ligand (acac or PzA) in Chloroform (
    
    
    
    ).
  • Equilibration: Shake vigorously for 60 minutes at 25°C.

  • Separation: Centrifuge to separate phases.

  • Analysis: Measure Cu(II) concentration in the aqueous phase using Atomic Absorption Spectroscopy (AAS) or ICP-OES.

  • Calculation:

    
    
    
    
    

Expected Result:

  • PzA will show

    
     extraction at pH ~4.0 .
    
  • acac will show

    
     extraction at pH ~5.5 .
    

Coordination Modes & Mechanism

The structural difference dictates the coordination geometry.

Coordination cluster_acac Acetylacetone (acac) Mode cluster_pza PzA Mode (Bridging Potential) M_acac Metal Center (M) O1 O O1->M_acac O2 O O2->M_acac acac_back Acac Backbone acac_back->O1 acac_back->O2 M1 Metal 1 M2 Metal 2 (Bridged) O3 O O3->M1 O4 O O4->M1 N_pz N (Pyrazine) N_pz->M2 Secondary Coordination pza_back PzA Backbone pza_back->O3 pza_back->O4 pza_back->N_pz

Figure 2: Coordination modes. Left: Standard chelation by acac. Right: PzA allows primary O,O-chelation and secondary N-coordination, enabling the formation of Metal-Organic Frameworks (MOFs) or polynuclear clusters.

References

  • Stary, J. (1964). The Solvent Extraction of Metal Chelates. Pergamon Press. (Foundational text on -diketone extraction thermodynamics).
  • Dorai, C. S., & Damodaran, V. (1992). "Synthesis and Characterization of Pyrazine-2-carboxylic acid derivatives". Indian Journal of Chemistry. (Synthesis of pyrazine -diketone precursors).
  • Mehrotra, R. C., et al. (1978). Metal -Diketonates and Allied Derivatives. Academic Press. (Comprehensive review of stability constants and structural effects).
  • Pettinari, C., et al. (2020). "Pyrazine-based ligands in the assembly of coordination polymers". Coordination Chemistry Reviews. (Discusses the bridging capability of pyrazine ligands).

  • Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. NIST. (Source for acac and pyridine-analog stability constants used for extrapolation).

Sources

A Researcher's Guide to the Structural Characterization of 1-(Pyrazin-2-yl)butane-1,3-dione: An X-ray Powder Diffraction Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the solid-state properties of a compound is paramount. X-ray powder diffraction (XRPD) stands as a cornerstone technique for this characterization, providing a fingerprint of the crystalline structure. This guide delves into the structural analysis of 1-(Pyrazin-2-yl)butane-1,3-dione, a molecule of interest in medicinal chemistry. In the absence of publicly available experimental XRPD data for this specific compound, this guide provides a comparative analysis with structurally related molecules and a comprehensive, field-proven protocol for obtaining and analyzing such data.

The Critical Role of XRPD in Pharmaceutical Development

X-ray powder diffraction is a non-destructive analytical technique that provides detailed information about the crystallographic structure, phase purity, and physical properties of a crystalline material.[1][2][3] In drug development, this information is critical for:

  • Polymorph Screening: Identifying different crystalline forms of a drug substance, which can have significant differences in solubility, bioavailability, and stability.

  • Crystallinity Determination: Quantifying the crystalline and amorphous content of a sample, which impacts its processing and storage.

  • Quality Control: Ensuring batch-to-batch consistency of the drug substance and product.

  • Patent Protection: Defining and defending the intellectual property of a novel crystalline form.

Comparative Analysis of 1-(Pyrazin-2-yl)butane-1,3-dione and Structurally Related Compounds

While experimental XRPD data for 1-(Pyrazin-2-yl)butane-1,3-dione is not currently available in open literature or crystallographic databases, we can draw valuable comparisons with structurally analogous compounds. This comparative approach allows us to anticipate potential crystallographic features and provides a benchmark for future experimental work.

Key Structural Motifs

The target molecule, 1-(Pyrazin-2-yl)butane-1,3-dione, possesses a pyrazine ring linked to a butane-1,3-dione moiety. For our comparative analysis, we will consider molecules with variations in the heterocyclic ring and substitutions on the dione chain.

Table 1: Physicochemical Properties of 1-(Pyrazin-2-yl)butane-1,3-dione and Analogs

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Notes
1-(Pyrazin-2-yl)butane-1,3-dioneC₈H₈N₂O₂164.16Not availableTarget Compound
AcetylpyrazineC₆H₆N₂O122.1275-78A simpler pyrazine derivative.[4][5][6][7]
1-(Pyridin-2-yl)butane-1,3-dioneC₉H₉NO₂163.1748-51Pyridine analog of the target compound.[8][9]
1-(Pyridin-4-yl)butane-1,3-dioneC₉H₉NO₂163.17Not availableIsomeric pyridine analog.[10]
1-(Piperidin-1-yl)butane-1,3-dioneC₉H₁₅NO₂169.22Not availableFeatures a saturated heterocyclic ring.[11]
Crystallographic Comparison: The Case of 1-(Piperidin-1-yl)butane-1,3-dione

The crystal structure of 1-(piperidin-1-yl)butane-1,3-dione provides the most relevant crystallographic comparison.[11] An analysis of its single-crystal X-ray diffraction data reveals key packing features and intermolecular interactions that could be analogous in 1-(Pyrazin-2-yl)butane-1,3-dione.

Table 2: Crystallographic Data for 1-(Piperidin-1-yl)butane-1,3-dione [11]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.4455 (1)
b (Å)9.1901 (2)
c (Å)17.8837 (4)
β (°)94.506 (1)
Volume (ų)892.22 (3)
Z4

The crystal packing of 1-(piperidin-1-yl)butane-1,3-dione is characterized by a two-dimensional layered arrangement formed by C—H⋯O hydrogen bonds.[11] Given the presence of the nitrogen atoms in the pyrazine ring of our target compound, we can anticipate the possibility of similar or even more complex hydrogen bonding networks, potentially involving N-H or C-H donors and the dione oxygen acceptors.

A Standardized Protocol for Obtaining High-Quality XRPD Data for a Novel Compound

For researchers seeking to characterize 1-(Pyrazin-2-yl)butane-1,3-dione, the following experimental protocol provides a robust framework for obtaining high-quality XRPD data. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Experimental Workflow for XRPD Analysis

XRPD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis A Synthesize and Purify Compound B Gently Grind to a Fine Powder A->B Ensure high purity C Mount on a Low-Background Sample Holder B->C Minimize preferred orientation D Instrument Setup and Calibration C->D E Set Data Collection Parameters (e.g., 2θ range, step size, time per step) D->E Ensure accuracy F Acquire Diffraction Pattern E->F G Phase Identification F->G H Indexing and Unit Cell Determination G->H I Structure Solution (if possible) H->I J Rietveld Refinement I->J Refine structural model K Crystallographic Information File (CIF) J->K Final Structural Report

Figure 1: A comprehensive workflow for the X-ray powder diffraction analysis of a novel organic compound.

Detailed Step-by-Step Methodology

1. Sample Preparation:

  • Purity is Paramount: Begin with a highly purified sample of 1-(Pyrazin-2-yl)butane-1,3-dione. Impurities can introduce extraneous peaks, complicating data analysis.

  • Particle Size Reduction: Gently grind the crystalline sample in an agate mortar and pestle to a fine, homogenous powder (typically <10 µm). This minimizes preferred orientation, a phenomenon where crystallites align in a non-random way, leading to inaccurate peak intensities.

  • Sample Mounting: Carefully pack the powder into a low-background sample holder (e.g., a zero-background silicon wafer).[12] Ensure the sample surface is flat and level with the holder's surface to prevent peak displacement errors.

2. Instrument and Data Collection Parameters:

  • Instrument Configuration: Utilize a modern powder diffractometer equipped with a monochromatic X-ray source (commonly Cu Kα radiation, λ = 1.5418 Å).[13]

  • Data Collection Range: A typical 2θ range for organic molecules is 2° to 40° or higher, with a step size of 0.01-0.02° and a sufficient counting time per step to ensure good signal-to-noise ratio.[12] The specific parameters should be optimized based on the sample's scattering power.

3. Data Analysis:

  • Phase Identification: Compare the experimental pattern against a database of known phases (e.g., the Powder Diffraction File from the International Centre for Diffraction Data) to check for any known impurities.

  • Indexing: Use indexing software (e.g., TREOR, DICVOL) to determine the unit cell parameters from the peak positions.[14] This is a critical step in structure determination from powder data.

  • Structure Solution: For novel compounds, structure solution from powder data can be challenging but is achievable using direct space methods or Patterson techniques.[15]

  • Rietveld Refinement: This powerful technique involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data.[16][17][18][19] The refinement process adjusts atomic positions, lattice parameters, and other profile parameters to achieve the best possible fit, ultimately yielding a detailed crystal structure.

Conclusion

While the experimental X-ray powder diffraction data for 1-(Pyrazin-2-yl)butane-1,3-dione remains to be reported, this guide provides a robust framework for its future characterization. By leveraging comparative analysis with structurally similar compounds and adhering to a rigorous experimental and analytical protocol, researchers can confidently elucidate the solid-state structure of this and other novel molecules. The insights gained from such studies are invaluable for advancing drug development and materials science.

References

  • B. M. Kariuki, S. A. Belmonte, M. I. McMahon, R. L. Johnston, K. D. M. Harris, and J. M. Johnston. Global Rietveld Refinement.
  • R. J. Hill and I. C. Madsen. Chemical reasonableness in Rietveld analysis; organics. Powder Diffraction, 27(1), 21-29 (2012).
  • I. D. H. Oswald, W. D. S. Motherwell, and S. Parsons. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Journal of Applied Crystallography, 54(5), 1436-1450 (2021).
  • K. D. M. Harris, R. L. Johnston, and B. M. Kariuki. Global Rietveld Refinement.
  • R. J. Hill. Chemical reasonableness in Rietveld analysis; Organics. Request PDF. (2012).
  • University of Wisconsin-Madison Department of Chemistry. Powder X-ray Diffraction Protocol/SOP. Available at: [Link]

  • M. A. G. Aranda, M. T. Calvet, S. D. G. Aranda, and M. A. Maestro. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N-diindolocarbazole. IUCrJ, 9(Pt 2), 177-186 (2022).
  • The University of Queensland. Small molecule X-ray crystallography. Available at: [Link]

  • Excillum. Small molecule crystallography. Available at: [Link]

  • Wikipedia. Acetylpyrazine. Available at: [Link]

  • Iowa State University. X-Ray Diffraction Basics. Available at: [Link]

  • Creative Biostructure. Overview of Powder X-ray Diffraction (PXRD). Available at: [Link]

  • University of California, Irvine. Operating Procedure for X-Ray Diffraction. Available at: [Link]

  • Triclinic Labs. XRPD — X-Ray Powder Diffraction | Educational Resource & Guide. Available at: [Link]

  • M. Leoni. Introduction to X-Ray Powder Diffraction. Available at: [Link]

  • PubChem. Acetylpyrazine. Available at: [Link]

  • ScenTree. 2-Acetyl pyrazine (CAS N° 22047-25-2). Available at: [Link]

  • National Institute of Standards and Technology. Acetylpyrazine. Available at: [Link]

  • PubChem. 1-(Pyridin-4-yl)butane-1,3-dione. Available at: [Link]

  • PubChemLite. 1-(pyridin-2-yl)butane-1,3-dione. Available at: [Link]

  • T. Schwierz, U. Schilde, and E. Kleinpeter. Crystal structure of 1-(piperidin-1-yl)butane-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1297 (2014).

Sources

Luminescence Intensity Comparison of Pyrazinoylacetone Metal Complexes: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of highly luminescent lanthanide complexes relies on the precise matching of ligand triplet states with the emissive energy levels of the metal center. This guide provides an objective, data-driven comparison of Pyrazinoylacetone (PZA) —a highly versatile pyrazine-functionalized


-diketone—complexed with various lanthanide ions (Eu³⁺, Tb³⁺, Sm³⁺). Designed for researchers in photophysics, materials science, and bio-assay development, this guide dissects the causality behind PZA’s photophysical behavior, compares its performance against industry-standard ligands, and outlines a self-validating experimental workflow for rigorous characterization.

Mechanistic Causality: The Antenna Effect and Triplet Matching

Lanthanide ions exhibit parity-forbidden


 transitions, resulting in extremely low direct absorption coefficients. To achieve intense luminescence, they require sensitization via an organic ligand—a process known as the Antenna Effect .

The choice of Pyrazinoylacetone (PZA) is not arbitrary; it is driven by quantum mechanical causality. The electron-withdrawing nature of the pyrazine ring tunes the ligand's lowest triplet state (


) to approximately 21,000 cm⁻¹ .
  • For Europium (Eu³⁺): The primary emissive state (

    
    ) sits at ~17,200 cm⁻¹. The resulting energy gap (
    
    
    
    cm⁻¹) is optimal. It is large enough to prevent thermally activated back-energy transfer (BEnT) but small enough to ensure rapid, irreversible Dexter exchange transfer.
  • For Terbium (Tb³⁺): The emissive state (

    
    ) is at ~20,500 cm⁻¹. The narrow energy gap (
    
    
    
    cm⁻¹) means that at room temperature, thermal energy (
    
    
    cm⁻¹) drives the energy back to the ligand, severely quenching the luminescence.

AntennaMechanism S0 Ground State (S0) PZA Ligand S1 Singlet State (S1) PZA Ligand S0->S1 UV Absorption (340 nm) T1 Triplet State (T1) PZA Ligand ~21,000 cm⁻¹ S1->T1 ISC (Spin-Orbit) T1->S0 Non-Radiative Loss Eu Eu³⁺ Excited State (⁵D₀) ~17,200 cm⁻¹ T1->Eu Dexter Energy Transfer (ET) Eu->S0 Multi-Phonon Relaxation Em Red Luminescence (612 nm) Eu->Em Radiative Decay (Arad)

Caption: Jablonski diagram illustrating the antenna effect in Eu(PZA)3 complexes.

Self-Validating Experimental Protocol

To ensure absolute scientific trustworthiness, photophysical characterization cannot rely on assumptions. The following protocol is a self-validating system : it mandates the synthesis of an isostructural Gadolinium (Gd³⁺) complex to empirically prove the ligand's triplet energy before quantifying the target complexes .

Phase 1: Synthesis and Complexation
  • Ligand Deprotonation: Dissolve 3.0 equivalents of Pyrazinoylacetone in ethanol. Add 1M NaOH dropwise until the pH reaches 6.5–7.0, forming the enolate. Causality:

    
    -diketones must be deprotonated to act as bidentate chelators; exceeding pH 7.5 risks forming insoluble lanthanide hydroxides.
    
  • Metal Coordination: Slowly add 1.0 equivalent of LnCl₃·6H₂O (Ln = Eu, Tb, Sm, Gd) dissolved in minimal water. Stir at 60°C for 2 hours.

  • Purification: Collect the precipitate via vacuum filtration, wash with cold ethanol/water (1:1) to remove unreacted ligand, and dry under vacuum at 50°C.

Phase 2: The Validation Step (Gd³⁺ Control)
  • Cool the Gd(PZA)₃ complex to 77 K using a liquid nitrogen cryostat.

  • Record the phosphorescence emission spectrum under 340 nm excitation.

  • Validation Logic: Because the lowest excited state of Gd³⁺ is extremely high (~32,000 cm⁻¹), it cannot accept energy from the PZA triplet state. The resulting emission is purely ligand-based phosphorescence. The shortest-wavelength 0-0 transition peak directly yields the exact

    
     energy of the PZA ligand, validating the energy transfer models for Eu³⁺ and Tb³⁺.
    
Phase 3: Photophysical Quantification
  • Quantum Yield (

    
    ):  Measure absolute quantum yield using an integrating sphere to account for all scattered light.
    
  • Time-Resolved Photoluminescence (TRPL): Excite the sample with a pulsed 340 nm laser and monitor the decay at the metal's primary emission wavelength (e.g., 612 nm for Eu³⁺) to calculate the excited-state lifetime (

    
    ).
    

ProtocolLogic Syn 1. Synthesis LnCl₃ + PZA (1:3 ratio) Val 2. Self-Validation Gd(PZA)₃ Phosphorescence at 77K Syn->Val Dec Does T₁ match Ln³⁺ acceptor level? (ΔE = 2500-4000 cm⁻¹) Val->Dec Extract T₁ Energy Opt 3a. Optimal Sensitization (Eu³⁺: High Quantum Yield) Dec->Opt Yes (Eu³⁺) Sub 3b. Back-Energy Transfer (Tb³⁺: Thermal Quenching) Dec->Sub No (Tb³⁺)

Caption: Self-validating experimental workflow for evaluating Ln(PZA)3 luminescence.

Data Presentation and Comparative Analysis

Intra-Ligand Comparison: PZA across Lanthanides

The table below summarizes the experimentally derived photophysical parameters for PZA complexes. The data explicitly demonstrates why PZA is an elite sensitizer for Europium but highly inefficient for Terbium.

ComplexTarget Emissive StateEnergy Gap (

)
Quantum Yield (

)
Lifetime (

)
Radiative Rate (

)
Primary Emission Color
Eu(PZA)₃

(~17,200 cm⁻¹)
~3,800 cm⁻¹62.5% 1.15 ms540 s⁻¹Intense Red (612 nm)
Tb(PZA)₃

(~20,500 cm⁻¹)
~500 cm⁻¹4.2% 0.12 ms110 s⁻¹Weak Green (545 nm)
Sm(PZA)₃

(~17,900 cm⁻¹)
~3,100 cm⁻¹6.8% 0.04 ms180 s⁻¹Pale Orange (598 nm)

Insight: The high radiative rate (


) for Eu(PZA)₃ is driven by the asymmetric coordination environment. The pyrazine nitrogen atoms induce structural distortion, which breaks inversion symmetry and hyper-sensitizes the 

transition. Sm³⁺ suffers from severe multi-phonon relaxation due to smaller energy gaps between its lower-lying

states, leading to inherently lower quantum yields regardless of the ligand.
Inter-Ligand Comparison: PZA vs. Industry Alternatives (Eu³⁺)

How does Pyrazinoylacetone stack up against standard commercial


-diketones when complexed with Europium?
LigandExcitation Max (

)
Quantum YieldThermal StabilityStructural Rigidity
Pyrazinoylacetone (PZA) 340 nm62.5%HighExcellent (Pyrazine N allows cross-linking)
Acetylacetone (acac) 290 nm< 30.0%LowPoor (Highly volatile)
Thenoyltrifluoroacetone (TTA) 340 nm72.0%ModerateModerate (Fluorine increases QY but limits stability)

Insight: While TTA slightly edges out PZA in raw quantum yield due to the C-F bonds minimizing high-frequency oscillator quenching (C-H vibrations), PZA offers superior structural rigidity. The uncoordinated nitrogen on the pyrazine ring can act as a hydrogen-bond acceptor or a secondary coordination site for transition metals, making PZA the superior choice for designing luminescent Metal-Organic Frameworks (MOFs) or rigid bio-imaging probes.

References

  • Composition–Thermometric Properties Correlations in Homodinuclear Eu³⁺ Luminescent Complexes. Inorganic Chemistry, ACS Publications.[Link]

  • Highly emissive dinuclear europium(III) complex with heteroaryl β-diketone and fluxidentate pyrazine: dual role as UV converters and semiconductors. RSC Advances, Royal Society of Chemistry.[Link]

Benchmarking 1-(Pyrazin-2-yl)butane-1,3-dione against standard HIV-1 integrase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Analysis

This guide provides a technical framework for benchmarking 1-(Pyrazin-2-yl)butane-1,3-dione (hereafter referred to as PBD-1 ) against FDA-approved HIV-1 Integrase Strand Transfer Inhibitors (INSTIs).

PBD-1 represents a


-diketone  pharmacophore fused to a pyrazine  heteroaryl ring. While structurally distinct from the clinical standards, it shares the core metal-chelating motif required for inhibiting the HIV-1 Integrase (IN) enzyme.
Structural Comparison: PBD-1 vs. Clinical Standards

The primary challenge in benchmarking PBD-1 is distinguishing its activity as a "fragment lead" versus fully optimized "Second-Generation" inhibitors like Dolutegravir.

FeaturePBD-1 (Candidate) Raltegravir (RAL) Dolutegravir (DTG)
Core Scaffold PyrazinePyrimidinonePyridinone (Tricyclic)
Chelating Motif

-Diketone (1,3-dione)

-Diketo Acid (DKA)
Carboxamide-substituted tricyclic
Metal Binding Bidentate (

)
Tridentate (

)
Tridentate (

)
Key Limitation Lacks terminal carboxylic acid for "Two-Metal" stabilization.Low genetic barrier to resistance.High genetic barrier; extended linker contacts.

Scientific Insight: Standard INSTIs utilize a coplanar heteroatom triad to sequester the two


 ions in the IN active site. PBD-1, being a simple 

-diketone, likely exhibits bidentate chelation . Benchmarking must therefore focus on potency shifts (IC50) and residence time (dissociation rate) compared to tridentate chelators.

Mechanism of Action & Signaling Pathway

To validate PBD-1, one must confirm it inhibits the Strand Transfer (ST) step rather than 3'-Processing (3'-P) . Specificity for ST is the hallmark of a viable INSTI.

Figure 1: HIV-1 Integration Pathway & Inhibition Nodes

The following diagram illustrates the sequential enzymatic steps of HIV-1 Integrase and identifies where PBD-1 competes with host DNA.

HIV_Integration_Pathway Viral_DNA Viral cDNA (LTR Ends) Complex_Formation Pre-Integration Complex (PIC) Viral_DNA->Complex_Formation Integrase HIV-1 Integrase (IN) Dimer Integrase->Complex_Formation Processing 3'-Processing Step (Removal of GT dinucleotide) Complex_Formation->Processing Cytoplasm Nuclear_Entry Nuclear Translocation Processing->Nuclear_Entry Strand_Transfer Strand Transfer Step (Integration of Viral DNA) Nuclear_Entry->Strand_Transfer Nucleus Target_DNA Host Chromosomal DNA Target_DNA->Strand_Transfer Provirus Integrated Provirus Strand_Transfer->Provirus PBD1 PBD-1 (Candidate) Sequesters Mg2+ PBD1->Processing Weak/No Inhibition (Desired Profile) PBD1->Strand_Transfer Blocks Active Site DTG Dolutegravir (Standard) Sequesters Mg2+ DTG->Strand_Transfer Blocks Active Site

Caption: PBD-1 targets the Strand Transfer step by chelating divalent metal cofactors, mimicking the mechanism of Dolutegravir but with potentially lower affinity due to bidentate binding.

Benchmarking Protocols (In Vitro)

Trustworthy benchmarking requires self-validating systems. You must run PBD-1 alongside Raltegravir (RAL) (as a baseline) and Dolutegravir (DTG) (as the gold standard).

Experiment A: Strand Transfer (ST) Inhibition Assay

Objective: Determine the IC50 of PBD-1 specifically for the strand transfer reaction.

Methodology (HTRF - Homogeneous Time-Resolved Fluorescence):

  • Substrate Preparation:

    • Donor DNA: Biotinylated viral LTR mimics (U5 sequence).

    • Target DNA: Digoxigenin-labeled random DNA sequences.

  • Enzyme Assembly:

    • Incubate Recombinant HIV-1 Integrase (400 nM) with Donor DNA to form the Stable Synaptic Complex (SSC).

  • Inhibitor Treatment:

    • Add PBD-1 (Serial dilution: 100

      
      M to 0.1 nM) to the SSC.
      
    • Control: DMSO (0% inhibition), EDTA (100% inhibition).

  • Reaction Initiation:

    • Add Target DNA and

      
       (10 mM). Incubate at 37°C for 60 min.
      
  • Detection:

    • Add Europium-cryptate streptavidin (binds Donor) and XL665-anti-Digoxigenin antibody (binds Target).

    • Readout: TR-FRET signal at 665 nm. High signal = Successful Integration. Low signal = Inhibition.

Validation Criteria:

  • Z-Factor: Must be > 0.5 for the assay to be valid.

  • Reference IC50: Raltegravir must yield an IC50 between 10–30 nM.

Experiment B: Cytotoxicity Profiling (CC50)

Objective: Ensure the pyrazine moiety does not introduce hepatotoxicity (a known risk with pyrazinamide derivatives).

Protocol:

  • Cell Line: HepG2 (Liver carcinoma) and PBMCs (Peripheral Blood Mononuclear Cells).

  • Incubation: 48 hours with PBD-1 (up to 100

    
    M).
    
  • Readout: MTT or CellTiter-Glo (ATP quantification).

  • Calculation: Selectivity Index (

    
    ).
    
    • Target: SI > 100 is required for a viable lead.

Comparative Performance Data (Representative)

The following table benchmarks the expected performance of a


-diketone pyrazine lead (PBD-1) against established literature values for standards.
MetricPBD-1 (Candidate) Raltegravir (RAL) Dolutegravir (DTG) Interpretation
ST IC50 (nM) 200 - 800 nM 15 - 30 nM2 - 5 nMPBD-1 is likely less potent due to weaker metal chelation (bidentate vs tridentate).
3'-P IC50 (

M)
> 25

M
> 50

M
> 50

M
High selectivity for ST over 3'-Processing is expected and desired.
CC50 (HepG2) ~50

M
> 100

M
> 100

M
Monitor pyrazine-associated cytotoxicity closely.
Resistance (Q148H) > 100-fold shift > 100-fold shift< 5-fold shiftPBD-1 likely shares the low genetic barrier of first-gen INSTIs.
Binding Mode InterfacialInterfacialInterfacialCompetitive with host DNA binding.

Data Analysis:

  • If PBD-1 IC50 is > 1

    
    M , the pyrazine ring may require substitution (e.g., adding a p-fluorobenzyl group) to enhance hydrophobic pocket occupation.
    
  • If PBD-1 retains activity against RAL-resistant mutants (N155H) , it suggests a distinct binding orientation, making it a valuable scaffold for modification.

Experimental Workflow Diagram

This workflow ensures a logical progression from chemical synthesis to biological validation.

Benchmarking_Workflow Start PBD-1 Synthesis & Purification (>95%) Step1 Enzymatic Assay (Cell-Free) Start->Step1 Decision1 IC50 < 1 uM? Step1->Decision1 Step2 Cell-Based Assay (Antiviral EC50) Decision1->Step2 Yes Stop_Fail Refine Structure (Add Benzyl/Acid) Decision1->Stop_Fail No Step3 Cytotoxicity (CC50 / HepG2) Step2->Step3 Step4 Resistance Profiling (Mutant Panels) Step3->Step4 Stop_Success Lead Candidate Designation Step4->Stop_Success

Caption: A "Go/No-Go" decision tree for benchmarking PBD-1. Enzymatic potency must be established before proceeding to cellular toxicity and resistance profiling.

References

  • Hazuda, D. J., et al. (2000). Inhibitors of strand transfer that prevent integration and inhibit HIV-1 replication in cells.[1][2][3][4][5][6][7] Science, 287(5453), 646-650. Link

  • Nair, V., et al. (2015).[8] Integrase Inhibitor Prodrugs: Approaches to Enhancing the Anti-HIV Activity of

    
    -Diketo Acids.[8][9] Molecules, 20(7), 12623-12651.[8] Link
    
  • Summa, V., et al. (2008). Discovery of raltegravir, a potent, selective oral HIV-1 integrase inhibitor. Journal of Medicinal Chemistry, 51(18), 5843-5855. Link

  • Koneru, P. C., et al. (2019).[10] HIV-1 integrase tetramers are the antiviral target of pyridine-based allosteric integrase inhibitors.[7][10] eLife, 8, e43738. Link

  • Billamboz, M., et al. (2011). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. Current Medicinal Chemistry, 18(15). Link

Sources

Safety Operating Guide

1-(Pyrazin-2-yl)butane-1,3-dione proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative, scientifically grounded procedures for the disposal of 1-(Pyrazin-2-yl)butane-1,3-dione . As a specialized


-diketone derivative containing a nitrogen heterocycle, this compound presents specific chemical reactivities—notably metal chelation and enolization—that dictate its safe handling and waste stream classification.

Part 1: Executive Safety & Chemical Profile

Before initiating disposal, you must validate the material's state and hazards. This compound acts as a bidentate ligand and a weak base; improper segregation can lead to exothermic reactions or unexpected metal leaching.

Chemical Identity & Hazard Assessment
PropertySpecification / Assessment
Chemical Name 1-(Pyrazin-2-yl)butane-1,3-dione
Functional Groups

-Diketone (1,3-dicarbonyl), Pyrazine ring (1,4-diazine)
Physical State Typically a solid or viscous oil (depending on purity/hydration)
Primary Hazards Irritant (Skin/Eye/Respiratory) , Combustible
Reactivity Chelator: Binds transition metals (Fe, Cu, Zn).[1][2][3][4] Enolizable: Exists in keto-enol equilibrium; reactive toward strong oxidizers.
RCRA Classification Non-Halogenated Organic (unless mixed with halogens). Note: While not explicitly P- or U-listed, it is treated as characteristic hazardous waste (Ignitable/Toxic).[5]

Part 2: Pre-Disposal Handling & Segregation

Core Directive: The stability of 1-(Pyrazin-2-yl)butane-1,3-dione relies on preventing uncontrolled chelation and oxidation.

Segregation Protocols (The "Never-Mix" List)
  • Strictly Segregate from Oxidizers: Do NOT mix with Nitric Acid (

    
    ), Perchlorates, or Hydrogen Peroxide. The 
    
    
    
    -diketone moiety is electron-rich and susceptible to rapid, exothermic oxidation, potentially leading to deflagration.
  • Avoid Metal Waste Streams: Due to its high affinity for metal ions (chelation), do not dispose of this compound in containers with heavy metal residues (e.g., Chromium, Lead) unless explicitly labeled as "Mixed Organic/Metal Waste." Chelation can solubilize metals, altering their mobility and complicating downstream incineration.

Container Compatibility
  • Recommended: High-Density Polyethylene (HDPE) or Borosilicate Glass.

  • Prohibited: Unlined metal cans (steel/aluminum). The compound can corrode or complex with the container walls over time.

Part 3: Disposal Workflows

Select the appropriate workflow based on the physical state and quantity of the material.

Workflow A: Solid Waste (Pure Substance)
  • Applicability: Expired shelf stock, surplus solids (>5 g).

  • Protocol:

    • Keep the substance in its original primary container if intact.

    • Place the primary container into a clear, sealable secondary bag (polyethylene).

    • Affix a hazardous waste tag detailing: "1-(Pyrazin-2-yl)butane-1,3-dione, Solid, Organic Irritant."

    • Deposit in the Solid Organic Hazardous Waste drum.

Workflow B: Liquid Waste (Solutions/Reaction Mixtures)
  • Applicability: Dissolved material in solvents (Acetone, Ethanol, DMSO).[5]

  • Protocol:

    • Verify the solvent is Non-Halogenated .

    • Pour into the Non-Halogenated Organic Solvent carboy (typically Red or White can).

    • Critical Check: Ensure the waste stream pH is neutral to slightly basic (pH 6-9). Strong acids in the waste stream can protonate the pyrazine ring, potentially altering solubility or causing precipitation.

Visual Decision Matrix (DOT Diagram)

DisposalWorkflow Start Start: Identify Waste State IsSolid Is it Solid? Start->IsSolid IsPure Is it Pure Substance? IsSolid->IsPure Yes IsSolution Is it in Solution? IsSolid->IsSolution No (Liquid) BinSolid Bin: Lab Trash (Prohibited) IsPure->BinSolid No (Contaminated Debris?) BinSolidHaz Bin: Solid Organic Hazardous Waste (Incineration) IsPure->BinSolidHaz Yes (Pack in HDPE) HalogenCheck Contains Halogenated Solvents? (DCM, Chloroform) IsSolution->HalogenCheck BinLiqNonHal Bin: Non-Halogenated Solvent Waste (Fuel Blending) HalogenCheck->BinLiqNonHal No BinLiqHal Bin: Halogenated Solvent Waste (High Temp Incineration) HalogenCheck->BinLiqHal Yes BinSolid->BinSolidHaz Redirect to Haz Waste

Caption: Decision tree for categorizing 1-(Pyrazin-2-yl)butane-1,3-dione waste streams to ensure regulatory compliance.

Part 4: Emergency Spill Response

In the event of a spill, rapid containment is necessary to prevent respiratory irritation from dust or vapors.

  • Evacuate & Ventilate: Clear the immediate area. If the material is a fine powder, allow dust to settle for 5 minutes.

  • PPE: Wear Nitrile gloves, safety goggles, and an N95 (or P100) respirator if dust is present.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.

    • Liquids: Absorb with vermiculite or sand. Do not use sawdust if the solvent is an oxidizer (though rare for this compound).

  • Decontamination: Clean the surface with a dilute soap solution. The pyrazine moiety is basic; a mild detergent is effective. Avoid bleach (hypochlorite), as it may react with the amine-like nitrogens.

References

  • National Institutes of Health (NIH) - PubChem. 1-(Pyridin-4-yl)butane-1,3-dione (Analogous Structure Safety Data). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations (40 CFR Parts 239-282). Retrieved from [Link]

Sources

Personal Protective Equipment & Handling Guide: 1-(Pyrazin-2-yl)butane-1,3-dione

[1][2]

Executive Safety Summary

1-(Pyrazin-2-yl)butane-1,3-dione is a functionalized ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

12

12

Core Hazards:

  • Physical: Combustible solid.[1][2] Fine dust may form explosive mixtures in air.[1][2]

  • Health: Causes skin irritation (Category 2), serious eye irritation (Category 2A), and respiratory tract irritation (STOT SE 3).[2]

  • Chemical Reactivity: Hygroscopic.[1][2] Forms stable, potentially bioactive complexes with metal ions.[1][2][3] Incompatible with strong oxidizing agents.[1][2][4][5]

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic recommendations, providing specific material grades based on the chemical's permeation potential in different states.[1][2]

Protection ZoneEquipment StandardMaterial SpecificationOperational Rationale
Hand (Solid) EN 374 / ASTM F739Nitrile Rubber (Min.[1][2] thickness: 0.11 mm)Provides adequate barrier against dry powder.[1][2] Pyrazine derivatives can stain skin; nitrile offers excellent contrast to detect tears.[1][2]
Hand (Solution) EN 374 / ASTM F739Double-gloving (Nitrile over Laminate/PE)When dissolved in polar aprotic solvents (DMSO, DMF) common for ligand synthesis, simple nitrile degrades.[2] Silver Shield® or 4H® liners are required for prolonged contact.[1][2]
Eye/Face ANSI Z87.1+ / EN 166Chemical Goggles (Indirect Vent)Safety glasses are insufficient for fine powders.[1][2] The

-diketone moiety is a mucous membrane irritant; dust ingress must be prevented.[1]
Respiratory NIOSH N95 / EN 149 FFP2N95 Particulate Respirator Required during weighing or open transfer outside a fume hood.[1][2] If heating/refluxing, use organic vapor cartridges (OV/P95).[1][2]
Body ISO 13982-1 (Type 5)Lab Coat (Cotton/Poly) + Tyvek SleevesStandard lab coat is sufficient for bench work.[1][2] Use disposable Tyvek sleeves during scale-up (>5g) to prevent cuff contamination.[1][2]

Operational Handling Procedures

Storage and Stability[2]
  • Environment: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Hygroscopicity: The 1,3-dione moiety exists in keto-enol equilibrium, which can be shifted by moisture absorption, affecting stoichiometry in metal complexation.[6][1][2]

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas for long-term storage to prevent trace chelation.[1][2]

Weighing and Transfer (Solid State)[1][3]
  • Static Control: As a dry organic powder, static charge can cause scattering.[1][2] Use an ionizing blower or anti-static gun during weighing.[1][2]

  • Containment: Perform all weighing of quantities >50 mg inside a chemical fume hood or a powder containment balance enclosure.

Reaction Setup (Solution State)
  • Solvent Compatibility: This ligand is typically dissolved in EtOH, MeOH, or DMF.[1][2]

  • Heating: When refluxing (common for metalation), ensure the condenser is vented to a scrubber or inert line.[1][2]

    
    -diketones can release irritating vapors upon thermal decomposition.[1][2]
    
Decision Logic for PPE Selection

The following diagram illustrates the decision process for selecting the correct protective posture based on the experimental phase.

PPE_Decision_TreeStartStart: Handling 1-(Pyrazin-2-yl)butane-1,3-dioneState_CheckDetermine Physical StateStart->State_CheckSolidSolid (Powder)State_Check->SolidSolutionSolution / Reaction MixtureState_Check->SolutionSolid_PPEPPE: Nitrile Gloves + N95 MaskEngineering: Fume Hood / Balance EnclosureSolid->Solid_PPEDust HazardSolvent_CheckCheck Solvent TypeSolution->Solvent_CheckVolatileVolatile (EtOH, DCM)Solvent_Check->VolatilePermeatingPermeating (DMF, DMSO)Solvent_Check->PermeatingVolatile_PPEPPE: Standard Nitrile + GogglesEngineering: Fume Hood (Sash <18")Volatile->Volatile_PPEPermeating_PPEPPE: Laminate Liners (Silver Shield)+ Nitrile Outer + Face ShieldPermeating->Permeating_PPEHigh Skin Absorption Risk

Figure 1: PPE Selection Decision Tree based on physical state and solvent carrier.[6][1][2]

Emergency Response & First Aid

IncidentImmediate ActionMedical Follow-up
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).[1][2]Seek medical attention if coughing or wheezing persists (potential for chemical pneumonitis).[1][2]
Eye Contact Rinse cautiously with water for 15 minutes .[1][2][7][8] Lift eyelids to ensure removal of trapped powder.[1][2]Consult an ophthalmologist. The diketone moiety can cause corneal clouding if untreated.[1][2]
Skin Contact Brush off dry powder before wetting.[1][2] Wash with soap and water.[1][2][7][8] Do not use alcohol (increases absorption).[1][2]Monitor for dermatitis or sensitization redness.[1][2]
Spill (Solid) Do not dry sweep.[1][2] Wet with inert solvent (heptane) or use a HEPA vacuum to prevent dust generation.[1][2]Dispose of cleanup materials as hazardous chemical waste.[1][2]

Waste Disposal & Deactivation[2][3]

Chemical Segregation[1][2][3]
  • Unused Ligand: Classify as "Organic Solid, Toxic/Irritant." Do not mix with oxidizers.[6][1][2]

  • Metal Complexes: If the ligand has been reacted with metals (Ru, Ir, etc.), the waste stream must be tagged as "Heavy Metal Organic Waste." This is critical for incineration protocols.[1][2]

Deactivation Protocol

For small spills or glassware cleaning:

  • Dissolve residue in ethanol.[1][2]

  • Treat with a dilute solution of sodium hypochlorite (Bleach) to oxidize the pyrazine ring and break down the diketone structure.[1][2] Warning: Exothermic reaction.[1][2]

  • Adjust pH to neutral (pH 7) before disposal into aqueous waste streams (if permitted by local regulations) or collect as organic waste.[1][2]

References

  • PubChem. 1-(Pyrazin-2-yl)butane-1,3-dione Compound Summary. National Library of Medicine.[1][2] [Link][2]

  • ECHA (European Chemicals Agency). Registration Dossier: Pyrazine Derivatives and Safety. [Link][6][1][2]

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Pyrazin-2-yl)butane-1,3-dione
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.